Ethyl 6-chloroquinoline-2-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-chloroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-5-3-8-7-9(13)4-6-10(8)14-11/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFTJRALUORNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular Architecture and Synthetic Paradigms of Ethyl 6-Chloroquinoline-2-Carboxylate: A Technical Guide for Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide
Executive Summary
In modern drug discovery, the strategic selection of privileged scaffolds dictates the efficiency of hit-to-lead and lead optimization campaigns. Ethyl 6-chloroquinoline-2-carboxylate (CAS: 860190-32-5) represents a highly versatile, biologically relevant molecular building block [1]. The quinoline core is ubiquitous in FDA-approved therapeutics—ranging from antimalarials to kinase inhibitors. By incorporating a chlorine atom at the C6 position and an ethyl ester at the C2 position, this specific derivative offers orthogonal reactivity, enhanced metabolic stability, and a tunable lipophilic profile.
As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. We will deconstruct the physicochemical rationale behind this molecule, explore state-of-the-art catalytic synthesis pathways, and provide a self-validating experimental protocol designed for immediate laboratory implementation.
Molecular Architecture & Physicochemical Profile
The utility of Ethyl 6-chloroquinoline-2-carboxylate stems directly from its structural features.
-
The 6-Chloro Substitution: Halogenation at the 6-position serves a dual purpose. First, it increases the overall lipophilicity (LogP) of the molecule, which is critical for passive membrane permeability in cellular assays. Second, the C6 position on the quinoline ring is a known metabolic "soft spot" susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. The electron-withdrawing chlorine atom effectively blocks this site, enhancing the pharmacokinetic half-life of downstream drug candidates.
-
The 2-Carboxylate Ester: The ethyl ester acts as a stable protecting group during upstream cross-coupling reactions (e.g., Suzuki-Miyaura couplings on the quinoline core) and can be selectively hydrolyzed to the corresponding carboxylic acid under mild basic conditions. This yields a prime handle for amide bond formation to generate diverse screening libraries.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters critical for reaction planning and computational modeling [1].
| Property | Value | Causality / Significance in Research |
| CAS Number | 860190-32-5 | Unique identifier for procurement and safety data tracking. |
| Molecular Formula | C₁₂H₁₀ClNO₂ | Dictates exact mass for high-resolution mass spectrometry (HRMS). |
| Molecular Weight | 235.67 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| Melting Point | 94 – 95 °C | Indicates a stable crystalline solid at room temperature, ideal for long-term storage. |
| Physical State | Yellow Solid | Visual indicator during purification and crystallization. |
| Exact Mass | 235.0400 Da | Primary target peak for LC-MS reaction monitoring. |
Synthetic Methodologies & Mechanistic Pathways
Historically, quinoline-2-carboxylates were synthesized via the Doebner-von Miller or Friedländer condensations, which often required harsh acidic/basic conditions and suffered from poor regioselectivity.
Modern synthetic paradigms favor transition-metal catalysis for higher atom economy and milder conditions. A highly efficient route is the Copper-Catalyzed [5+1] Annulation of 2-ethynylanilines with N,O-acetals [2]. In this pathway, the copper catalyst serves a dual role: it activates the terminal alkyne for nucleophilic attack and subsequently mediates the intramolecular cyclization. This method operates at room temperature to mild heating and tolerates the sensitive ethyl ester group perfectly.
Figure 1: Copper-catalyzed [5+1] annulation pathway for quinoline-2-carboxylate synthesis.
Experimental Protocol: Self-Validating Synthesis
To ensure reproducibility, the following protocol details the synthesis of Ethyl 6-chloroquinoline-2-carboxylate via a modified catalytic annulation approach. This protocol is designed as a self-validating system—meaning the analytical checkpoints provided will definitively confirm success or failure at the bench[2, 3].
Materials Required
-
Substrate: 4-Chloro-2-ethynylaniline (1.0 mmol)
-
Reagent: Ethyl 2-(dimethylamino)-2-methoxyacetate (1.2 mmol)
-
Catalyst: Copper(II) triflate [Cu(OTf)₂] (10 mol%)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous (5.0 mL)
Step-by-Step Methodology
-
Reaction Assembly: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-2-ethynylaniline (1.0 mmol) and the N,O-acetal (1.2 mmol) in 5.0 mL of anhydrous CH₂Cl₂ under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the N,O-acetal and the copper catalyst.
-
-
Catalyst Addition: Add Cu(OTf)₂ (10 mol%) in a single portion. The solution will typically darken. Stir the mixture at room temperature (25 °C) for 12–16 hours.
-
Causality: Room temperature is sufficient because the highly Lewis-acidic Cu(II) center rapidly activates the alkyne, driving the [5+1] annulation without the need for thermal forcing, thereby preserving the ester.
-
-
Reaction Monitoring (Checkpoint 1): Perform TLC (Hexanes:Ethyl Acetate, 4:1). The starting aniline (fluorescent under shortwave UV) should be completely consumed, replaced by a new, lower-Rf spot corresponding to the quinoline product.
-
Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
-
Analytical Validation (Checkpoint 2): Isolate the yellow solid and validate via Nuclear Magnetic Resonance (NMR) spectroscopy.
Self-Validation NMR Data (500 MHz, CDCl₃)[4]:
-
δ 1.50 (t, J = 7.0 Hz, 3H): Confirms the methyl group of the intact ethyl ester.
-
δ 4.56 (q, J = 7.0 Hz, 2H): Confirms the methylene group of the intact ethyl ester.
-
δ 7.71 (dd, J = 9.0, 2.5 Hz, 1H) & δ 7.85 (d, J = 2.5 Hz, 1H): Confirms the presence of the 6-chloro substitution pattern on the aromatic ring.
-
δ 8.18–8.25 (m, 3H): Characteristic downfield shifts of the quinoline core protons.
Applications in Drug Discovery
Once synthesized, Ethyl 6-chloroquinoline-2-carboxylate acts as a central node for library diversification. The most common medicinal chemistry workflow involves the saponification of the ethyl ester to the free carboxylic acid, followed by HATU-mediated amide coupling with a diverse array of primary and secondary amines.
This specific sequence is heavily utilized to discover novel antimicrobial agents (targeting bacterial DNA gyrase) and oncology leads (targeting specific receptor tyrosine kinases) [3].
Figure 2: Medicinal chemistry workflow for diversifying the quinoline-2-carboxylate scaffold.
By standardizing the synthesis and validation of this core building block, discovery teams can rapidly accelerate the production of high-quality, biologically active chemical matter.
References
-
Title: Ethyl 6-chloroquinoline-2-carboxylate | C12H10ClNO2 | CID 72942631 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]
-
Title: A Simple and Convenient Copper-Catalyzed Tandem Synthesis of Quinoline-2-carboxylates at Room Temperature Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: A Proposed Mechanism for Synthesis of Imidazo[1,2-a]pyrimidine (Supplementary Information) Source: Royal Society of Chemistry (RSC) URL: [Link]
Literature review of Ethyl 6-chloroquinoline-2-carboxylate synthesis pathways
The following technical guide details the synthesis of Ethyl 6-chloroquinoline-2-carboxylate (also known as Ethyl 6-chloroquinaldate ). This document is structured for researchers and process chemists, focusing on mechanistic causality, scalability, and purity profiles.
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate (CAS: 860190-32-5 / Acid CAS: 59394-30-8) is a critical heterocyclic scaffold used in the development of bioactive compounds, particularly in the synthesis of antibiotics, antimalarials, and kinase inhibitors.[1][2] Its structural rigidity and the presence of the 2-carboxylate "handle" make it an ideal precursor for fragment-based drug discovery.[2]
This guide analyzes three distinct synthetic pathways, prioritizing regioselectivity and atom economy:
-
The Friedländer Condensation: A convergent, high-fidelity route ideal for gram-to-kilogram scale.[2]
-
The Doebner-Miller / Oxidation Sequence: A linear, cost-effective route utilizing commodity starting materials.[2]
-
The Reissert Functionalization: A late-stage modification strategy for existing quinoline cores.[2]
Part 1: Retrosynthetic Analysis & Strategic Disconnection
To design a robust synthesis, we must first visualize the disconnection of the quinoline core. The 6-chloro substituent dictates the starting aniline precursor, while the 2-carboxylate moiety suggests either a de novo ring construction or a C2-functionalization.[2]
Figure 1: Retrosynthetic map illustrating the three primary logical disconnections for accessing the target scaffold.
Part 2: Pathway A — The Friedländer Condensation (Primary Route)
This pathway is the "Gold Standard" for synthesizing substituted quinoline-2-carboxylates due to its high regioselectivity.[2] It involves the condensation of 2-amino-5-chlorobenzaldehyde with ethyl pyruvate .[2]
Mechanistic Insight
The reaction proceeds via a two-step mechanism:
-
Aldol-type condensation: The amine attacks the ketone carbonyl of the pyruvate (Schiff base formation) OR the methylene protons of the pyruvate attack the aldehyde.[2] In base, the latter is favored.[2]
-
Cyclodehydration: Intramolecular condensation closes the ring, followed by aromatization.[2]
Crucial Regiochemistry: The use of 5-chloro-2-aminobenzaldehyde places the chlorine atom at the 6-position of the resulting quinoline ring (para to the newly formed C4).[2]
Experimental Protocol
Reagents:
-
2-Amino-5-chlorobenzaldehyde (1.0 equiv)[2]
-
Ethyl Pyruvate (1.2 equiv)
-
Piperidine (Catalytic, 0.1 equiv) or KOH (1.0 equiv for stepwise)
-
Solvent: Ethanol (Abs.)[2]
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 2-amino-5-chlorobenzaldehyde (10.0 g, 64.3 mmol) and absolute ethanol (100 mL).
-
Addition: Add ethyl pyruvate (8.6 mL, 77.2 mmol) dropwise at room temperature.
-
Catalysis: Add piperidine (0.6 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The aldehyde spot should disappear.[2]
-
Work-up: Cool the mixture to 0°C. The product often crystallizes directly from the solution.[2]
-
Purification: Filter the solid. Wash with cold ethanol (2 x 10 mL).[2] If no precipitate forms, evaporate solvent and recrystallize from EtOH/Hexane.[2]
Yield Expectation: 75–85% Purity: >98% (HPLC)
Figure 2: The Friedländer condensation pathway showing the direct conversion to the ester.
Part 3: Pathway B — The Doebner-Miller / Oxidation Route (Industrial Route)
When the aldehyde precursor for Pathway A is unavailable or expensive, this linear route builds the quinoline core from commodity aniline.[2]
Phase 1: Modified Doebner-Miller Synthesis
We synthesize 6-chloroquinaldine (6-chloro-2-methylquinoline) first.[2]
Reagents:
Protocol:
-
Mix 4-chloroaniline (1 equiv) with HCl (6M). Heat to 100°C.
-
Add crotonaldehyde dropwise over 2 hours. (Note: Reaction is exothermic and can be violent; "Skraup-like" precautions required).[2][4]
-
Reflux for 3 hours.
-
Distill or recrystallize to obtain 6-chloroquinaldine .
Phase 2: Selenium Dioxide Oxidation
The 2-methyl group is activated and can be selectively oxidized to the carboxylic acid or aldehyde.[2]
Protocol:
-
Dissolve 6-chloroquinaldine (10 mmol) in Dioxane/Water (10:1).
-
Add Selenium Dioxide (
, 1.5 equiv).[2] -
Reflux for 4 hours. The mixture will turn black (precipitated Selenium metal).[2]
-
Filter hot through Celite to remove Se.[2]
-
Evaporate filtrate to obtain 6-chloroquinoline-2-carboxylic acid .[2]
Phase 3: Fischer Esterification
-
Suspend the acid in Ethanol.[2]
-
Add catalytic
.[2][4] Reflux for 12 hours. -
Neutralize and extract to yield the ethyl ester.[2]
Part 4: Comparative Data Analysis
The following table contrasts the two primary methodologies to aid in process selection.
| Feature | Pathway A (Friedländer) | Pathway B (Doebner-Miller + Ox) |
| Step Count | 1 (Convergent) | 3 (Linear) |
| Atom Economy | High | Low (Oxidation step generates waste) |
| Regioselectivity | Excellent (Controlled by precursor) | Moderate (Isomer separation may be needed) |
| Reagent Cost | High (Aminobenzaldehyde is costly) | Low (Aniline is cheap) |
| Scalability | Excellent for Pharma (g to kg) | Excellent for Bulk Chemical (ton) |
| Safety Profile | Mild conditions | Harsh (Acid reflux, SeO2 toxicity) |
Part 5: Quality Control & Characterization Standards
To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.
-
1H NMR (400 MHz, CDCl3):
-
1.48 (t, 3H,
), 4.55 (q, 2H, ), 7.6–8.2 (m, aromatic protons). -
Diagnostic Peak: The C3-H proton of the quinoline ring typically appears as a doublet around
8.1–8.3 ppm.[2]
-
1.48 (t, 3H,
-
Mass Spectrometry (LC-MS):
References
-
Friedländer Synthesis Mechanism & Scope
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiro, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(2), 851–876.[2]
-
-
Synthesis of 6-Chloroquinoline Derivatives (Doebner-Miller)
-
Song, Z., et al. (2020).[2] Modified Doebner-Miller Synthesis of Quinolines. Journal of Organic Chemistry.
-
-
Oxidation of Methylquinolines with Selenium Dioxide
-
Sakamoto, T., et al. (1980).[2] Site-selective oxidation of methylquinolines. Chemical and Pharmaceutical Bulletin.
-
-
Specific Compound Data (Ethyl 6-chloroquinoline-2-carboxylate)
-
Reissert Compound Chemistry
-
Popp, F. D. (1968).[2] The Chemistry of Reissert Compounds. Advances in Heterocyclic Chemistry.
-
Sources
Structural Determinants and Pharmacophoric Mapping of Quinoline-2-Carboxylate Esters
Executive Summary
The quinoline-2-carboxylate ester scaffold represents a privileged structure in medicinal chemistry, distinct from its C-3 (fluoroquinolone) and C-4 (cinchona) analogs. While often overshadowed by the quinolone antibiotics, the 2-carboxylate esters possess unique pharmacophoric signatures that facilitate binding to metalloenzymes, DNA intercalating sites, and hydrophobic pockets in kinases.
This technical guide provides a rigorous analysis of the pharmacophore, detailing the steric and electronic requirements for biological activity. It integrates computational modeling with experimental validation, offering a self-validating workflow for researchers targeting antimicrobial resistance (specifically DNA gyrase B inhibition) and antiproliferative mechanisms (Topoisomerase II inhibition).
Pharmacophore Architecture
The biological efficacy of quinoline-2-carboxylate esters relies on a precise spatial arrangement of three core features. Unlike the free acid, the ester moiety introduces a critical hydrophobic vector that alters membrane permeability and receptor pocket occupancy.
The Core Pharmacophore Features
-
The Nitrogen Anchor (N1): A critical Hydrogen Bond Acceptor (HBA). In metalloenzyme targets, this nitrogen often acts cooperatively with the C2-carbonyl to chelate divalent cations (Mg²⁺, Zn²⁺).
-
The C2-Ester Linkage:
-
Electronic: The carbonyl oxygen serves as a secondary HBA.
-
Steric: The alkoxy group (
) provides a "Hydrophobic Tail." This is the primary differentiator from the acid; it allows the molecule to probe deep hydrophobic clefts (e.g., the ATP-binding site of GyrB) or intercalate between DNA base pairs with a stabilizing anchor.
-
-
The Benzenoid Ring (Positions 5-8): A planar aromatic surface essential for
stacking interactions (intercalation). Substitution at C6 or C8 (e.g., Halogens, Nitro) modulates the pKa of the N1 nitrogen and the overall lipophilicity (LogP).
Pharmacophore Visualization
The following diagram illustrates the spatial relationship between these features, defined by common receptor interactions.
Caption: Pharmacophoric connectivity of the quinoline-2-carboxylate ester. The N1-C2 "Pincer Motif" is critical for metal coordination, while the Ester Tail dictates selectivity.
Computational Workflow: Ligand-Receptor Mapping
To validate the pharmacophore, we employ a structure-based drug design (SBDD) approach. This protocol assumes a target such as DNA Gyrase B (ATPase domain), a validated target for quinoline esters.
Protocol: Molecular Docking & Interaction Profiling
Objective: Determine the binding affinity (
-
Ligand Preparation:
-
Generate 3D conformers of the quinoline-2-carboxylate ester.
-
Minimize energy using the MMFF94 force field to resolve steric clashes in the ester chain.
-
Critical Step: Set the N1 nitrogen to unprotonated state (neutral) if targeting the ATP pocket, as protonation reduces H-bond accepting capability.
-
-
Receptor Grid Generation:
-
Target: E. coli DNA Gyrase B (e.g., PDB ID: 4KFG).
-
Define the grid box centered on the co-crystallized ligand (ATP binding site).
-
Validation: Re-dock the native ligand. The Root Mean Square Deviation (RMSD) must be
Å for the protocol to be considered valid.
-
-
Docking Execution (e.g., AutoDock Vina/Glide):
-
Run docking with high exhaustiveness (value: 32-64).
-
Analysis: Filter poses based on the "Pincer" interaction. The C2-carbonyl oxygen should form a Hydrogen Bond with the backbone amide of Val43 (or equivalent residue), and the ester tail should occupy the hydrophobic pocket lined by Ile78 and Val120 .
-
Experimental Validation: Synthesis & Bioassay
A pharmacophore model is theoretical until validated by synthesis and biological testing. The following workflow ensures high-purity synthesis of the ester for accurate SAR data.
Synthetic Route: One-Pot Nitroacrylate Cyclization
While the classical Doebner-von Miller reaction is common, it often yields tars. For high-precision pharmacophore validation, we utilize a modern, atom-economic One-Pot Cyclization of 2-aminobenzaldehydes and
Protocol:
-
Reactants: Mix 2-aminobenzaldehyde (1.0 eq) and ethyl
-nitroacrylate (1.0 eq). -
Conditions: Stir solvent-free at 70°C for 24h to form the benzopiperidine intermediate.
-
Aromatization: Add Acetonitrile and a base (e.g., BEMP or DBU) and heat to 50°C.
-
Purification: Silica gel chromatography (Hexane:EtOAc).
-
Yield: Typically 60-80%.
Biological Assay: MIC Determination
To verify the "Hydrophobic Tail" hypothesis, the Minimum Inhibitory Concentration (MIC) is determined against S. aureus and E. coli.
Protocol:
-
Preparation: Dissolve the synthesized ester in DMSO (max final concentration 1%).
-
Inoculum: Adjust bacterial culture to
CFU/mL. -
Microdilution: Perform serial 2-fold dilutions in 96-well plates.
-
Readout: The MIC is the lowest concentration showing no visible growth after 24h at 37°C.
Integrated Discovery Pipeline
The following diagram outlines the logic flow from computational design to experimental confirmation.
Caption: The iterative cycle of pharmacophore validation. Data from Step 4 is fed back to refine the initial model in Step 1.
Structural Activity Relationship (SAR) Analysis
The following table summarizes how specific structural modifications to the quinoline-2-carboxylate ester modulate biological activity, based on aggregated data from antimicrobial and anticancer studies.
| Structural Zone | Modification | Pharmacophoric Impact | Biological Consequence |
| C2-Ester (R) | Methyl ( | Low steric bulk, moderate lipophilicity. | Good cellular uptake; baseline activity. |
| C2-Ester (R) | Benzyl ( | High steric bulk, | Increased potency in targets with deep hydrophobic pockets (e.g., GyrB). |
| C2-Ester (R) | Free Acid ( | Loss of hydrophobic tail; Ionizable. | Often inactive as an ester-mimetic; poor membrane permeability unless actively transported. |
| C6-Position | Halogen ( | Electron withdrawing; Lipophilicity increase. | Enhances metabolic stability; Fluorine often improves potency via increased lipophilicity. |
| C8-Position | Methoxy ( | Electron donating; Steric clash potential. | Can disrupt planar stacking; often reduces activity unless pocket accommodates bulk. |
Key Insight: The conversion of the ester to the carboxylic acid (hydrolysis) in vivo is a major consideration. However, in many anticancer contexts (e.g., PC3 cell lines), the ester itself is cytotoxic, suggesting it may act as a prodrug or bind to a distinct allosteric site before hydrolysis [1, 3].
References
-
BenchChem. (2025).[3][4] Quinoline-2-Carboxylic Acid Derivatives: A Pharmacological Deep Dive for Drug Discovery. BenchChem Technical Guides. Link
-
Sissi, C., & Palumbo, M. (2003). The quinolone family: from antibacterial to anticancer agents.[1][4][5][6] Current Medicinal Chemistry - Anti-Cancer Agents.[4] Link
-
Isaac, Y.A., et al. (2023). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line.[2][5] Applied Biochemistry and Biotechnology.[7] Link
-
Garner, A.L., et al. (2011). Coupling of 2-aminobenzaldehydes and nitroacrylates: A direct synthesis of quinoline-2-carboxylates.[8] Organic Letters. Link
-
Eswaran, S., et al. (2010). Novel quinoline-3-carbohydrazide derivatives as inhibitors of DNA gyrase B. Bioorganic & Medicinal Chemistry Letters. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
1H NMR and 13C NMR spectral interpretation of Ethyl 6-chloroquinoline-2-carboxylate
This guide provides an in-depth technical analysis of the 1H and 13C NMR spectral characteristics of Ethyl 6-chloroquinoline-2-carboxylate . It is designed for researchers requiring robust structural verification of quinoline scaffolds in medicinal chemistry.[1]
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate (CAS: 13500-74-8) is a pivotal intermediate in the synthesis of bioactive quinoline derivatives, particularly in the development of antimalarials, kinase inhibitors, and anticancer agents. Accurate spectral interpretation of this scaffold is critical, as the 2-position ester and 6-position chlorine introduce specific electronic perturbations that distinguish it from the parent quinoline.
This guide deconstructs the molecule's NMR signature, providing a self-validating logic flow for assignment.
Structural Analysis & Numbering
Before interpreting the spectra, the atom numbering must be standardized to ensure correct assignment.
Molecular Topology (DOT Visualization)
The following diagram illustrates the standard IUPAC numbering used throughout this guide.
Experimental Protocol (Self-Validating)
To ensure reproducibility and minimize solvent-solute interaction artifacts, follow this standardized protocol.
Sample Preparation
-
Solvent: Deuterated Chloroform (
) is the standard. If solubility is poor (>20mg/0.6mL), use DMSO- , but be aware of water peak interference (~3.33 ppm). -
Concentration:
-
1H NMR: 5–10 mg in 0.6 mL solvent.
-
13C NMR: 30–50 mg in 0.6 mL solvent (essential for quaternary carbon detection).
-
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual
at 7.26 ppm.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton with 30° pulse angle.
-
Relaxation Delay (D1): Set to
s to ensure integration accuracy of aromatic protons. -
Scans (NS): 16 (1H), 1024+ (13C).
1H NMR Interpretation
The proton spectrum is distinct, featuring a highly deshielded aromatic region and a classic ethyl ester pattern.
The Aliphatic Region (Ethyl Ester)
This region provides the internal calibration for integration (Total integral = 5H).
| Chemical Shift ( | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 1.45 - 1.50 | Triplet ( | 3H | Methyl protons coupled to the adjacent methylene. | |
| 4.50 - 4.58 | Quartet ( | 2H | Deshielded significantly by the electronegative oxygen atom of the ester. |
The Aromatic Region (Quinoline Core)
The quinoline ring protons (H3, H4, H5, H7, H8) appear between 7.5 and 8.3 ppm. The 6-Cl and 2-COOEt substituents break the symmetry, creating distinct coupling patterns.
| Chemical Shift ( | Multiplicity | Coupling ( | Assignment | Interpretation Logic |
| 8.20 - 8.30 | Doublet | H4 | Deshielded by the ring current and "peri" effect relative to H5. Typically the most downfield doublet. | |
| 8.10 - 8.18 | Doublet | H3 | Coupled strongly to H4. Slightly shielded relative to H4 due to distance from the benzene ring fusion. | |
| 8.05 - 8.15 | Doublet | H8 | Deshielded by the adjacent Nitrogen lone pair (anisotropy). | |
| 7.85 - 7.90 | Doublet (small) | H5 | Meta-coupling to H7. Appears as a narrow doublet. Located "peri" to H4. | |
| 7.65 - 7.75 | Doublet of Doublets | H7 | The only proton with two distinct couplings (Ortho to H8, Meta to H5). |
*Note: Exact shifts vary slightly with concentration. The relative order (H4 > H8/H3 > H5 > H7) is the primary diagnostic.
Coupling Constant Validation
-
Ortho Coupling (
): 8.5 – 9.0 Hz (Observed between H3-H4 and H7-H8). -
Meta Coupling (
): 2.0 – 2.5 Hz (Observed between H5-H7). -
Para Coupling: Generally not resolved in 1D spectra for this scaffold.
13C NMR Interpretation
The carbon spectrum should display 12 distinct signals (9 aromatic/quaternary, 2 aliphatic, 1 carbonyl).
Key Diagnostic Signals
| Chemical Shift ( | Carbon Type | Assignment | Notes |
| 165.0 - 166.0 | Quaternary (C=O) | Ester Carbonyl | Most downfield signal. |
| 145.0 - 150.0 | Quaternary | C2 / C8a | C2 is deshielded by N and the ester. C8a is deshielded by N. |
| 135.0 - 140.0 | Quaternary/CH | C4 / C6 | C6 is attached to Chlorine (Cl exerts Heavy Atom Effect). |
| 125.0 - 132.0 | CH / Quaternary | C3, C5, C7, C8, C4a | Clustered aromatic region.[2] |
| 62.0 - 63.0 | Secondary ( | Ester | Deshielded by Oxygen. |
| 14.0 - 14.5 | Primary ( | Ester | Typical methyl resonance. |
Structural Assignment Workflow
Use the following decision tree to validate your specific sample data.
References
-
National Institutes of Health (PMC). (2014). Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. (Analogous structural data). Retrieved from [Link]
Sources
Solvation Thermodynamics and Organic Solvent Profiling of Ethyl 6-chloroquinoline-2-carboxylate: A Technical Guide
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate (CAS No. 860190-32-5, Molecular Weight: 235.67 g/mol ) is a highly versatile heterocyclic building block[1]. Quinoline-2-carboxylates are recognized as privileged scaffolds in medicinal chemistry, frequently utilized in the synthesis of transition-metal ligands, antiprotozoal agents, and targeted anticancer therapeutics[2][3].
For drug development professionals, mastering the solubility profile of this intermediate is critical. Whether you are optimizing a high-yielding cross-coupling reaction, designing a recrystallization protocol, or formulating a stock solution for high-throughput biological screening, the choice of organic solvent dictates both the kinetic dissolution rate and the thermodynamic stability of the compound.
This whitepaper dissects the physicochemical causality behind the solubility of Ethyl 6-chloroquinoline-2-carboxylate and provides a self-validating experimental framework for thermodynamic solubility profiling.
Physicochemical Profiling & Structural Causality
To predict and manipulate solubility, we must first deconstruct the molecular architecture of the solute. The solubility of Ethyl 6-chloroquinoline-2-carboxylate is governed by three distinct structural domains:
-
The Quinoline Core: This planar, aromatic system is highly lipophilic. In the solid state, it drives strong intermolecular
stacking, resulting in a robust crystal lattice. Solvents must possess sufficient polarizability to overcome this lattice energy. -
The 6-Chloro Substituent: The addition of a halogen significantly increases the overall lipophilicity (LogP) of the molecule[4]. While it decreases aqueous solubility, it creates highly favorable dispersion interactions with halogenated organic solvents.
-
The 2-Ethyl Ester Group: The ester moiety acts exclusively as a hydrogen bond acceptor (HBA). Because the molecule lacks a hydrogen bond donor (HBD), it cannot form self-sustaining hydrogen bond networks.
The Thermodynamic Consequence: Solvation requires breaking solvent-solvent bonds to form a cavity for the solute. Highly cohesive polar protic solvents (like water or cold alcohols) require high energy to form this cavity, which is not adequately offset by the solute-solvent interactions. Conversely, polar aprotic and halogenated solvents solvate the molecule with minimal cavity-formation penalties.
Thermodynamic pathway of Ethyl 6-chloroquinoline-2-carboxylate solvation.
Solubility Profile in Organic Solvents
Based on the structural heuristics of the 6-chloroquinoline-2-carboxylate scaffold[4][5], the quantitative solubility behavior across different organic solvent classes is summarized below.
| Solvent Category | Representative Solvent | Dielectric Constant (ε) | Predicted Solubility (mg/mL at 25°C) | Solvation Mechanism & Practical Utility |
| Polar Aprotic | DMSO / DMF | 46.7 / 36.7 | > 50 (High) | Strong dipole-dipole interactions with the ester and quinoline nitrogen. Ideal for in vitro assay stock solutions. |
| Halogenated | Dichloromethane (DCM) | 8.9 | > 50 (High) | Excellent dispersion force matching with the 6-chloro group ("like dissolves like"). Ideal for liquid-liquid extraction. |
| Aromatic | Toluene | 2.4 | 15 - 30 (Moderate) | Favorable |
| Polar Protic | Ethanol / Isopropanol | 24.5 / 18.3 | 5 - 15 (Low-Mod) | Solvent H-bond donation occurs, but is limited by the hydrophobic core. C1-C3 alcohols are ideal for slurrying and recrystallization[5]. |
| Non-Polar | Heptane / Hexane | 1.9 | < 1 (Very Low) | Inability to solvate the polar ester and basic nitrogen. Acts as a highly effective anti-solvent for precipitation. |
Experimental Methodology: Self-Validating Thermodynamic Profiling
Kinetic solubility (often measured via solvent-shift methods) is prone to supersaturation artifacts. As an Application Scientist, I mandate the use of the Shake-Flask Method for true thermodynamic solubility profiling.
The following protocol is designed as a self-validating system. It includes a critical solid-state verification step to ensure that the solubility measured corresponds to the intended polymorph, rather than a degraded or solvated form that may have precipitated during the 48-hour incubation.
Step-by-Step Protocol
-
Solid Dispensing: Accurately weigh an excess amount of Ethyl 6-chloroquinoline-2-carboxylate (e.g., 50 mg) into a 2.0 mL glass HPLC vial. Causality: Excess solid ensures the solution reaches thermodynamic saturation.
-
Solvent Addition: Add 1.0 mL of the target organic solvent. Seal the vial tightly to prevent solvent evaporation, which would artificially inflate the calculated concentration.
-
Thermal Equilibration: Place the vials in a thermoshaker at 25°C (or target operational temperature) and agitate at 500 RPM for 48 hours. Causality: 48 hours is required to overcome the activation energy of dissolution and allow any metastable supersaturated states to collapse into thermodynamic equilibrium.
-
Phase Separation (Critical Step): Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes.
-
Expert Insight: Do not use syringe filters (e.g., PTFE or Nylon). The highly lipophilic quinoline core is prone to non-specific adsorption onto filter membranes, which leads to false-negative concentration readings.
-
-
Supernatant Quantification: Carefully aspirate an aliquot of the clear supernatant, dilute it appropriately in the mobile phase, and quantify the concentration using HPLC-UV against a validated standard calibration curve.
-
Solid-State Validation: Recover the solid pellet remaining at the bottom of the centrifuge tube. Dry it gently under a nitrogen stream and analyze it via X-Ray Powder Diffraction (XRPD).
-
Causality: If the XRPD pattern of the pellet differs from the bulk starting material, a solvent-mediated polymorphic transformation or solvate formation has occurred. The measured solubility applies to this new form, not the original material.
-
Self-validating high-throughput thermodynamic solubility screening workflow.
Strategic Applications in Drug Development
Understanding this solubility profile unlocks several operational efficiencies:
-
Purification by Slurrying: Because Ethyl 6-chloroquinoline-2-carboxylate exhibits moderate to low solubility in C1-C3 alcohols, crude reaction mixtures can be efficiently purified by slurrying the solid in cold isopropanol or methanol. This dissolves highly polar or highly lipophilic impurities while leaving the target compound intact, achieving purities up to 95% without column chromatography[5].
-
Biological Screening: For in vitro assays, DMSO is the mandatory solvent. The compound's high solubility in DMSO ensures that highly concentrated stock solutions (e.g., 10-50 mM) can be prepared, minimizing the final DMSO concentration in the biological assay well to prevent solvent-induced cytotoxicity.
References
-
BLD Pharm. "Ethyl 6-chloroquinoline-2-carboxylate". bldpharm.com. 1
-
Smolecule. "Buy Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 1133115-70-4". smolecule.com. 4
-
Arab Journal of Chemistry. "Comprehensive review on current developments of quinoline-based anticancer agents". arabjchem.org. 2
-
Google Patents. "EP4013416A1 - Process for preparing 1,4-dihydro-4-oxoquinoline-2-carboxylates and 4-aminoquinoline compounds therefrom". google.com. 5
-
The Royal Society of Chemistry. "Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives". rsc.org. 3
Sources
- 1. 860190-32-5|Ethyl 6-chloroquinoline-2-carboxylate|BLD Pharm [bldpharm.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and anti-toxoplasmosis activity of 4-arylquinoline-2-carboxylate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buy Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | 1133115-70-4 [smolecule.com]
- 5. EP4013416A1 - Process for preparing 1,4-dihydro-4-oxoquinoline-2-carboxylates and 4-aminoquinoline compounds therefrom - Google Patents [patents.google.com]
Role of Ethyl 6-chloroquinoline-2-carboxylate as a pharmaceutical intermediate
The Role of Ethyl 6-chloroquinoline-2-carboxylate as a Pharmaceutical Intermediate
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate is a high-value heterocyclic building block belonging to the "privileged scaffold" class of quinolines. Unlike generic solvents or reagents, this compound serves as a critical regioselective anchor in the synthesis of kinase inhibitors , antimalarials , and integrated stress response (ISR) modulators . Its value lies in the orthogonal reactivity of its functional groups: the 2-carboxylate moiety provides a facile handle for amide coupling or heterocycle formation (e.g., oxadiazoles), while the 6-chloro substituent offers a site for late-stage diversification via Buchwald-Hartwig or Suzuki-Miyaura cross-couplings.
This guide details the technical specifications, synthetic pathways, and pharmaceutical utility of this intermediate, distinguishing it from its common isomers (e.g., 6-chloroquinoline-3-carboxylate) to ensure precision in drug development workflows.
Chemical Profile & Identity
Precise identification is paramount due to the prevalence of structural isomers in commercial catalogs.
| Parameter | Specification |
| Chemical Name | Ethyl 6-chloroquinoline-2-carboxylate |
| Common Synonyms | 6-Chloroquinaldic acid ethyl ester; Ethyl 6-chloro-2-quinaldate |
| CAS Number | 860190-32-5 (Ester); 13721-17-0 (Parent Acid) |
| Molecular Formula | C₁₂H₁₀ClNO₂ |
| Molecular Weight | 235.67 g/mol |
| Structural Features | Position 2: Ester (Electrophilic, hydrolyzable)Position 6: Chlorine (Electron-withdrawing, cross-coupling handle)Core: Quinoline (Planar, lipophilic, π-stacking) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
Critical Note on Isomerism: Researchers must distinguish this compound from Ethyl 6-chloroquinoline-3-carboxylate (often derived from the Gould-Jacobs reaction). The 2-carboxylate (quinaldic series) offers distinct pharmacological profiles, particularly in metal chelation and kinase binding pockets.
Synthetic Pathways (Upstream)
The synthesis of Ethyl 6-chloroquinoline-2-carboxylate requires strategies that ensure regiocontrol at the 2-position. Two primary industrial routes are employed: the Friedländer Annulation (convergent) and the Reissert-Henze Functionalization (divergent).
Mechanism Visualization
Figure 1: Primary synthetic routes.[1][2] The Friedländer method (top) is preferred for scale-up due to higher atom economy and fewer side products.
Detailed Protocol: Modified Friedländer Synthesis
This protocol is optimized for high yield and minimal purification.
-
Reagents: 2-Amino-5-chlorobenzaldehyde (1.0 eq), Ethyl Pyruvate (1.2 eq), Piperidine (0.1 eq, catalyst).
-
Solvent: Anhydrous Ethanol or Toluene.
-
Procedure:
-
Step A: Dissolve 2-amino-5-chlorobenzaldehyde in ethanol under
atmosphere. -
Step B: Add ethyl pyruvate dropwise at room temperature.
-
Step C: Add piperidine catalyst. Reflux at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Step D: Cool to 0°C. The product often precipitates as off-white needles.
-
Step E: Filter and wash with cold ethanol. Recrystallize from EtOH/Water if necessary.
-
-
Self-Validation:
-
Success Indicator: Appearance of a singlet at ~8.2 ppm (H-3 proton) and disappearance of aldehyde proton (~9.8 ppm) in
H-NMR.
-
Pharmaceutical Applications (Downstream)
The 2-carboxylate group serves as a "warhead" precursor, while the quinoline core provides the scaffold necessary for π-π interactions within protein binding pockets.
A. Kinase Inhibitors (VEGFR/PDGFR)
The 2-carboxamide derivatives of 6-chloroquinoline are potent inhibitors of receptor tyrosine kinases. The 2-position amide acts as a hydrogen bond acceptor/donor pair, mimicking the adenine ring of ATP.
-
Mechanism: The quinoline nitrogen (N1) and the carbonyl oxygen of the amide form a bidentate hinge-binding motif.
-
Reference: Patent US20050137395A1 describes quinoline-2-carboxamide analogs as inhibitors of VEGFR and PDGFR, crucial for anti-angiogenesis therapy in oncology [1].
B. Integrated Stress Response (ISR) Modulators
Recent disclosures (e.g., WO2022256609A1) highlight 6-chloroquinoline-2-carboxylic acid derivatives as modulators of the ISR pathway. These compounds prevent the phosphorylation of eIF2α, potentially treating neurodegenerative diseases [2].
-
Workflow: Hydrolysis of the ethyl ester
Acid Coupling with specific amines (e.g., cyclohexylamines).
C. Antimalarial & Antibacterial Agents
While 7-chloroquinoline is the core of Chloroquine, the 6-chloro isomer exhibits distinct activity against resistant strains of P. falciparum.
-
Application: Conversion of the ester to a hydrazide (using hydrazine hydrate) allows the formation of 1,3,4-oxadiazoles, which show enhanced lipophilicity and membrane permeability [3].
Application Workflow Diagram
Figure 2: Divergent synthesis from the ethyl ester to key therapeutic classes.[3][4]
Experimental Protocols
Protocol A: Hydrolysis to 6-Chloroquinoline-2-carboxylic Acid
Rationale: Most medicinal chemistry applications require the free acid for coupling.
-
Dissolve: 10 mmol Ethyl 6-chloroquinoline-2-carboxylate in 20 mL THF/MeOH (1:1).
-
React: Add 15 mL of 1M LiOH (aq). Stir at RT for 3 hours.[5]
-
Workup: Acidify to pH 3 with 1N HCl. The acid will precipitate as a white solid.
-
Yield: Typically >90%.
-
QC: Check melting point (approx. 205–210°C, dec).
Protocol B: Synthesis of Acyl Hydrazide Scaffold
Rationale: Precursor for heterocyclic libraries (oxadiazoles, triazoles).
-
Reflux: Suspend 5 mmol ester in 10 mL EtOH. Add 25 mmol Hydrazine Hydrate (excess).
-
Time: Reflux for 4 hours.
-
Isolation: Cool to RT. Filter the solid precipitate.[6][7] Wash with cold ethanol.
-
Result: 6-chloroquinoline-2-carbohydrazide (High purity intermediate).
Quality Control & Analytics
To ensure the integrity of this intermediate in drug development, the following analytical standards should be met:
| Method | Parameter | Acceptance Criteria |
| HPLC | C18 Column, ACN/Water (0.1% TFA) | Purity > 98.5% (Area %) |
| 400 MHz, DMSO- | Distinct doublet at ~8.5 ppm (H8), Singlet at ~8.2 ppm (H3) | |
| LC-MS | ESI (+) | [M+H] |
| Residual Solvents | GC-Headspace | EtOH < 5000 ppm, Toluene < 890 ppm |
References
-
Patent US20050137395A1. (2005). Novel quinoline derivatives as receptor kinase inhibitors.[3] Google Patents.[7] Link
-
Patent WO2022256609A1. (2022).[7] Modulators of integrated stress response pathway.[7] Google Patents.[7] Link
-
Verma, S., et al. (2016). Development of quinoline-sulfonamide hybrids as antimalarial agents. RSC Advances. Link
-
Musiol, R. (2014). Structure-activity relationship studies of quinoline-based compounds.[4] Current Medicinal Chemistry.
-
BenchChem. (2025).[6] Synthesis of 6-Chloro-2-phenylquinolin-4-ol and related intermediates.[6] BenchChem Technical Guides. Link
Sources
- 1. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US20050137395A1 - Novel quinoline derivatives - Google Patents [patents.google.com]
- 4. Methyl 8-bromo-6-chloroquinoline-2-carboxylate | Benchchem [benchchem.com]
- 5. 4-Chloroquinoline-6-carboxylic acid ethyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. WO2022256609A1 - Modulators of integrated stress response pathway - Google Patents [patents.google.com]
Crystal Structure Analysis and X-Ray Diffraction of 6-Chloroquinoline Esters: A Technical Guide for Drug Development
Executive Summary
The 6-chloroquinoline core is a highly privileged pharmacophore in medicinal chemistry, forming the backbone of numerous antimalarial, anti-HIV, and kinase-inhibiting agents. When functionalized with an ester moiety (e.g., ethyl 6-chloroquinoline-3-carboxylate), the molecule acquires specific hydrogen-bonding capabilities and lipophilic profiles critical for target binding.
For drug development professionals, elucidating the precise three-dimensional conformation of these molecules via single-crystal X-ray diffraction (XRD) is non-negotiable. This whitepaper provides an in-depth, self-validating technical guide to the crystallographic analysis of 6-chloroquinoline esters, explaining the fundamental causality behind experimental protocols and how solid-state data directly informs structure-activity relationship (SAR) modeling.
The Physics and Causality of X-Ray Diffraction in Halogenated Heterocycles
Before initiating crystallization, scientists must understand how the atomic composition of 6-chloroquinoline esters dictates the parameters of X-ray diffraction.
The presence of the heavy chlorine atom at the 6-position significantly alters X-ray absorption dynamics. Standard copper (Cu Kα) radiation is often insufficient because the heavier halogen absorbs the lower-energy X-rays, leading to severe absorption artifacts in the electron density map. Therefore,1[1]. Mo Kα's higher energy minimizes these absorption effects, preventing the artificial shortening of C–Cl bond lengths and allowing for the collection of higher-resolution data (higher
Furthermore, the electron-withdrawing nature of both the chlorine atom and the ester group depletes the π-electron density of the quinoline ring. This reduction in electrostatic repulsion facilitates tighter face-to-face π–π stacking in the solid state, a phenomenon that must be carefully resolved during structural refinement to accurately predict the compound's thermodynamic solubility.
Experimental Methodology: A Self-Validating Protocol
A robust crystallographic workflow must be self-validating; each phase must provide immediate analytical feedback to confirm the integrity of the prior step.
Single Crystal Growth (Thermodynamic Control)
To obtain a macroscopic crystal free of lattice defects, the system must remain under strict thermodynamic control.
-
Dissolution: Dissolve 50 mg of the highly purified 6-chloroquinoline ester in a minimum volume of a binary solvent system (e.g., dichloromethane/ethanol, 1:1 v/v).
-
Filtration: Pass the solution through a 0.22 μm PTFE syringe filter into a sterile borosilicate glass vial. Causality: Particulate impurities act as premature nucleation sites, driving rapid, kinetically-favored microcrystallization rather than the desired slow growth.
-
Evaporation: Loosely cap the vial (or seal with parafilm pierced with a single pinhole) and place it in a vibration-free, temperature-controlled environment (20 °C). Allow slow evaporation over 3–7 days.
Data Acquisition
-
Selection: Under a polarized light microscope, select a crystal with optimal dimensions (e.g., 0.24 × 0.18 × 0.15 mm) that extinguishes light uniformly, confirming it is a single crystal and not twinned[2].
-
Mounting: Mount the crystal on a MiTeGen loop using perfluoropolyether oil. Immediately transfer it to the diffractometer's cold stream (typically 100 K to 295 K). Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically sharpening diffraction spots and preventing positional disorder of the ester's flexible alkyl chain.
-
Diffraction: Collect data using an 2 (or equivalent) with Mo Kα radiation[2]. Apply a multi-scan absorption correction (e.g., CrysAlis PRO RED) to mathematically compensate for the differential X-ray absorption caused by the chlorine atom's orientation relative to the beam[1].
Phase Solution and Refinement
-
Solving: Solve the phase problem utilizing intrinsic phasing or direct methods via SHELXT.
-
Refinement: Execute full-matrix least-squares refinement on
using SHELXL. -
Hydrogen Positioning: Position all hydrogen atoms using idealized geometry (C—H = 0.93–0.97 Å) and refine them using a riding model with
[1]. Validation Checkpoint: The structural model is validated when the final R-factor ( ) drops below 0.05, the goodness-of-fit ( ) approaches 1.0, and maximum residual electron density peaks ( ) are negligible (e.g., < 0.20 e Å⁻³)[2].
Caption: Step-by-step experimental workflow for X-ray diffraction of 6-chloroquinoline esters.
Quantitative Crystallographic Data
The following table summarizes the quantitative crystallographic parameters of representative highly-substituted 6-chloroquinoline derivatives to provide a benchmark for expected unit cell dimensions and refinement metrics.
Table 1: Crystallographic Data Summary for Representative 6-Chloroquinoline Derivatives
| Parameter | Compound A (C₂₈H₂₀Cl₂N₂O₂) | Compound B (C₂₈H₂₀Cl₂N₂O₂) | Compound C (C₁₃H₁₄ClNO₄S) |
| Crystal System | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P-1 | P2₁/c (Representative) |
| Temperature (K) | 295 | 295 | 298 |
| a (Å) | 8.0552 (2) | 9.7396 (4) | Variable based on ester chain |
| b (Å) | 12.4499 (5) | 10.5520 (3) | Variable based on ester chain |
| c (Å) | 13.3718 (5) | 13.0108 (4) | Variable based on ester chain |
| Volume (ų) | 1203.40 (8) | 1166.62 (8) | ~ 1100 - 1300 |
| Z (Molecules/cell) | 2 | 2 | 4 |
| Radiation Source | Mo Kα | Mo Kα | Mo Kα / Cu Kα |
| Reference | [1] | [2] | [3] |
Note: Compound A is 1-{2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanone; Compound B is 1-{6-chloro-2-[(2-chloro-8-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone.
Conformational Analysis and Intermolecular Networks
The true value of X-ray crystallography lies in mapping the spatial geometry and non-covalent interactions that dictate the drug's behavior in vivo.
Planarity and Dihedral Angles
While the 6-chloroquinoline bicyclic system is inherently planar (with maximal atomic deviations from the mean plane typically less than 0.070 Å)[1], the ester group introduces critical conformational flexibility. To minimize steric clashing with adjacent protons on the quinoline ring, the ester carbonyl frequently twists out of the aromatic plane. In complex 6-chloroquinoline derivatives,2[2]. This dihedral twist is a primary determinant of the molecule's entry vector into a target protein's binding pocket.
Hydrogen Bonding and Centrosymmetric Dimers
The ester carbonyl oxygen acts as a potent hydrogen bond acceptor. In the solid state, intermolecular C—H···O hydrogen bonds frequently connect adjacent molecules. These interactions often1
1[1]. This dimerization directly impacts the energy required to break the crystal lattice, thereby influencing the drug's dissolution rate.Aromatic π–π Stacking
Due to the electron-withdrawing effects of the 6-chloro and 3-ester substituents, the quinoline core becomes highly electron-deficient. This promotes robust face-to-face π–π stacking interactions. Crystallographic data consistently reveals2[2]. These tight stacking networks consolidate the 3D crystal lattice, often resulting in high melting points and challenging aqueous solubility profiles.
Implications for Drug Development
The transition from crystallographic data to clinical efficacy is governed by rational drug design. The exact coordinates of the 6-chloroquinoline ester provide the foundation for in silico pharmacophore modeling.
If the crystal structure reveals that the ester group is locked in a specific dihedral conformation due to intramolecular forces, medicinal chemists can exploit this by designing rigidified analogs that pre-organize the molecule for optimal receptor binding, minimizing the entropic penalty upon target engagement. Conversely, the identification of strong π–π stacking networks alerts formulation scientists to potential solubility bottlenecks early in the pipeline, prompting the preemptive development of amorphous solid dispersions or alternative salt forms.
Caption: Logical relationship between crystal structure analysis and lead optimization in drug design.
References
-
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides Source: MDPI (Molecules) URL:[Link]
Sources
- 1. 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-{6-Chloro-2-[(2-chloro-8-methyl-3-quinolyl)methoxy]-4-phenylquinolin-3-yl}ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides [mdpi.com]
The Modulatory Role of Chlorine: A Deep Dive into the Electronic Effects on Quinoline-2-Carboxylates
An In-Depth Technical Guide
Introduction: The Quinoline Scaffold and the Power of Halogenation
The quinoline nucleus is a privileged heterocyclic scaffold, forming the structural backbone of a vast array of natural products and synthetic molecules with significant pharmacological and material science applications.[1] Its derivatives are cornerstones in medicinal chemistry, exhibiting activities as antimicrobial, antimalarial, anti-inflammatory, and anticancer agents.[1][2][3] The quinoline-2-carboxylate moiety, in particular, serves as a versatile precursor for biologically active compounds and as a highly effective ligand in catalysis.[1]
The functionalization of this core structure is a key strategy for modulating its properties. Among the various synthetic modifications, halogenation—and specifically chlorination—stands out as a powerful tool for fine-tuning a molecule's electronic landscape.[4] The introduction of a chlorine atom can profoundly alter a molecule's acidity, basicity, reactivity, and, critically, its interaction with biological targets.[5] This guide provides a comprehensive technical exploration of the electronic effects imparted by chlorine substitution on the quinoline-2-carboxylate framework, offering insights for researchers, scientists, and drug development professionals.
Part 1: The Theoretical Underpinnings of Chlorine's Electronic Influence
The net electronic effect of a chlorine substituent on the quinoline ring is a nuanced interplay of two primary forces: the inductive effect and the resonance effect.
1.1 The Inductive Effect (–I) Due to its high electronegativity (3.16 on the Pauling scale), chlorine exerts a strong electron-withdrawing inductive effect. This effect propagates through the sigma (σ) bonds of the molecule, pulling electron density away from the aromatic ring and towards the chlorine atom. This results in a general polarization of the C-Cl bond and a decrease in electron density across the entire ring system, making the ring more electron-deficient or "poorer."
1.2 The Resonance Effect (+R) Conversely, the chlorine atom possesses lone pairs of electrons in its p-orbitals which can be delocalized into the aromatic π-system. This donation of electron density is known as the resonance (or mesomeric) effect. For halogens, this is a deactivating +R effect, meaning it donates electrons through resonance but is still a net deactivating group due to the overwhelming strength of its inductive withdrawal. This resonance donation primarily increases electron density at the ortho and para positions relative to the substituent.
1.3 Quantifying the Effect: Hammett Parameters The Hammett equation provides a quantitative framework for assessing the electronic impact of substituents on a molecule's reactivity.[6] The Hammett substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a substituent. Chlorine possesses positive σ values (e.g., σₚ = +0.23, σₘ = +0.37), confirming its net electron-withdrawing character.[7][8][9] The greater positive value for the meta position reflects the dominance of the inductive effect at this position, where the resonance effect is not operative.
Caption: Interplay of inductive and resonance effects of chlorine.
Part 2: Synthesis and Characterization of Chloro-Substituted Quinoline-2-Carboxylates
Understanding the electronic effects begins with the synthesis of the target molecules and their subsequent characterization using a suite of analytical techniques.
2.1 Synthetic Strategies The synthesis of chloro-substituted quinoline-2-carboxylates can be approached in several ways, often leveraging classical named reactions adapted for substituted precursors. A common and efficient strategy involves the condensation of a chloro-substituted 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, a pathway known as the Friedländer synthesis.[10] Modern one-pot procedures starting from materials like β-nitroacrylates and chloro-substituted 2-aminobenzaldehydes offer high efficiency and functional group tolerance.[1]
Experimental Protocol: One-Pot Synthesis of a Chloro-Quinoline-2-Carboxylate Derivative This protocol is a generalized procedure adapted from modern synthetic methods.[1]
-
Reaction Setup: In a dry round-bottom flask, dissolve the selected chloro-substituted 2-aminobenzaldehyde (1.0 eq) and a β-nitroacrylate derivative (1.0 eq) in acetonitrile.
-
Base Addition: Add a solid-supported base, such as 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) on a polymer (1.25 eq).
-
Reaction: Stir the heterogeneous mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture to remove the solid-supported base. Wash the solid residue with additional acetonitrile.
-
Concentration: Concentrate the combined filtrate and washings under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure chloro-substituted quinoline-2-carboxylate ester.
-
Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by refluxing with aqueous NaOH, followed by careful acidification with HCl.
Caption: Generalized workflow for one-pot synthesis.
2.2 Spectroscopic and Computational Characterization The electronic perturbations caused by the chlorine atom are directly observable through various analytical and computational methods.
2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy The deshielding effect of chlorine is evident in both ¹H and ¹³C NMR spectra. Protons and carbon atoms on the quinoline ring, especially those closer to the chlorine substituent, will experience a downfield shift (higher δ ppm value) compared to the non-substituted parent compound. This is a direct measure of the reduced electron density around these nuclei.[11][12]
2.2.2 Ultraviolet-Visible (UV-Vis) Spectroscopy The electronic transitions within the aromatic π-system give rise to characteristic absorption bands in the UV-Vis spectrum. Chlorine substitution modifies the energy levels of the molecular orbitals involved in these transitions (typically π → π*). This can lead to a bathochromic (red shift, to longer λₘₐₓ) or hypsochromic (blue shift, to shorter λₘₐₓ) shift, providing insight into the substituent's interaction with the chromophore.[13][14]
Protocol: UV-Vis Spectroscopic Analysis
-
Sample Preparation: Prepare a stock solution of the purified quinoline-2-carboxylate in a UV-grade solvent (e.g., ethanol or acetonitrile).[13]
-
Dilution: Dilute the stock solution to a final concentration that provides a maximum absorbance reading between 0.1 and 1.0 arbitrary units.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Analysis: Scan the sample across a relevant wavelength range (e.g., 200-400 nm). Record the wavelength(s) of maximum absorbance (λₘₐₓ).
2.2.3 X-Ray Crystallography Single-crystal X-ray diffraction provides definitive proof of molecular structure. For chloro-substituted quinoline-2-carboxylates, it reveals precise C-Cl bond lengths and any subtle distortions in the planarity of the quinoline ring caused by the substituent. Furthermore, it elucidates intermolecular interactions in the solid state, such as potential C-H···Cl hydrogen bonds or halogen bonds, which can influence crystal packing and physical properties.[15][16][17]
2.2.4 Computational DFT Studies Density Functional Theory (DFT) calculations are a powerful predictive tool for understanding electronic structure.[18][19]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity and electronic transitions. An electron-withdrawing group like chlorine typically lowers the energy of both the HOMO and LUMO.[20][21] The energy difference between them (the HOMO-LUMO gap, ΔE) is a crucial parameter; a smaller gap often implies higher chemical reactivity and a red-shifted UV-Vis absorption.[22][23]
-
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule. For a chloro-substituted quinoline, the map will show a region of negative potential (red) around the electronegative chlorine and nitrogen atoms, and regions of positive potential (blue) on the hydrogen atoms and areas of the ring that have been made electron-deficient.[24]
-
Mulliken Charge Analysis: This method partitions the total electron density among the atoms in a molecule, providing a quantitative measure of the partial atomic charges. The analysis will show a negative partial charge on the chlorine atom and a corresponding increase in positive charge on the carbon atom to which it is attached and, to a lesser extent, other atoms in the ring.[11][25]
Protocol: DFT Calculation Workflow
-
Structure Optimization: Build the molecular structure of the chloro-substituted quinoline-2-carboxylate in silico. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311G).[11][24]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
-
Property Calculation: Using the optimized structure, perform single-point energy calculations to determine HOMO/LUMO energies, generate the MEP map, and compute the Mulliken atomic charges.
Caption: A typical DFT computational workflow.
Table 1: Expected Impact of Chlorine Substitution on Key Parameters
| Parameter | Unsubstituted Quinoline-2-Carboxylate | Chloro-Substituted Derivative | Rationale |
| ¹H NMR (δ of ring H) | Baseline values | Increased δ (Downfield shift) | Inductive deshielding by chlorine reduces electron density around protons. |
| pKa (Carboxylic Acid) | Higher value (Less acidic) | Lower value (More acidic) | Inductive withdrawal stabilizes the carboxylate anion (conjugate base). |
| Basicity (Quinoline N) | Higher pKb (More basic) | Lower pKb (Less basic) | Inductive withdrawal reduces electron density on the nitrogen atom. |
| HOMO Energy | Higher energy | Lower energy (More stable) | Electron-withdrawing group stabilizes occupied molecular orbitals.[20] |
| LUMO Energy | Higher energy | Lower energy (More stable) | Electron-withdrawing group stabilizes unoccupied molecular orbitals.[20] |
| HOMO-LUMO Gap (ΔE) | Larger gap | Generally smaller gap | Both HOMO and LUMO are lowered, but often to different extents. |
Part 3: Consequences for Reactivity and Application
The electronic perturbations induced by chlorine have profound consequences for the molecule's chemical behavior and its potential applications, particularly in drug development.
3.1 Impact on Acidity and Basicity The electron-withdrawing nature of chlorine significantly impacts the ionizable groups.
-
Increased Acidity: The carboxylic acid moiety becomes more acidic (lower pKa). The chlorine atom helps to stabilize the negative charge of the resulting carboxylate anion through the –I effect, making the proton easier to remove.
-
Decreased Basicity: The lone pair of electrons on the quinoline nitrogen is less available for protonation due to inductive withdrawal. This makes the chloro-substituted quinoline a weaker base (lower pKb) compared to its non-halogenated counterpart.[7]
3.2 Altered Chemical Reactivity The electron-deficient character of the chlorinated ring system alters its susceptibility to chemical reactions. For instance, it enhances the rate of nucleophilic aromatic substitution (SₙAr) reactions, where a nucleophile displaces another group on the ring. The chlorine atom itself can act as a leaving group in such reactions, providing a synthetic handle for further functionalization.[26][27]
3.3 Significance in Drug Design In the context of drug development, these electronic modifications are not merely academic; they are a critical design element. The introduction of chlorine can:
-
Enhance Binding Affinity: The altered charge distribution can lead to more favorable electrostatic or hydrogen bonding interactions with a biological target, such as an enzyme's active site. The chlorine atom itself can participate in halogen bonding, a specific and directional non-covalent interaction.
-
Modulate Metabolism: The C-Cl bond is strong and can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.
-
Improve Pharmacokinetics: Changes in lipophilicity (logP) upon chlorination can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
Conclusion
The substitution of a chlorine atom onto the quinoline-2-carboxylate scaffold is a powerful strategy for molecular engineering. Through a combination of a dominant electron-withdrawing inductive effect and a weaker electron-donating resonance effect, chlorine fundamentally alters the electronic landscape of the molecule. These changes are readily observable through spectroscopic shifts, quantifiable by computational methods, and have significant consequences for the molecule's acidity, basicity, and chemical reactivity. For scientists in drug discovery and materials science, a thorough understanding of these electronic effects is paramount for the rational design of novel molecules with tailored properties and enhanced performance.
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A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. (2018). Molecules, 23(11), 2951. [Link]
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Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2018). PLoS ONE, 13(9), e0203859. [Link]
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Molecular orbital amplitude plots and energy levels of the HOMO-1, HOMO... (n.d.). ResearchGate. [Link]
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Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. (2019). Scientific Reports, 9(1), 1-8. [Link]
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Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. (2024). Results in Chemistry, 7, 101347. [Link]
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Computational Based Study of Thiomethyl Substituents' Position on Quinoline for Inhibition of Aluminium Corrosion in Hydrochloric Acid. (2023). Materials, 16(1), 35. [Link]
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3,4-Dimethylphenyl quinoline-2-carboxylate. (2014). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o53–o54. [Link]
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First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. (2020). RSC Advances, 10(36), 21469-21479. [Link]
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Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. (n.d.). Academia.edu. [Link]
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Photobasicity in Quinolines: Origin and Tunability via the Substituents' Hammett Parameters. (2016). The Journal of Physical Chemistry Letters, 7(11), 2055-2060. [Link]
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Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (2012). Molecules, 17(9), 11064-11084. [Link]
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Molecular orbitals HOMO and LUMO distribution and energy band-gaps for QC in different solvents. (n.d.). ResearchGate. [Link]
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Key Electronic, Linear and Nonlinear Optical Properties of Designed Disubstituted Quinoline with Carbazole Compounds. (2021). Molecules, 26(9), 2736. [Link]
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First principles study of electronic and nonlinear optical properties of A–D–π–A and D–A–D–π–A configured compounds containing novel quinoline–carbazole derivatives. (2020). RSC Advances, 10, 21469-21479. [Link]
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Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative. (2024). Journal of Applied Bioanalysis, 10(2), 52-66. [Link]
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Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015). Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. [Link]
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HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate. [Link]
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Recent advances in the synthesis of quinolines: a review. (2014). RSC Advances, 4, 25334-25355. [Link]
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Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant. (n.d.). Journal of Molecular Structure, 1179, 747-759. [Link]
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Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (2018). ResearchGate. [Link]
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Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2019). ResearchGate. [Link]
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Effect of Electron-Withdrawing Chlorine Substituent on Morphological and Photovoltaic Properties of All Chlorinated D–A-Type Quinoxaline-Based Polymers. (2020). ResearchGate. [Link]
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Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2021). Arabian Journal of Chemistry, 14(3), 102985. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). European Journal of Medicinal Chemistry, 223, 113647. [Link]
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Synthesis, crystal structure analysis, spectral IR, UV–Vis, NMR assessments, electronic and nonlinear optical properties of potent quinoline based derivatives: Interplay of experimental and DFT Study. (2020). ResearchGate. [Link]
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Copper Bis(oxazoline)-Catalyzed Enantioselective Alkynylation of Quinolones. (2022). Digital WPI. [Link]
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Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Journal of the Iranian Chemical Society, 15, 1435–1463. [Link]
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In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (2021). Frontiers in Chemistry, 9, 698889. [Link]
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Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. (2024). Organometallics. [Link]
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A Survey of Hammett Substituent Constants. (2021, May 5). YouTube. [Link]
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A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. (2021). Molecules, 26(2), 434. [Link]
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4-Chlorophenyl quinoline-2-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677. [Link]
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Methodological & Application
Application Notes and Protocols: Scalable Synthesis of Ethyl 6-chloroquinoline-2-carboxylate
Abstract
Ethyl 6-chloroquinoline-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, serving as a key precursor for a range of pharmacologically active agents. The scalability of its synthesis is critical for advancing drug discovery programs from laboratory-scale exploration to pilot-plant production. This guide provides two robust, scalable protocols for the synthesis of Ethyl 6-chloroquinoline-2-carboxylate, designed for researchers, scientists, and drug development professionals. We detail a highly convergent Friedländer Annulation and a classical Combes Synthesis approach. Each protocol is presented with a thorough explanation of the underlying chemical principles, step-by-step methodologies, process optimization insights, and comprehensive characterization data. The aim is to equip scientists with reliable and scalable methods to access this important chemical entity.
Introduction: The Strategic Importance of Ethyl 6-chloroquinoline-2-carboxylate
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Specifically, the 6-chloro-2-carboxylate substitution pattern offers a versatile handle for further chemical modification. The chlorine atom at the 6-position provides a site for nucleophilic aromatic substitution or cross-coupling reactions, while the ethyl ester at the 2-position can be readily hydrolyzed, amidated, or reduced to introduce diverse functionalities.
The primary challenge in utilizing this scaffold is the need for a synthetic route that is not only efficient in terms of yield but also operationally simple, cost-effective, and safe to perform on a large scale. This document outlines two distinct and validated protocols that meet these criteria.
Protocol 1: The Friedländer Annulation (Convergent Approach)
The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline ring system.[3][4] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[5] For the synthesis of Ethyl 6-chloroquinoline-2-carboxylate, this translates to a direct, one-step cyclocondensation, making it an attractive and atom-economical choice for scalable production.[6]
Principle & Rationale
This protocol utilizes the base-catalyzed condensation of 2-amino-5-chlorobenzaldehyde (1) with ethyl pyruvate (2) . The reaction proceeds through an initial aldol-type condensation to form an α,β-unsaturated keto-ester, which then undergoes intramolecular cyclization via nucleophilic attack of the aniline amine onto the ketone, followed by dehydration to yield the aromatic quinoline ring system (3) . The choice of a base catalyst, such as potassium hydroxide or sodium ethoxide, facilitates both the initial enolate formation from ethyl pyruvate and the final dehydration step. This convergent approach minimizes step count and simplifies the purification process.
Reaction Scheme
Caption: Overall reaction for the Friedländer synthesis.
Detailed Experimental Protocol
Materials:
-
2-amino-5-chlorobenzaldehyde (1 ) (MW: 155.58 g/mol )
-
Ethyl pyruvate (2 ), anhydrous (MW: 116.12 g/mol )
-
Potassium hydroxide (KOH) (MW: 56.11 g/mol )
-
Ethanol (200 proof), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask of appropriate size
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Separatory funnel
-
Rotary evaporator
-
Equipment for column chromatography or recrystallization
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-5-chlorobenzaldehyde (1 ) (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol to the flask to create a ~0.5 M solution. Begin stirring and add ethyl pyruvate (2 ) (1.2 eq).
-
Catalyst Addition: In a separate flask, dissolve potassium hydroxide (1.5 eq) in a minimal amount of anhydrous ethanol. Once dissolved, add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.
-
Extraction: Redissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate to dryness to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[7]
Scalability & Optimization Insights
-
Starting Material: The availability and purity of 2-amino-5-chlorobenzaldehyde are critical. It can be synthesized via the reduction of 5-chloro-2-nitrobenzaldehyde using reagents like sodium dithionite.[8][9] Ensuring high purity of this starting material prevents side reactions.
-
Temperature Control: While the reaction is typically run at reflux, careful monitoring of the internal temperature is crucial on a larger scale to ensure consistent reaction kinetics and prevent solvent loss.
-
Catalyst: The choice and amount of base can be optimized. Sodium ethoxide can be used as an alternative to KOH. The concentration should be sufficient to drive the reaction to completion without promoting side reactions like the self-condensation of ethyl pyruvate.
-
Purification: For multi-kilogram scale, recrystallization is often preferred over chromatography due to cost and operational complexity. Screening for an optimal recrystallization solvent system is a key development step.[7]
Protocol 2: The Combes Synthesis (Stepwise Approach)
The Combes synthesis provides an alternative route, starting from a more readily available aniline derivative and a β-dicarbonyl compound.[10][11] This method is robust and well-established for producing substituted quinolines, though it often requires harsher conditions than the Friedländer synthesis.[2][3]
Principle & Rationale
This protocol involves the acid-catalyzed condensation of 4-chloroaniline (4) with a suitable β-keto ester, in this case, diethyl 2-oxosuccinate (5) . The reaction proceeds in two conceptual stages:
-
Enamine Formation: The aniline condenses with one of the carbonyl groups of the β-keto ester to form an enamine intermediate.
-
Cyclodehydration: Under strong acid catalysis (e.g., concentrated sulfuric acid or polyphosphoric acid) and heat, the enamine undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the stable quinoline product (3) .
Reaction Workflow Diagram
Caption: Stepwise workflow for the Combes synthesis protocol.
Detailed Experimental Protocol
Materials:
-
4-Chloroaniline (4 ) (MW: 127.57 g/mol )[12]
-
Diethyl 2-oxosuccinate (5 ) (MW: 174.15 g/mol )
-
Sulfuric acid (H₂SO₄), concentrated (98%)
-
Sodium hydroxide (NaOH), aqueous solution
-
Ethyl acetate (EtOAc)
-
Ice
Procedure:
-
Initial Condensation: In a round-bottom flask, cautiously mix 4-chloroaniline (4 ) (1.0 eq) and diethyl 2-oxosuccinate (5 ) (1.1 eq). The mixture may be gently warmed (e.g., to 50-60 °C) for a short period (30-60 minutes) to facilitate the initial condensation and enamine formation.
-
Cyclization: Cool the mixture in an ice bath. Slowly and with vigorous stirring, add concentrated sulfuric acid (3-5 eq) dropwise, ensuring the internal temperature does not rise excessively.
-
Heating: Once the addition is complete, carefully heat the reaction mixture (e.g., to 100-120 °C) for 2-4 hours. The mixture will darken significantly. Monitor the reaction by TLC.
-
Quenching: Allow the reaction to cool to room temperature, then very carefully pour the mixture onto a large amount of crushed ice with stirring. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry by slowly adding a concentrated solution of sodium hydroxide until the pH is basic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Work-up & Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product as described in Protocol 1 (Section 2.3, Step 8).
Scalability & Optimization Insights
-
Safety: The addition of concentrated sulfuric acid and the subsequent quenching on ice are highly exothermic steps. On a large scale, this requires a reactor with efficient cooling and controlled addition rates to manage the heat evolution safely.
-
Acid Catalyst: Polyphosphoric acid (PPA) can be used as an alternative to sulfuric acid and sometimes gives cleaner reactions or better yields, although it can be more difficult to handle and quench.[10]
-
Work-up: The neutralization step can generate a significant amount of salts. Ensuring efficient stirring during extraction is key to obtaining a good separation and recovery of the product.
-
Regioisomers: While the use of diethyl 2-oxosuccinate is designed to yield the 2-carboxylate, careful analytical confirmation is required as minor regioisomers can sometimes form in Combes-type reactions.[2]
Data Presentation & Characterization
The identity and purity of the synthesized Ethyl 6-chloroquinoline-2-carboxylate should be rigorously confirmed using a suite of analytical techniques.
Summary of Protocols
| Parameter | Protocol 1: Friedländer Annulation | Protocol 2: Combes Synthesis |
| Starting Materials | 2-amino-5-chlorobenzaldehyde, Ethyl pyruvate | 4-Chloroaniline, Diethyl 2-oxosuccinate |
| Catalyst/Reagent | KOH or NaOEt (Base) | H₂SO₄ or PPA (Strong Acid) |
| Reaction Conditions | Reflux in Ethanol (~78 °C) | 100-120 °C |
| Key Advantages | Convergent, milder conditions, fewer steps | Readily available starting materials |
| Scalability Concerns | Availability of substituted aldehyde | Handling of strong acids, exotherms |
| Typical Yield | 65-85% | 50-70% |
Expected Analytical Data
-
¹H NMR: Protons on the quinoline core and the ethyl group should be identifiable with characteristic chemical shifts and coupling constants.
-
¹³C NMR: The spectrum should show the correct number of carbon signals, including the ester carbonyl (~165 ppm) and carbons of the heterocyclic core.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₀ClNO₂) should be observed.[13]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically greater than 98% for pharmaceutical applications.
Conclusion
This application note details two effective and scalable protocols for the synthesis of Ethyl 6-chloroquinoline-2-carboxylate. The Friedländer Annulation offers a highly efficient and convergent route, ideal for situations where the 2-amino-5-chlorobenzaldehyde precursor is readily available. The Combes Synthesis provides a robust, classical alternative using more fundamental starting materials, though it requires careful management of harsh acidic conditions. The choice between these protocols will depend on factors such as raw material availability, cost, and the scale of the synthesis. Both methods, when properly optimized, provide reliable access to this valuable heterocyclic intermediate for applications in drug discovery and development.
References
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ResearchGate. (2024, October 15). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines. Retrieved from [Link]
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Combes quinoline synthesis. (n.d.). In Name-Reaction.com. Retrieved from [Link]
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IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - AN OVERVIEW. Retrieved from [Link]
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Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Retrieved from [Link]
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Garella, D., et al. (n.d.). Fast, Solvent-Free, MW-Assisted Friedländer's Annulation on a Reusable Solid Catalyst. University of Torino Institutional Archive. Retrieved from [Link]
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SciSpace. (2017, March 28). Highly efficient one-pot tandem Friedlander annulation and chemo-selective Csp3–H functionalization under calcium catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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University of Birmingham Research Portal. (2024, August 15). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]
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MDPI. (2019). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-nitro-5-chlorobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (2026). Ethyl 3-amino-6-chloroquinoline-2-carboxylate (C12H11ClN2O2). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
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European Patent Office. (n.d.). Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Ethyl-4-chloroaniline. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]
- Google Patents. (n.d.). US5426230A - Process for the preparation of 4-chloro-2-cyclopropylcarbonylaniline.
-
ResearchGate. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Retrieved from [Link]
-
Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. (n.d.). Retrieved from [Link]
Sources
- 1. Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 2-Amino-5-chlorobenzaldehyde|Organic Synthesis & Pharma Intermediate [benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]
- 12. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
Procedure for the hydrolysis of Ethyl 6-chloroquinoline-2-carboxylate to acid
Application Note: Hydrolysis of Ethyl 6-chloroquinoline-2-carboxylate to 6-Chloroquinoline-2-carboxylic Acid
Strategic Context & Chemical Significance
6-Chloroquinoline-2-carboxylic acid is a highly versatile building block in medicinal chemistry, predominantly utilized as a key intermediate in the synthesis of1[1] and novel antimicrobial agents. The generation of this free carboxylic acid is most efficiently achieved through the 2[2] of its corresponding ester precursor, ethyl 6-chloroquinoline-2-carboxylate.
Mechanistic Rationale: Designing a Self-Validating System
Ester hydrolysis can be executed under acidic or basic conditions; however, 3[3] are vastly superior for quinoline-2-carboxylates.
-
Thermodynamic Driving Force: Base-catalyzed hydrolysis is an irreversible process. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the ethoxide leaving group. Rapid proton transfer yields a resonance-stabilized quinoline-2-carboxylate anion, driving the reaction to absolute completion.
-
Solvent System Engineering: Ethyl 6-chloroquinoline-2-carboxylate is highly lipophilic. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v/v) is utilized. THF and MeOH ensure complete solvation of the organic substrate, while water dissolves the inorganic base.
-
Reagent Selection: Lithium hydroxide monohydrate (LiOH·H₂O) is selected over NaOH or KOH. The lithium cation acts as a mild Lewis acid, coordinating with the ester's carbonyl oxygen to enhance its electrophilicity. This accelerates the nucleophilic attack at room temperature, preventing the thermal degradation of the quinoline core.
Quantitative Data & Reagent Specifications
Table 1: Stoichiometric Parameters
| Reagent / Material | MW ( g/mol ) | Equivalents | Function |
|---|---|---|---|
| Ethyl 6-chloroquinoline-2-carboxylate | 235.67 | 1.0 | Starting Material (SM) |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 41.96 | 2.5 | Nucleophile / Base |
| Tetrahydrofuran (THF) | 72.11 | 3 volumes | Organic Solvent |
| Methanol (MeOH) | 32.04 | 1 volume | Phase-transfer Co-solvent |
| Deionized Water (H₂O) | 18.02 | 1 volume | Aqueous Solvent |
| 1M Hydrochloric Acid (HCl) | 36.46 | As needed | Acidifying Agent |
Table 2: In-Process Control (IPC) and Expected Analytical Data
| Parameter | Ethyl 6-chloroquinoline-2-carboxylate (SM) | 6-Chloroquinoline-2-carboxylic acid (Product) |
|---|---|---|
| Appearance | Pale yellow powder | White to off-white solid |
| LCMS [M+H]⁺ | m/z 236.0 | m/z 208.0 |
| TLC R_f (EtOAc:Hex 1:1) | ~0.6 (UV active) | 0.0 (Remains at baseline) |
| Solubility Profile | Soluble in THF, DCM, EtOAc | Insoluble in acidic H₂O, Soluble in DMSO |
Step-by-Step Experimental Protocol
Phase 1: Reaction Initiation
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Ethyl 6-chloroquinoline-2-carboxylate (1.0 eq).
-
Dissolve the starting material in a mixture of THF and MeOH. Causality: Methanol acts as a critical bridging solvent, reducing the polarity gap between the hydrophobic ester and the aqueous base to prevent biphasic stalling.
-
In a separate vial, dissolve LiOH·H₂O (2.5 eq) in Deionized Water.
-
Add the aqueous LiOH solution dropwise to the organic mixture at 0°C to prevent localized exothermic side reactions. Remove the ice bath and allow the reaction to stir at 25°C for 4–6 hours.
Phase 2: In-Process Control (IPC) & Self-Validation
-
Withdraw a 10 µL aliquot, dilute in LCMS-grade acetonitrile, and analyze.
-
Validation Checkpoint: Proceed to Phase 3 only when the ester signal (m/z 236.0) is completely absent and the carboxylate signal (m/z 208.0) has plateaued. If unreacted ester remains, add an additional 0.5 eq of LiOH and stir for 2 hours.
Phase 3: Work-up and Regioselective Precipitation
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator, 35°C water bath) to remove THF and MeOH. Causality: Organic solvents must be completely stripped. If left in the mixture, the target free acid will remain partially solubilized in the organic phase during acidification, severely depressing the isolated yield.
-
Dilute the remaining aqueous residue with additional deionized water (2 volumes) and cool the flask in an ice bath (0–5°C).
-
Dropwise, add 1M HCl while continuously monitoring the pH.
-
Validation Checkpoint: Cease HCl addition when the pH reaches 2.0–3.0. Causality: At this specific isoelectric range, the soluble carboxylate anion is fully protonated to the neutral 6-chloroquinoline-2-carboxylic acid. Because the neutral species lacks aqueous solubility, it rapidly precipitates out of the solution.
Phase 4: Isolation and Desiccation
-
Isolate the newly formed precipitate via vacuum filtration using a Büchner funnel.
-
Wash the filter cake with ice-cold deionized water (3 × 10 mL). Causality: Cold water effectively washes away residual inorganic salts (LiCl) without dissolving the target product.
-
Dry the solid in a vacuum oven at 45°C for 12 hours until a constant weight is achieved.
Process Visualization
Workflow for the base-catalyzed hydrolysis of ethyl 6-chloroquinoline-2-carboxylate to free acid.
References
- Benchchem - Methyl 8-bromo-6-chloroquinoline-2-carboxylate | Benchchem: Ester Hydrolysis to Carboxylic Acid.
- Google Patents - WO2022256609A1 - Modulators of integrated stress response pathway.
- Google Patents - EP0351889A1 - Process for the preparation of a quinoline carboxylic acid.
Sources
Application Note: Selective Reduction of Ethyl 6-chloroquinoline-2-carboxylate to 6-chloro-2-hydroxymethylquinoline
[1]
Executive Summary
This application note details the optimized protocol for the chemoselective reduction of Ethyl 6-chloroquinoline-2-carboxylate (1) to 6-chloro-2-hydroxymethylquinoline (2).
The primary challenge in this transformation is achieving complete reduction of the ester moiety while preserving the aryl chloride functionality and the heteroaromatic quinoline system. While Lithium Aluminum Hydride (LiAlH₄) is the standard reagent for ester reductions, its aggressive nature poses risks of dehalogenation or ring reduction. Consequently, this guide presents two validated protocols:
-
Method A (Standard): Controlled LiAlH₄ reduction for maximum yield.
-
Method B (Alternative): NaBH₄/CaCl₂ enhanced reduction for higher safety and chemoselectivity profiles.
Strategic Analysis & Reaction Design
Retrosynthetic Considerations
The conversion of the ethyl ester to the primary alcohol requires a nucleophilic hydride source. The 6-chloro substituent on the benzenoid ring of the quinoline is relatively stable; however, the electron-deficient nature of the quinoline ring (specifically the pyridine moiety) makes the system susceptible to nucleophilic attack or over-reduction to 1,2,3,4-tetrahydroquinoline under forcing conditions.
Reagent Selection Matrix
| Reagent System | Reactivity | Risk Profile | Recommendation |
| LiAlH₄ / THF | High | Moderate: Potential for over-reduction or dehalogenation if refluxed prolonged.[1] | Primary Protocol: Best for small-scale, high-yield synthesis. |
| NaBH₄ / MeOH | Low | Low: Will not reduce ester without activation. | Not Recommended alone.[2] |
| NaBH₄ + CaCl₂ / EtOH | Medium | Very Low: Activates ester via coordination; highly chemoselective. | Secondary Protocol: Best for scale-up or safety-restricted labs.[1] |
| DIBAL-H / Toluene | High | High: Often stops at aldehyde or requires strict temp control (-78°C).[1] | Not Recommended for full reduction to alcohol. |
Reaction Scheme
The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, forming a tetrahedral intermediate, followed by elimination of the ethoxide leaving group and a second hydride attack.
Caption: Mechanistic pathway from ester precursor to alcohol product via hydride transfer.[3]
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Best for: High throughput, small-to-medium scale (<10g).[1] Yield Expectation: 85–95%
Materials
-
Ethyl 6-chloroquinoline-2-carboxylate (1.0 eq)[1]
-
LiAlH₄ (1.0 M in THF or powder, 1.2–1.5 eq)
-
Anhydrous THF (Tetrahydrofuran)
-
EtOAc (Ethyl Acetate) for extraction[4]
-
Rochelle’s Salt (Potassium sodium tartrate) or Fieser Reagents (H₂O, 15% NaOH)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.
-
Reagent Prep: Charge the flask with anhydrous THF (10 mL per gram of substrate). Add LiAlH₄ (1.2 eq) carefully. Note: If using powder, suspend in THF first.
-
Addition: Dissolve Ethyl 6-chloroquinoline-2-carboxylate in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15–20 minutes.
-
Critical: Maintain internal temperature <5°C to prevent side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1–2 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (high R_f) should disappear, replaced by the alcohol (lower R_f).
-
-
Quenching (Fieser Method): Cool back to 0°C. For every x grams of LiAlH₄ used, add sequentially:
-
Workup: Warm to RT and stir for 15 minutes until a white, granular precipitate forms. Filter through a pad of Celite.[6] Wash the cake with EtOAc.
-
Isolation: Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Method B: NaBH₄ / CaCl₂ Enhanced Reduction
Best for: Large scale (>10g), safety-critical environments, or if LiAlH₄ is unavailable. Yield Expectation: 80–90%
Materials
-
Ethyl 6-chloroquinoline-2-carboxylate (1.0 eq)[1]
-
NaBH₄ (Sodium Borohydride) (2.5 eq)
-
CaCl₂ (Calcium Chloride, anhydrous) (1.5 eq)
-
Absolute Ethanol (EtOH) and THF (2:1 ratio)
Step-by-Step Procedure
-
Activation: In a RBF, dissolve the ester substrate in THF/EtOH (2:1 mixture).
-
Additive: Add anhydrous CaCl₂ (1.5 eq) and stir for 15 minutes at RT. The solution may become slightly cloudy as the calcium coordinates to the ester carbonyl, activating it.
-
Reduction: Cool to 0°C. Add NaBH₄ (2.5 eq) in small portions over 20 minutes. Evolution of hydrogen gas will occur—ensure proper venting.
-
Reaction: Allow to warm to RT and stir for 4–6 hours. (This method is slower than LiAlH₄).
-
Quenching: Cool to 0°C. Carefully add saturated NH₄Cl solution or 1M HCl dropwise until pH ~7. Caution: Vigorous bubbling.
-
Extraction: Evaporate the bulk of the ethanol/THF under reduced pressure. Extract the aqueous residue with DCM (Dichloromethane) or EtOAc (3x).
-
Isolation: Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification & Characterization
Purification Strategy
The crude product is often pure enough for subsequent steps. If purification is required:
-
Recrystallization: Dissolve in hot EtOAc (minimal volume) and slowly add Hexanes until turbid. Cool to 4°C.
-
Flash Chromatography: Silica gel; Gradient elution 20% → 50% EtOAc in Hexanes.
Analytical Specifications
Validate the product identity using the following parameters.
| Technique | Expected Signal/Observation | Interpretation |
| TLC | R_f ~ 0.3–0.4 (1:1 Hex/EtOAc) | Distinct shift from ester (R_f ~0.7).[1] |
| ¹H NMR (CDCl₃) | δ 4.90 ppm (s, 2H) | -CH₂OH methylene protons (Diagnostic). |
| ¹H NMR (CDCl₃) | δ 7.5–8.2 ppm (m, 5H) | Aromatic quinoline protons. |
| ¹H NMR (CDCl₃) | δ ~5.0–5.5 ppm (br s, 1H) | -OH proton (exchangeable with D₂O). |
| MS (ESI+) | [M+H]⁺ = 194.0/196.0 | Characteristic 3:1 ratio for Chlorine isotope pattern. |
Troubleshooting & Optimization
Common Failure Modes
Caption: Diagnostic flowchart for resolving common synthetic issues.
-
Incomplete Conversion: Usually due to "wet" solvents reacting with the hydride. Ensure THF is distilled from Na/Benzophenone or dried over molecular sieves.
-
Dechlorination (Minor Product): If MS shows a peak at mass 160 (des-chloro), the reaction temperature was likely too high. Strictly control the 0°C addition phase.
-
Over-reduction (Tetrahydroquinoline): Rare with LiAlH₄ at 0°C, but possible if refluxed overnight. Monitor reaction time closely.
Safety & Handling (MSDS Highlights)
-
LiAlH₄: Reacts violently with water/moisture.[7][8] liberate H₂ gas.[8] Use only in a dry fume hood. Keep a Class D fire extinguisher nearby.
-
6-chloro-2-hydroxymethylquinoline: Treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) required.
-
Solvents: THF is a peroxide former; test before distillation.
References
-
Reduction of Esters with LiAlH4: Brown, W. G. (1951). Reductions by Lithium Aluminum Hydride. Organic Reactions, 6, 469. Link
-
Enhanced NaBH4 Reduction: Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link
-
Quinoline Chemistry Overview: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161. Link
-
General Protocol for Quinoline Methanols: Wolf, C., et al. (2003). Regioselective Synthesis of 2-Substituted Quinolines. Journal of Organic Chemistry, 68(19), 7551–7554. Link
Sources
- 1. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparative Analysis of LiAlH4 and NaBH4: The Power of Reduction - Oreate AI Blog [oreateai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Suzuki-Miyaura Coupling of Ethyl 6-chloroquinoline-2-carboxylate
Executive Summary
This application note details the strategic functionalization of Ethyl 6-chloroquinoline-2-carboxylate via Suzuki-Miyaura cross-coupling. While the quinoline scaffold is ubiquitous in medicinal chemistry (antimalarials, kinase inhibitors), the 6-position presents specific challenges due to its location on the benzenoid ring, rendering the chloride less reactive than its heteroaryl counterparts (e.g., C2 or C4 positions). Furthermore, the C2-ethyl ester moiety requires careful selection of base and solvent systems to prevent unwanted hydrolysis during the high-temperature coupling process. This guide provides mechanistic insights, optimization workflows, and two validated protocols designed to balance reactivity with functional group tolerance.
Chemical Profile & Reactivity Assessment
Substrate Analysis[1]
-
Compound: Ethyl 6-chloroquinoline-2-carboxylate[1]
-
Core Reactivity: The C6-chloride behaves as an unactivated aryl chloride . Unlike 2-chloroquinoline or 4-chloroquinoline, which undergo oxidative addition readily due to the electron-withdrawing nature of the adjacent nitrogen, the C6 position relies heavily on the catalyst's ability to facilitate oxidative addition.
-
Electronic Influence: The C2-carboxylate is electron-withdrawing, which slightly lowers the electron density of the ring system. While this theoretically assists oxidative addition, it primarily increases the electrophilicity of the ester carbonyl, making it susceptible to nucleophilic attack (saponification) by hydroxide or alkoxide bases.
Critical Success Factors
-
Catalyst Selection: Must utilize electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) to activate the Pd(0) species for insertion into the inert C(sp²)-Cl bond.
-
Base Control: Strong aqueous bases (NaOH, KOH) must be avoided to preserve the ethyl ester. Mild bases (K₃PO₄, Cs₂CO₃) or anhydrous conditions are preferred.
Mechanistic Insight
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The rate-determining step for this substrate is the Oxidative Addition of the Pd(0) species into the C6-Cl bond.
Diagram 1: Catalytic Cycle & Ester Stability Logic
Figure 1: Catalytic cycle highlighting the rate-limiting oxidative addition and the competitive ester hydrolysis pathway.
Optimization Strategy
Developing a robust condition requires screening ligands that are electron-rich enough to insert into the chloride but bulky enough to promote reductive elimination.
Diagram 2: Reaction Optimization Workflow
Figure 2: Decision tree for optimizing reaction conditions, prioritizing ligand activity and ester stability.
Experimental Protocols
Method A: The "Ester-Safe" Anhydrous Protocol (Recommended)
This protocol utilizes Cesium Carbonate (Cs₂CO₃) in anhydrous conditions. Cesium carbonate is superior for weak substrates and, in the absence of bulk water, minimizes saponification of the C2-ester.
Reagents:
-
Substrate: Ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR XPhos Pd G3 (2 mol%)
-
Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)
-
Solvent: 1,4-Dioxane (anhydrous) or Toluene
Procedure:
-
Setup: Oven-dry a 20 mL microwave vial or Schlenk tube containing a magnetic stir bar. Cool under argon flow.
-
Charging: Add Ethyl 6-chloroquinoline-2-carboxylate (235 mg, 1.0 mmol), Arylboronic acid (1.5 mmol), Cs₂CO₃ (650 mg, 2.0 mmol), and XPhos Pd G3 precatalyst (17 mg, 0.02 mmol).
-
Inertion: Cap the vessel and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Heat the mixture to 90°C for 12–16 hours. (Monitor by TLC/LCMS).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite® to remove inorganic salts. Rinse the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Method B: The "High-Activity" Aqueous Protocol
Use this only if the boronic acid is sluggish or low solubility is an issue. The use of mild phosphate base helps mitigate hydrolysis compared to carbonates.
Reagents:
-
Catalyst: Pd(dppf)Cl₂·DCM (3 mol%)
-
Base: K₃PO₄ (3.0 equiv, 2M aqueous solution)
Procedure:
-
Dissolve the quinoline substrate (1.0 mmol) and boronic acid (1.3 mmol) in 1,4-Dioxane (4 mL).
-
Add Pd(dppf)Cl₂·DCM (25 mg).
-
Add 2M aq. K₃PO₄ (1.5 mL).
-
Degas the biphasic mixture vigorously with Nitrogen for 10 mins.
-
Heat to 80°C for 4–8 hours. Note: Do not exceed 80°C to protect the ester.
-
Dilute with water and extract with DCM immediately upon completion.
Data Summary & Catalyst Selection Guide
| Catalyst System | Ligand Type | Reactivity (C6-Cl) | Ester Stability | Recommendation |
| Pd(PPh₃)₄ | Aryl Phosphine | Low | High | Not Recommended (Inactive) |
| Pd(dppf)Cl₂ | Bidentate | Moderate | Moderate | Good for Activated Boronic Acids |
| Pd(OAc)₂ / XPhos | Dialkyl Biaryl | High | High | Primary Choice |
| Pd(OAc)₂ / SPhos | Dialkyl Biaryl | High | High | Excellent for Steric Bulk |
| Pd / NHC (PEPPSI) | Carbene | Very High | Low (Requires strong base) | Use only for difficult substrates |
Troubleshooting
-
Problem: Low Conversion.
-
Problem: Ester Hydrolysis (Carboxylic Acid formation).
-
Problem: Protodeboronation (Loss of Boronic Acid).
References
-
Catalyst Design for Aryl Chlorides: Littke, A. F., & Fu, G. C. (2002).[8] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition.
-
Buchwald Ligands (XPhos/SPhos) in Suzuki Coupling: Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition.
-
General Suzuki-Miyaura Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Reactivity of Chloroquinolines: Havelková, M., Dvořák, D., & Hocek, M. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines. Synthesis (Thieme).
Sources
- 1. PubChemLite - Ethyl 3-amino-6-chloroquinoline-2-carboxylate (C12H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of amide derivatives from Ethyl 6-chloroquinoline-2-carboxylate
Application Note: Two-Step Synthesis of 6-Chloroquinoline-2-Carboxamide Derivatives from Ethyl 6-Chloroquinoline-2-Carboxylate
Introduction & Strategic Rationale
The 6-chloroquinoline-2-carboxamide scaffold is a privileged pharmacophore frequently utilized in the development of antiviral, antimalarial, and oncology therapeutics. The synthesis of these derivatives typically begins with ethyl 6-chloroquinoline-2-carboxylate .
While direct aminolysis of unactivated ethyl esters is theoretically possible, it is notoriously inefficient, kinetically slow, and often requires harsh Lewis acidic conditions (e.g., trimethylaluminum) that are incompatible with sensitive functional groups. Consequently, the industry-standard approach employs a mild, high-yielding two-step sequence:
-
Saponification : Base-catalyzed hydrolysis of the ethyl ester to yield the intermediate 6-chloroquinoline-2-carboxylic acid.
-
Amide Coupling : Activation of the resulting carboxylic acid using a specialized coupling reagent, followed by nucleophilic attack by the desired amine[1].
Mechanistic Workflow & Causality
For the amide coupling step, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected as the gold-standard reagent[2]. HATU rapidly activates the carboxylic acid to form a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester intermediate[3].
Causality in Experimental Design:
-
Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA). The steric bulk of DIPEA minimizes unwanted nucleophilic attack on the coupling reagent, thereby suppressing guanidinium byproduct formation and facilitating cleaner nucleophilic activation[3].
-
Solvent Choice (DMF/DMSO): Anhydrous polar aprotic solvents like DMF or DMSO are critical. The presence of water leads to rapid hydrolysis of the OAt-active ester back to the unreactive carboxylic acid, drastically reducing yields[2].
-
Pre-activation Timing: A brief pre-activation period (1–5 minutes) of the acid with HATU and DIPEA ensures complete formation of the OAt ester before the amine is introduced. If the amine is added too early, it can react directly with HATU to form unreactive guanidines; if delayed too long, the active ester may degrade[1][3].
-
Alternative Strategies: For highly sterically hindered or electron-deficient amines where standard HATU protocols fail, alternative in situ acyl fluoride generation (using reagents like TFFH or BTFFH) at elevated temperatures may be required[4].
Visualization of the Synthetic Pathway
Two-step synthetic workflow for the conversion of ethyl 6-chloroquinoline-2-carboxylate to amides.
Experimental Protocols
Protocol A: Saponification of Ethyl 6-chloroquinoline-2-carboxylate Objective: Isolate the free carboxylic acid for downstream activation.
-
Dissolution: Suspend ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv) in a 3:1 mixture of Tetrahydrofuran (THF) and Water to achieve a concentration of ~0.2 M.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the suspension. Stir the reaction mixture at room temperature for 4–6 hours. Note: The reaction will transition from a suspension to a clear solution as the water-soluble carboxylate salt forms.
-
Monitoring: Monitor reaction progress by TLC (Ethyl Acetate/Hexanes) or LC-MS until the starting ester is completely consumed.
-
Workup: Concentrate the mixture under reduced pressure to remove the volatile THF. Dilute the remaining aqueous layer with additional water and cool to 0 °C in an ice bath.
-
Acidification: Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches 3–4. The 6-chloroquinoline-2-carboxylic acid will precipitate out of solution as a solid.
-
Isolation: Filter the precipitate under vacuum, wash the filter cake with cold water, and dry extensively in a vacuum oven at 45 °C overnight to remove all trace moisture.
Protocol B: HATU-Mediated Amide Coupling Objective: Couple the intermediate acid with a primary or secondary amine.
-
Reagent Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Dissolve the thoroughly dried 6-chloroquinoline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1–0.2 M)[3][5].
-
Pre-activation: Add HATU (1.1–1.2 equiv) to the solution. Next, add anhydrous DIPEA (2.0–3.0 equiv) dropwise. Stir the mixture at room temperature for exactly 2 to 5 minutes to generate the OAt-active ester[2][3].
-
Coupling: Add the desired amine (1.1–1.2 equiv) either neat or dissolved in a minimal volume of anhydrous DMF[5].
-
Reaction: Stir the mixture at room temperature for 1 to 18 hours. Most unhindered primary amines will reach >95% conversion within 30–60 minutes[3].
-
Aqueous Workup: Dilute the reaction mixture heavily with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with:
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo[5]. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the pure 6-chloroquinoline-2-carboxamide derivative.
Data Presentation: Reaction Optimization & Substrate Scope
The following table summarizes the optimized equivalents and expected reaction times based on the steric and electronic nature of the amine nucleophile during the HATU coupling phase.
| Amine Class | Example Nucleophile | Acid : HATU : DIPEA : Amine Ratio | Pre-activation Time | Reaction Time | Expected Yield |
| Unhindered Primary | Benzylamine, Methylamine | 1.0 : 1.1 : 2.0 : 1.1 | 2 mins | 30 - 60 mins | > 85% |
| Unhindered Secondary | Piperidine, Morpholine | 1.0 : 1.1 : 2.0 : 1.1 | 2 mins | 1 - 2 hours | 80 - 90% |
| Sterically Hindered | tert-Butylamine, Diisopropylamine | 1.0 : 1.2 : 3.0 : 1.5 | 5 mins | 4 - 18 hours | 60 - 75% |
| Electron-Deficient | Aniline, 2-Aminothiazole | 1.0 : 1.2 : 3.0 : 1.2 | 5 mins | 12 - 24 hours | 50 - 70% |
References[1] Application Notes: Standard Protocol for HATU Coupling in Solution Phase - Benchchem - https://benchchem.com[5] Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem - https://benchchem.com[3] HATU Peptide Coupling: Precision Amide Bond Formation Reagent - Online Inhibitor - https://hmn-214.com[2] HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation - Inhibitor Research Hub - https://peptidebridge.com[4] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) - https://rsc.org
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptidebridge.com [peptidebridge.com]
- 3. hmn-214.com [hmn-214.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Ethyl 6-chloroquinoline-2-carboxylate as a Scaffold for Next-Generation Antimalarials
Topic: Application of Ethyl 6-chloroquinoline-2-carboxylate in Antimalarial Drug Design Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Parasitologists, and Drug Discovery Scientists
Abstract & Introduction
The emergence of multidrug-resistant Plasmodium falciparum strains has necessitated the exploration of non-classical quinoline pharmacophores. While traditional 4-aminoquinolines (e.g., Chloroquine) target the heme detoxification pathway via the 4-position, Ethyl 6-chloroquinoline-2-carboxylate represents a distinct "inverted" scaffold.
This ester serves as a versatile electrophilic building block at the C2 position, allowing for the rapid generation of acylhydrazones , carboxamides , and metal-chelating ligands . The 6-chlorine substituent is critical for maintaining lipophilicity and preventing metabolic degradation, mirroring the pharmacophore of chloroquine, while the C2-functionalization enables the design of iron-chelating motifs that inhibit
This guide details the synthetic utility of Ethyl 6-chloroquinoline-2-carboxylate, providing validated protocols for its conversion into bioactive hydrazide derivatives and their subsequent evaluation in heme polymerization assays.
Chemical Properties & Handling[1]
-
IUPAC Name: Ethyl 6-chloroquinoline-2-carboxylate[1]
-
Molecular Formula:
[2] -
Solubility: Soluble in DMSO, DMF, Chloroform, and hot Ethanol. Sparingly soluble in water.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from moisture to prevent hydrolysis to the free acid.
Synthetic Application Workflows
The primary application of this ester in drug design is its conversion into the 6-chloroquinoline-2-carbohydrazide intermediate. This "pivot" molecule reacts with aromatic aldehydes to form acylhydrazones (Schiff bases), which possess a tridentate (N-N-O) binding pocket capable of sequestering free iron or inhibiting heme crystallization.
Visualization: Synthetic Pathway
Figure 1: Synthetic workflow converting the ester scaffold into bioactive hydrazone and metal-complex pharmacophores.[4][5][6][7][8][9]
Experimental Protocols
Protocol A: Synthesis of 6-chloroquinoline-2-carbohydrazide
Objective: Convert the ethyl ester to the hydrazide "pivot" compound. Mechanism: Nucleophilic acyl substitution.
Materials:
-
Ethyl 6-chloroquinoline-2-carboxylate (1.0 eq)
-
Hydrazine hydrate (99%, 5.0 eq)
-
Reflux condenser, magnetic stirrer, ice bath.
Procedure:
-
Dissolution: Dissolve 10 mmol of Ethyl 6-chloroquinoline-2-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add 50 mmol (excess) of hydrazine hydrate dropwise at room temperature with stirring.
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Ethyl Acetate:Hexane 1:1). The ester spot (
) should disappear, replaced by a lower hydrazide spot. -
Precipitation: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The product typically crystallizes as a white/off-white solid.
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 5 mL) followed by cold diethyl ether (2 x 5 mL) to remove excess hydrazine.
-
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
-
Yield Expectation: 75–85%
-
Characterization: IR (KBr) should show doublet peaks for
(3300–3200 cm⁻¹) and a strong Amide I carbonyl peak (1660 cm⁻¹).
-
Protocol B: Synthesis of Antimalarial Acylhydrazones (Schiff Bases)
Objective: Generate a library of potential hemozoin inhibitors.
Materials:
-
6-chloroquinoline-2-carbohydrazide (from Protocol A)
-
Substituted Benzaldehydes (e.g., 4-nitro, 2-hydroxy, 4-methoxy)
-
Glacial Acetic Acid (Catalyst)
Procedure:
-
Setup: In a 50 mL flask, suspend 1.0 mmol of the hydrazide in 10 mL of ethanol.
-
Activation: Add 1.0 mmol of the appropriate aromatic aldehyde and 2–3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture for 2–4 hours. The suspension often clears initially and then reprecipitates the Schiff base product.
-
Isolation: Cool to room temperature. Filter the precipitate.[8][9]
-
Purification: Recrystallize from hot ethanol or DMF/Ethanol mixtures if necessary.
-
Validation:
-NMR will show a characteristic singlet for the imine proton ( ) around 8.0–9.0 ppm.
Protocol C: -Hematin Inhibition Assay (In Vitro)
Objective: Quantify the ability of the synthesized derivatives to inhibit the formation of hemozoin (malaria pigment), a primary mechanism of quinoline drugs.
Materials:
-
Hemin chloride (Porcine)
-
DMSO
-
Acetate buffer (0.2 M, pH 5.0)
-
Tween-20
-
96-well plate reader (Absorbance at 405 nm)
Procedure:
-
Stock Preparation: Dissolve hemin chloride in DMSO (16 mg/mL). Dilute with acetate buffer to create a 0.4 mM Hemin working solution (freshly prepared).
-
Drug Incubation: In a 96-well plate, add 100
L of the Hemin working solution. -
Treatment: Add 100
L of the test compound (dissolved in DMSO/buffer) at varying concentrations (0.1 M to 100 M). Include Chloroquine as a positive control and DMSO-only as a negative control. -
Initiation: Incubate the plate at 37°C for 18–24 hours to allow polymerization.
-
Solubilization: Add 50
L of 5% SDS solution to each well and incubate for 15 minutes. (Note: SDS solubilizes free hemin but not polymerized -hematin). -
Measurement: Read absorbance at 405 nm.
-
Logic: High absorbance = High free hemin = High Inhibition (Drug worked).
-
Low absorbance = Low free hemin (converted to polymer) = Low Inhibition (Drug failed).
-
-
Calculation:
Mechanism of Action (MOA)
The derivatives of Ethyl 6-chloroquinoline-2-carboxylate function primarily by interfering with the parasite's heme detoxification system.
-
pH Trapping: The basic nitrogen atoms (quinoline N and hydrazone N) become protonated in the acidic digestive vacuole (pH ~5.0) of the parasite, trapping the drug inside.
-
Capping: The aromatic quinoline ring interacts with the growing face of the hemozoin crystal via
- stacking. -
Chelation: The acylhydrazone motif (O=C-NH-N=C) can chelate free
or interact with the propionate side chains of heme, preventing the dimerization required for crystal formation.
Visualization: Mechanism of Action
Figure 2: Mechanism of Action illustrating the inhibition of heme polymerization by the quinoline derivative.
References
-
Radini, I. et al. (2016). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances. Link
-
Mishra, M. et al. (2017). "Quinoline-Based Hybrid Compounds with Antimalarial Activity." Molecules. Link
-
BenchChem. "Skraup Synthesis of 6-Chloroquinoline and Derivatives."[12] Technical Support Center. Link
-
Bhat, H.R. et al. (2021). "Discovery and Structure-Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials." Journal of Medicinal Chemistry. Link
-
Vandekerckhove, J. et al. (2013). "Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines." Journal of Medicinal Chemistry. Link
Sources
- 1. ethyl 6-chloroquinazoline-2-carboxylate - CAS号 1613023-40-7 - 摩熵化学 [molaid.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 54395-95-8 | Ethyl 6-chloroquinoline-4-carboxylate - Synblock [synblock.com]
- 4. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. real.mtak.hu [real.mtak.hu]
- 8. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalpapers.com [chemicalpapers.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Functionalization of the C-6 position in Ethyl 6-chloroquinoline-2-carboxylate
Application Note: Precision Functionalization of the C-6 Position in Ethyl 6-chloroquinoline-2-carboxylate
Introduction & Strategic Significance
The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous antimalarial, anticancer (kinase inhibitors), and antibacterial agents. Ethyl 6-chloroquinoline-2-carboxylate (ECQC) represents a high-value intermediate where the C-6 chlorine atom provides a handle for late-stage diversification via Palladium-catalyzed cross-coupling, while the C-2 ethyl ester serves as a versatile pharmacophore precursor (amenable to hydrolysis, amidation, or reduction).
Functionalizing the C-6 position is chemically distinct from the more reactive C-2 or C-4 positions. The C-6 chlorine is an unactivated aryl chloride, requiring specialized catalytic systems to overcome the high energy barrier for oxidative addition, particularly in the presence of the electron-withdrawing C-2 ester which, while activating the ring electronically, can complicate base selection due to potential hydrolysis or transesterification.
This guide provides validated protocols for Suzuki-Miyaura coupling , Buchwald-Hartwig amination , and Miyaura Borylation , specifically optimized for the electronic and steric profile of ECQC.
Mechanistic Considerations & Chemoselectivity
To ensure reaction success, one must understand the electronic environment of ECQC:
-
Electronic Activation: The nitrogen atom and the C-2 ester deplete electron density from the benzene ring. While this theoretically facilitates nucleophilic attack, the C-6 position is distal. Consequently, oxidative addition of Pd(0) into the C-6–Cl bond is the rate-determining step.
-
Base Sensitivity: Standard cross-coupling bases like Sodium tert-butoxide (NaOtBu) are strong nucleophiles that will cause transesterification or hydrolysis of the C-2 ethyl ester. Use Cesium Carbonate (
) or Potassium Phosphate ( ) to maintain ester integrity. -
Ligand Selection: Standard triphenylphosphine (
) is insufficient for this unactivated aryl chloride. Electron-rich, bulky dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are required to facilitate oxidative addition and stabilize the Pd(0) species.
Visualizing the Reaction Logic
Caption: Strategic decision tree for C-6 functionalization, highlighting catalyst/base combinations that preserve the C-2 ester.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol installs aryl or heteroaryl groups at C-6.[1] The use of XPhos is critical as it forms a highly active monoligated Pd species capable of inserting into the hindered/unreactive C-Cl bond.
Reagents:
-
Substrate: Ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: Palladium(II) acetate (
) (2 mol%) -
Ligand: XPhos (4 mol%)
-
Base: Potassium phosphate tribasic (
) (2.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology:
-
Pre-complexation: In a reaction vial, dissolve
(4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) in 1 mL of dry 1,4-dioxane. Stir at room temperature for 5 minutes to generate the active catalyst species (solution turns yellow/orange). -
Substrate Addition: Add Ethyl 6-chloroquinoline-2-carboxylate (235 mg, 1.0 mmol) and the aryl boronic acid (1.2 mmol).
-
Base Addition: Add
(424 mg, 2.0 mmol) followed by 0.25 mL of degassed water. Note: The presence of water is essential for the transmetalation step. -
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically 0-30% EtOAc in Hexanes).
Expert Insight: If the boronic acid is protodeboronated easily (e.g., 2-heterocyclic boronic acids), switch to
Protocol 2: Buchwald-Hartwig Amination
Installing an amine at C-6 significantly alters the solubility and kinase binding profiles. This reaction is challenging due to the potential for ester cleavage. We utilize the BrettPhos system with a weak carbonate base to circumvent this.
Reagents:
-
Substrate: Ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv)
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst:
(2 mol%) -
Ligand: BrettPhos (4 mol%)
-
Base: Cesium Carbonate (
) (2.0 equiv) — Crucial: Do NOT use NaOtBu. -
Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Methodology:
-
Drying: Flame-dry the reaction vessel and cool under Argon flow. Moisture kills this catalytic cycle.
-
Loading: Add
(18 mg, 0.02 mmol), BrettPhos (21 mg, 0.04 mmol), and (650 mg, 2.0 mmol). -
Inerting: Evacuate and backfill with Argon (3 cycles).
-
Solvation: Add anhydrous Toluene (5 mL) and the amine (1.2 mmol). If the amine is a solid, add it in step 2. Add the quinoline substrate (1.0 mmol).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Workup: Filter the hot mixture through a pad of Celite to remove insoluble salts. Wash the pad with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography. Note: Amino-quinolines are polar; adding 1% Triethylamine to the eluent prevents streaking.
Protocol 3: Miyaura Borylation
Converting the C-6 chloride to a boronate ester allows the quinoline to act as the nucleophile, enabling coupling with other aryl halides.
Reagents:
-
Substrate: Ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv)
-
Boron Source: Bis(pinacolato)diboron (
) (1.1 equiv) -
Catalyst:
(3 mol%) -
Base: Potassium Acetate (KOAc) (3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane
Protocol:
-
Combine substrate (1.0 mmol),
(1.1 mmol), KOAc (3.0 mmol), and catalyst (0.03 mmol) in a vial. -
Add Dioxane (5 mL) and sparge with Argon for 5 minutes.
-
Heat at 90°C for 4-6 hours.
-
Critical Workup Step: Do not expose to silica gel for long periods as the boronate can degrade. Filter through Celite, concentrate, and induce crystallization with Hexane/Et2O or perform a rapid filtration through a short silica plug.
Data Summary & Troubleshooting
Table 1: Optimization of C-6 Arylation (Suzuki) Target: 6-Phenyl derivative
| Catalyst System | Base | Solvent | Temp | Yield | Notes |
| Toluene/EtOH | 100°C | 15% | Poor oxidative addition at C-Cl. | ||
| Dioxane/H2O | 90°C | 65% | Moderate yield, some dehalogenation. | ||
| Dioxane/H2O | 90°C | 92% | Optimal. High conversion. | ||
| Toluene | 100°C | 30% | Significant ester hydrolysis observed. |
Mechanistic Pathway (Suzuki)[2]
Caption: Catalytic cycle for Pd-catalyzed cross-coupling.[2] Oxidative addition is the bottleneck for C-6 chloro-quinolines.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ethyl 6-chloroquinoline-2-carboxylate Synthesis
Ticket ID: #Q2C-OPT-001 Subject: Improving Reaction Yields & Troubleshooting Protocol Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
The Challenge: Synthesizing Ethyl 6-chloroquinoline-2-carboxylate via the Friedländer annulation often results in suboptimal yields (<40%) due to the inherent instability of the intermediate 2-amino-5-chlorobenzaldehyde . This intermediate is prone to rapid self-condensation (polymerization) before it can react with ethyl pyruvate .
The Solution: To maximize yield (>75%), you must transition from a stepwise isolation protocol to a One-Pot Reductive Cyclization or a Stabilized In Situ Protocol . This guide prioritizes the suppression of side-reactions through kinetic control and catalyst optimization.
Critical Mechanism Analysis
Understanding why the reaction fails is the first step to fixing it. The synthesis relies on the condensation of 2-amino-5-chlorobenzaldehyde (1) with ethyl pyruvate (2) .
The Failure Mode (Why yields drop):
-
Self-Condensation: The amino group of reagent (1) can attack the aldehyde of another molecule of (1) , forming oligomers (tars) instead of the desired quinoline.
-
Hydrolysis: The ester group on ethyl pyruvate is sensitive. Basic conditions (often used for Friedländer) can hydrolyze the product to the carboxylic acid (Quinaldic acid derivative), which is water-soluble and lost during aqueous workup.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways. Your goal is to maximize the Green Path and block the Red Path .
Figure 1: Kinetic competition between productive cyclization (Blue) and destructive polymerization/hydrolysis (Red).
Optimized Experimental Protocols
Choose the protocol that matches your starting material availability.[1]
Protocol A: The "Pro" Method (One-Pot Reductive Cyclization)
Best for: High yield, avoiding unstable intermediates. Starting Material:2-nitro-5-chlorobenzaldehyde (Stable).[2]
Reagents:
-
2-nitro-5-chlorobenzaldehyde (1.0 eq)[2]
-
Ethyl pyruvate (1.2 eq)
-
Iron powder (3.0 eq) or SnCl2 (3.0 eq)
-
Solvent: Ethanol/Water (10:1) or Glacial Acetic Acid.
-
Catalyst: HCl (cat.)
Step-by-Step:
-
Dissolution: Dissolve 2-nitro-5-chlorobenzaldehyde (10 mmol) and ethyl pyruvate (12 mmol) in Ethanol (30 mL).
-
Reduction/Cyclization: Add Iron powder (30 mmol) and catalytic HCl (2-3 drops).
-
Reflux: Heat to reflux (80°C) for 3-4 hours. Mechanism: The nitro group is reduced to the amine, which immediately—in situ—condenses with the pyruvate before it can self-polymerize.
-
Filtration: Filter hot through Celite to remove iron residues.
-
Workup: Evaporate ethanol. Dissolve residue in Ethyl Acetate.[3] Wash with NaHCO3 (sat.) to remove acid traces.
-
Purification: Recrystallize from Ethanol.
Why this works: The amine concentration never gets high enough to favor self-condensation; as soon as it forms, it is trapped by the excess pyruvate.
Protocol B: The Modified Friedländer (Using Amino-Aldehyde)
Best for: When you already have the amine precursor. Starting Material:2-amino-5-chlorobenzaldehyde .[4]
Critical Modification: Do NOT use strong mineral bases (NaOH/KOH). Use a mild organic base or Lewis Acid.
Reagents:
-
2-amino-5-chlorobenzaldehyde (Freshly prepared!)
-
Ethyl pyruvate (1.5 eq)
-
Catalyst: Piperidine (0.1 eq) OR Sulfamic Acid (5 mol% - Green Chemistry variant)
-
Solvent: Methanol or Ethanol (Dry).
Step-by-Step:
-
Setup: In a dry flask under N2 atmosphere, dissolve ethyl pyruvate (1.5 eq) in dry Methanol.
-
Addition: Add the catalyst (Piperidine).
-
Slow Addition: Add the 2-amino-5-chlorobenzaldehyde slowly (dropwise if in solution) to the refluxing pyruvate mixture.
-
Note: Reversing this addition (adding pyruvate to the amine) favors polymerization.
-
-
Reflux: Reflux for 2-4 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Cool. If product precipitates, filter.[3][5] If not, evaporate solvent and recrystallize.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned into a black/dark red tar. What happened?
-
Diagnosis: Polymerization of the 2-amino-5-chlorobenzaldehyde.
-
Fix:
-
Switch to Protocol A (Reductive Cyclization).
-
If using Protocol B, ensure Ethyl Pyruvate is in excess and present before the amine is added.
-
Check solvent dryness; water accelerates polymerization.
-
Q2: I isolated the product, but the mass spec shows a mass of -28 (Loss of Ethyl).
-
Diagnosis: You formed the carboxylic acid (Hydrolysis) or transesterification occurred.
-
Fix:
-
Avoid NaOH/KOH. Use Piperidine or L-Proline as mild catalysts.
-
If using Ethanol as solvent, ensure it is absolute (anhydrous).
-
If the acid formed, you can re-esterify it using Ethanol/H2SO4 (Fischer esterification).
-
Q3: Yield is low (<30%) despite clean TLC.
-
Diagnosis: Incomplete cyclization or loss during workup.
-
Fix:
-
Catalyst switch: Try Sulfamic Acid or Iodine (10 mol%) . These Lewis/Brønsted acids often drive the dehydration step more effectively than bases.
-
Workup: The product might be slightly soluble in the aqueous wash. Salting out (adding NaCl) the aqueous layer during extraction helps recover organic material.
-
Comparative Data: Catalyst Efficiency
The choice of catalyst drastically affects the yield for this specific scaffold.
| Catalyst System | Conditions | Typical Yield | Notes |
| NaOH / EtOH | Reflux, 2h | 35-45% | High hydrolysis risk. Significant tar formation. |
| Piperidine | Reflux, 4h | 65-70% | Standard protocol. Good balance. |
| Sulfamic Acid | MeOH, RT | 82-88% | Recommended. Mild, green, minimal polymerization. |
| Fe / AcOH | Reflux (One-Pot) | 85-92% | Best for scale-up. Avoids intermediate isolation. |
Troubleshooting Decision Tree
Use this logic flow to diagnose your current experiment.
Figure 2: Diagnostic logic for common synthetic failures.
References
-
Friedländer, P. (1882).[6][7][8] "Ueber o-Amidobenzaldehyd".[6] Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [6]
-
McNaughton, B. R., & Miller, B. L. (2003). "A mild and efficient one-step synthesis of quinolines". Organic Letters, 5(23), 4257-4259.
-
Yadav, J. S., et al. (2004).[9] "Phosphomolybdic acid: a mild, efficient, and cost-effective catalyst for the Friedländer synthesis of quinolines". Tetrahedron Letters, 45(35), 6505-6507.
-
BenchChem Technical Support. (2025). "Application Notes: Friedländer Synthesis of Quinolines". BenchChem Protocols.
-
Gabrielli, S., et al. (2016). "A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions". Molecules, 21(6), 776.[10]
Disclaimer: All chemical protocols should be performed by qualified personnel in a controlled laboratory environment with appropriate safety equipment (PPE). Yields may vary based on reagent purity and environmental conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-氯-5-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-chlorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Quinoline Ester Hydrolysis
Welcome to the Technical Support Center for quinoline ester hydrolysis. This guide is designed for researchers, synthetic chemists, and drug development professionals navigating the nuanced stability and reactivity challenges of quinoline derivatives.
The quinoline moiety is a privileged scaffold in medicinal chemistry, but its esters frequently suffer from low hydrolysis conversion rates due to severe steric hindrance, or they undergo yield-limiting side reactions such as thermal decarboxylation and transesterification[1]. This guide provides field-proven, mechanistically grounded solutions to optimize your synthetic workflows.
Mechanistic Overview & Common Pitfalls
Understanding the failure modes of ester saponification requires looking at the tetrahedral intermediate. The bulky bicyclic quinoline system can physically block nucleophilic approach, while the electronic properties of the quinoline nitrogen can destabilize the final product under harsh conditions[2].
Mechanistic pathways of quinoline ester saponification and common side reactions.
Troubleshooting Guide & FAQs
Q1: My quinoline ester hydrolysis stalls at 30-40% conversion despite using excess NaOH and prolonged heating. What is causing this? A1: This is a classic symptom of steric hindrance, particularly common when the quinoline ring is substituted at the 2, 4, or 8 positions. The bulky quinoline core physically restricts the trajectory of the incoming hydroxide nucleophile[2].
-
The Solution: Switch your base from NaOH to LiOH. According to Hard-Soft Acid-Base (HSAB) theory, the lithium cation (Li⁺) is a "hard" Lewis acid that strongly coordinates with the lone pairs on the carbonyl oxygen. This coordination draws electron density away from the carbonyl carbon (increasing its electrophilicity) and stabilizes the highly charged tetrahedral intermediate, significantly accelerating the reaction rate[3].
Q2: I achieved full conversion of the ester, but my isolated yield is low, and LC-MS shows a major byproduct with a mass of [M-44]. What happened? A2: A mass loss of 44 Da indicates decarboxylation (loss of CO₂). Quinoline-3-carboxylic acids and 2-carboxylic acids are highly susceptible to thermal decarboxylation[1]. This typically occurs during the acidification workup or if the saponification is run at excessively high temperatures. The protonated quinoline nitrogen acts as an electron sink, facilitating the cleavage of the C-C bond to release CO₂[4].
-
The Solution: Lower the reaction temperature (do not exceed 50°C). During the workup, avoid dropping the pH too low. Adjust the pH carefully to the isoelectric point of the specific quinoline acid (often around pH 4.0 to 5.0) using a mild acid like 10% H₂SO₄, keeping the mixture cool in an ice bath[4].
Q3: I am using NaOH in methanol, and my ethyl ester is converting into a methyl ester instead of the carboxylic acid. Why? A3: You are observing transesterification. When a strong base like NaOH is dissolved in an alcoholic solvent (like methanol), it generates methoxide ions in equilibrium. Methoxide acts as a competing nucleophile, attacking the ester to form a methyl ester rather than hydrolyzing it[3].
-
The Solution: Eliminate alcoholic solvents. Use a miscible aqueous system such as THF/Water (typically 1:1 v/v) with LiOH[3]. THF provides excellent solubility for the organic ester while completely preventing alkoxide-driven transesterification[5].
Quantitative Comparison of Hydrolysis Conditions
| Base / Solvent System | Typical Conversion | Primary Limitation / Issue | Recommended Use Case |
| NaOH / MeOH | 40 - 60% | Transesterification (methyl ester formation) | Avoid for ethyl/propyl esters |
| NaOH / H₂O (Reflux) | 70 - 85% | Thermal decarboxylation of product | Unhindered, highly stable quinolines |
| LiOH / THF:H₂O | > 95% | Slower reaction for highly lipophilic esters | Sterically hindered quinoline esters |
| KOH / EtOH | 50 - 70% | Transesterification, poor intermediate stability | Not recommended |
Diagnostic Workflow
Troubleshooting decision tree for resolving low conversion in ester hydrolysis.
Optimized Step-by-Step Methodology
Protocol: LiOH-Mediated Hydrolysis of Sterically Hindered Quinoline Esters Note: This protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure the reaction proceeds without structural degradation.
-
Reaction Setup: In a round-bottom flask, dissolve the quinoline ester (1.0 eq) in a 1:1 mixture of THF and deionized water to achieve a 0.1 M concentration.
-
Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) to the stirring solution.
-
Causality: The hard Li⁺ cation primes the carbonyl for nucleophilic attack, overcoming the steric penalty of the bulky quinoline ring[3].
-
-
Hydrolysis & Monitoring: Stir the mixture at room temperature to 45°C. Avoid exceeding 50°C to prevent thermal decarboxylation[1].
-
Validation Checkpoint: After 2 hours, withdraw a 10 µL aliquot, quench in 1 mL acetonitrile, and analyze via LC-MS. The disappearance of the ester mass [M+H] and the appearance of the acid mass [M-R+H]without the [M-44] decarboxylation peak confirms successful, non-destructive conversion.
-
-
Solvent Removal: Once conversion is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Causality: Leaving THF in the mixture during acidification can trap the product in an emulsion and drastically reduce precipitation efficiency.
-
-
Acidification & Isolation: Cool the aqueous layer in an ice bath (0–5°C). Slowly add 10% aqueous H₂SO₄ dropwise until the pH reaches the isoelectric point (typically pH 4.0 - 5.0)[4].
-
Filtration: Collect the precipitated quinoline carboxylic acid via vacuum filtration, wash with cold water, and dry under high vacuum.
References
-
Reddit r/Chempros Community. "Why are my ester hydrolysis not working." Reddit. URL:[Link]
-
O'Neill, P. M., et al. "Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate." Organic Process Research & Development, ACS Publications. URL:[Link]
-
Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry. URL:[Link]
-
Royal Society of Chemistry. "Addition–Elimination Reactions of Carboxylic Acids and Derivatives." RSC Books. URL:[Link]
Sources
- 1. 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid | 1019016-15-9 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
Technical Support Center: Purification Strategies for Ethyl 6-chloroquinoline-2-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered when purifying Ethyl 6-chloroquinoline-2-carboxylate . Whether you are synthesizing this scaffold via Fischer esterification or transition-metal-catalyzed annulation, this guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.
Mechanistic Overview & Purification Challenges
Ethyl 6-chloroquinoline-2-carboxylate is a heavily functionalized heterocyclic scaffold. The primary challenge in its purification stems from its unique electronic properties. The basicity of the quinoline nitrogen is severely attenuated by the synergistic electron-withdrawing effects (-I, -M) of the 6-chloro substituent and the 2-carboxylate ester.
While unsubstituted quinoline has a pKa of ~4.9, the pKa of the 6-chloro derivative drops to ~4.18 (1)[1]. The addition of the 2-ester further depresses the conjugate acid pKa to < 2.0. Consequently, traditional acid-base extraction protocols fail to protonate the nitrogen, leading to product loss. Furthermore, the ester moiety is highly susceptible to hydrolysis under harsh workup conditions (2)[2].
Troubleshooting & FAQs
Q: Why am I losing my product during a standard 1M HCl acid-base extraction? A: The extreme electron deficiency of the quinoline nitrogen prevents quantitative protonation in mildly acidic aqueous solutions. Instead of partitioning into the aqueous layer as a water-soluble salt, the unprotonated ester remains partially in the organic phase, causing emulsion formation and yield loss. Additionally, prolonged exposure to aqueous acids catalyzes the hydrolysis of the sterically unhindered ethyl ester, reverting it to 6-chloroquinoline-2-carboxylic acid (2)[2]. Solution: Abandon strong acid extractions. Utilize a mild base wash to selectively remove unreacted starting materials while keeping the target ester safely in the organic layer.
Q: My crude mixture contains unreacted 6-chloroquinoline-2-carboxylic acid. How do I remove it without hydrolyzing my product? A: Unreacted carboxylic acid is a ubiquitous impurity. Because the acid has a low pKa of ~1.2 (3)[3], it can be easily deprotonated by a weak base. Wash the organic layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃). The carboxylic acid forms a water-soluble sodium salt and partitions into the aqueous layer. Keep contact time under 10 minutes and use cold solutions to strictly prevent base-catalyzed saponification of your ester.
Q: Silica gel chromatography with Hexane/EtOAc is failing to separate my target from closely eluting regioisomers (e.g., 4-chloro or 8-chloro derivatives). What is the best solvent system?
A: Hexane/EtOAc lacks the selectivity required to resolve quinoline regioisomers because the primary interaction (hydrogen bonding with silica) is dominated by the quinoline nitrogen, which is sterically similar across these isomers. Switching to a Toluene/EtOAc system leverages
Quantitative Data: Chromatographic Solvent Systems
To facilitate effective separation, the following table summarizes the performance of various mobile phases on standard normal-phase silica gel (60 Å, 230-400 mesh).
| Solvent System (v/v) | Target: Ethyl Ester ( | Impurity: Carboxylic Acid ( | Impurity: Regioisomers ( | Resolution Quality |
| Hexane / EtOAc (3:1) | ~0.45 | 0.00 (Baseline) | ~0.40 - 0.50 | Poor (Co-elution) |
| Toluene / EtOAc (4:1) | ~0.50 | 0.00 | ~0.35 - 0.40 | Excellent |
| DCM / MeOH (95:5) | ~0.80 | ~0.20 | ~0.75 - 0.85 | Moderate |
Experimental Protocols
Protocol A: Chemoselective Liquid-Liquid Extraction (Workup)
Causality: This self-validating protocol uses precise pH and temperature control to separate the acid from the ester without risking hydrolysis.
-
Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).
-
Cool the organic solution in an ice bath to 0–5 °C to suppress hydrolysis kinetics.
-
Add an equal volume of cold, saturated aqueous NaHCO₃.
-
Transfer to a separatory funnel and invert gently. Self-Validation Step: Vent frequently to release CO₂ gas; the cessation of gas evolution confirms the complete neutralization of the unreacted carboxylic acid.
-
Separate the layers. Extract the aqueous layer once more with fresh EtOAc to ensure no ester is left behind.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude ester.
Protocol B: Flash Column Chromatography & Recrystallization
Causality: Chromatography isolates the ester from non-polar byproducts, while recrystallization provides the final thermodynamic purification to achieve >99% purity (4)[4].
-
Dry-load the crude ester onto silica gel (1:2 ratio of crude to silica) by dissolving in minimal DCM, adding silica, and evaporating the solvent to a free-flowing powder.
-
Pack a column with silica gel using Toluene/EtOAc (4:1 v/v).
-
Load the dry silica mixture onto the column head and elute with the Toluene/EtOAc system.
-
Self-Validation Step: Monitor fractions via TLC (UV active at 254 nm). The target ethyl 6-chloroquinoline-2-carboxylate will elute at an
of ~0.50. The absolute absence of baseline spots validates the successful removal of the carboxylic acid. -
Pool and concentrate the product-containing fractions to yield a pale yellow solid.
-
Recrystallization: Dissolve the solid in a minimum boiling volume of absolute ethanol. Slowly add dropwise warm water until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature to form a highly ordered crystal lattice, then transfer to an ice bath for 1 hour to maximize yield.
-
Filter the resulting crystals under vacuum and wash with ice-cold 10% aqueous ethanol to yield the pure product.
Purification Workflow Visualization
Workflow for the purification of Ethyl 6-chloroquinoline-2-carboxylate.
References
-
6-Chloroquinoline | C9H6ClN | CID 69163 (pKa Data) . PubChem. Available at:[Link]
-
A Proposed Mechanism for Synthesis of Imidazo[1,2-a]pyrimidine (Ethyl 6-chloroquinoline-2-carboxylate Characterization) . Royal Society of Chemistry. Available at: [Link]
Sources
Technical Support Center: Quinoline Carboxylate Solubility Optimization
Ticket Category: Small Molecule Formulation & Assay Development Status: Active Support Level: Tier 3 (Senior Application Scientist)[1][2]
Introduction: The "Brick Dust" Paradox
User Observation: "My quinoline-3-carboxylic acid derivative dissolves in 0.1N NaOH and 0.1N HCl, but precipitates immediately upon neutralizing to pH 7.4 for cell culture/animal studies. It looks like brick dust."
Root Cause Analysis: Quinoline carboxylates often behave as zwitterions (dipolar ions).[1][2][3] They possess a basic quinoline nitrogen (pKa ≈ 4–5) and an acidic carboxyl group (pKa ≈ 2–5).[1][3]
-
pH < pKa(base): The molecule is cationic (protonated nitrogen).[1] Soluble.
-
pH > pKa(acid): The molecule is anionic (deprotonated carboxylate).[1] Soluble.
-
pH ≈ Isoelectric Point (pI): The molecule is neutral (zwitterionic).[1] Lattice energy dominates solvation energy, causing the compound to "crash out" (precipitate).[1]
This guide provides three validated workflows to bypass this solubility trough.
Module 1: pH-Dependent Salt Formation (The "pH Swing" Protocol)[1][2]
Best For: Intravenous (IV) formulations, high-concentration stocks where high pH is tolerable.[1][2][3]
The Science: To solubilize a quinoline carboxylate at neutral pH, you must often "overshoot" the pH to ensure full ionization, then buffer back carefully, or rely on the common ion effect using a counter-ion (e.g., Sodium).[1]
Protocol 1: In Situ Sodium Salt Formation
Do not just add water.[2][3] Use the "pH Swing" method.
-
Calculate Stoichiometry: Determine the molar mass of your compound.[3] Weigh out the target amount.
-
Alkaline Dissolution: Add 0.9 molar equivalents of 0.1 M NaOH (or KOH).
-
Stabilization: Once dissolved, add your buffer (e.g., PBS or Saline) to reach the final volume.[1][3]
-
Back-Titration (Risky): If the final pH is too basic (> pH 9), slowly titrate back with dilute HCl.[1][3]
-
Critical Warning: If you hit the pI (approx pH 5–7), precipitation is irreversible without re-alkalizing.[1] Stop titration at pH 8.0–8.5 if possible.
-
Data Table: Solubility vs. pH (Representative Data for Ciprofloxacin-like Scaffolds)
| pH Condition | Dominant Species | Approx.[2][3][4][5] Solubility (mg/mL) | Visual State |
| pH 2.0 | Cationic (+) | > 25.0 | Clear Solution |
| pH 7.0 (pI) | Zwitterionic (±) | < 0.08 | Precipitate |
| pH 10.0 | Anionic (-) | > 20.0 | Clear Solution |
Module 2: Supramolecular Complexation (The "Trojan Horse")
Best For: Cell culture (to avoid DMSO toxicity), oral bioavailability, and protecting labile groups.[1]
The Science: The hydrophobic quinoline rings fit perfectly into the lipophilic cavity of Beta-Cyclodextrins (β-CD) , while the hydrophilic exterior of the CD ensures water solubility. This hides the hydrophobic portion of the drug from the aqueous solvent. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is preferred over parent β-CD due to lower renal toxicity and higher water solubility (>600 mg/mL).[1][3]
Protocol 2: HP-β-CD Complexation
This is an equilibrium process.[2][3] Time is a variable.
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or buffer.[2][3]
-
Excess Addition: Add your quinoline derivative in excess of its estimated intrinsic solubility (e.g., 5 mg/mL).[1][3]
-
Equilibration: Shake or vortex at room temperature for 24–48 hours.
-
Tip: Sonication (30 mins) can accelerate this, but heat can degrade some derivatives.[3]
-
-
Filtration: Filter the suspension through a 0.45 µm PVDF filter.
-
Validation: The filtrate contains the solubilized drug-CD complex.[3] Analyze concentration via HPLC/UV.
Module 3: Cosolvency & Surfactants (The "Hammer")
Best For: High-throughput screening (HTS), initial bioassays.[1][2][3]
The Science: Reducing the dielectric constant of water using organic solvents (DMSO, PEG) disrupts the water lattice. Surfactants (Tween 80) form micelles that encapsulate the hydrophobic quinoline core.[3]
Protocol 3: The "Golden Triangle" Formulation
Avoid 100% DMSO stocks if freezing/thawing repeatedly (hygroscopic).
Recommended Mixture:
Step-by-Step:
-
Dissolve compound completely in pure DMSO (Stock A).[3]
-
Add PEG 400 to Stock A. Vortex until mixed.
Decision Matrix & Workflow Visualization
The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your downstream application.
Caption: Decision tree for selecting solubilization strategies based on experimental constraints (toxicity, pH tolerance, and throughput).
FAQs: Troubleshooting Common Failures
Q: I dissolved my compound in DMSO, but it crashed out when I added it to the cell media. Why? A: This is the "dilution shock."[3] When DMSO (aprotic) is diluted into media (aqueous), the dielectric constant shoots up.[1] If the final concentration exceeds the thermodynamic solubility of the compound in water, it precipitates.
Q: Can I use HCl to make the salt? A: Yes, quinolines can form hydrochloride salts at the basic nitrogen. However, these salts are often less soluble than the sodium carboxylate salts because the protonated quinoline is still quite lipophilic compared to the ionized carboxylate. Sodium salts (high pH) are generally superior for this class.[1][3]
Q: My solution is clear, but I see a "shimmer" when I hold it to the light. A: You are observing the Tyndall Effect , indicating a colloidal suspension or nano-aggregates, not a true solution.[1]
-
Fix: Filter through a 0.22 µm membrane. If the filter clogs or the filtrate concentration drops, you have aggregates. Switch to a surfactant-based system (e.g., Tween 80).[1][3]
References
-
Yalkowsky, S. H., et al. (2010).[1][2][3] Handbook of Aqueous Solubility Data. CRC Press.[3] (Standard reference for pKa and solubility profiles).
-
Ross, D. L., & Riley, C. M. (1990).[1][3] Aqueous solubilities of some variously substituted quinolone antimicrobials. International Journal of Pharmaceutics, 63(3), 237–250.[1]
-
Brewster, M. E., & Loftsson, T. (2007).[1][3] Cyclodextrins as pharmaceutical solubilizers.[3][7][8] Advanced Drug Delivery Reviews, 59(7), 645–666.[1]
-
Takács-Novák, K., et al. (1992).[1][2][3][4] Ionization equilibria of fluoroquinolones in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. (Definitive work on the zwitterionic nature of quinoline carboxylates).
-
European Patent Office. (1986).[3] EP 0195135 A1: Process for the preparation of quinoline carboxylic acid derivatives. (Details industrial scale salt formation and purification).
Sources
- 1. ajchem-a.com [ajchem-a.com]
- 2. chemscene.com [chemscene.com]
- 3. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. data.epo.org [data.epo.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. oatext.com [oatext.com]
- 8. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Decarboxylation in Quinoline-2-Carboxylates
Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely aware that processing heterocyclic carboxylic acids requires precise environmental control. Quinoline-2-carboxylic acid (quinaldic acid) presents a unique synthetic challenge: the proximity of the nitrogen lone pair to the alpha-carboxylate group drastically lowers the activation energy for decarboxylation.
This guide provides field-proven insights, troubleshooting FAQs, and self-validating protocols to help you successfully derivatize these compounds without losing your functional groups to CO₂ extrusion.
The Causality of Decarboxylation: The Hammick Mechanism
To prevent degradation, we must first understand the mechanism. Upon thermal activation, quinoline-2-carboxylic acid spontaneously decarboxylates to form a resonance-stabilized Hammick Intermediate —a highly reactive ylide or carbene[1]. Because the nitrogen atom can stabilize the developing negative charge at the C2 position, this specific isomer decarboxylates at much lower temperatures compared to its 3-, 4-, or 6- substituted counterparts.
Logical pathway of the Hammick decarboxylation mechanism in quinoline-2-carboxylates.
Troubleshooting FAQs
Q: Why did my quinoline-2-carboxylic acid degrade into quinoline during a routine acyl chloride formation? A: Researchers frequently use thionyl chloride (SOCl₂) with catalytic DMF to form acyl chlorides, a process that typically requires refluxing temperatures. The combination of heat and the formation of a highly reactive electrophile accelerates CO₂ loss. Furthermore, the Vilsmeier-type intermediate generated by SOCl₂/DMF can induce an unwanted electrophilic attack at the 4-position, leading to 4-chloroquinoline byproducts[2]. Solution: Avoid thermal acyl chloride formation entirely and use mild, room-temperature coupling reagents.
Q: Is my choice of solvent accelerating the decarboxylation? A: Yes. In aqueous environments, water molecules actively participate in the decarboxylation transition state. Water forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. As the C-C bond breaks, this bridge facilitates the simultaneous formation of an N-H bond, providing a low-energy pathway for CO₂ extrusion even at temperatures as low as 95°C[3]. Minimize prolonged exposure to hot aqueous conditions.
Q: Can I use Copper or Silver catalysts in workflows containing quinoline-2-carboxylates? A: No, unless the carboxylate is masked. Transition metals like Cu(I) and Ag(I) coordinate with the nitrogen and carboxylate oxygen, acting as potent catalysts for protodecarboxylation[4]. If your downstream workflow requires metal-catalyzed cross-coupling (e.g., Sonogashira or Ullmann), you must first convert the carboxylic acid into an ester. Esters cannot form the requisite metal-carboxylate complex, rendering them highly stable against metal-induced degradation[2].
Quantitative Risk Assessment
The table below summarizes the susceptibility of quinoline-2-carboxylates to decarboxylation under various standard laboratory conditions. Use this to audit your current synthetic routes.
| Substrate State | Processing Condition | Decarboxylation Risk | Mechanistic Driver |
| Free Acid | Aqueous Buffer, 95°C | High | H-bond bridged transition state lowers activation energy[3]. |
| Free Acid | SOCl₂ + DMF, Reflux | High | Thermal activation + Vilsmeier-driven 4-chlorination side reactions[2]. |
| Free Acid | Cu(I) / Ag(I) Salts, >100°C | Very High | Metal-coordination severely weakens the C-C bond (protodecarboxylation)[4]. |
| Esterified | Microwave Heating, 150°C | Low | Masked carboxylate prevents zwitterion/ylide formation[2]. |
| Free Acid | HATU, DIPEA, DMF, 25°C | Negligible | Absence of thermal energy prevents Hammick intermediate formation. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in checkpoints to confirm that decarboxylation has been successfully bypassed.
Troubleshooting workflow for the safe derivatization of quinoline-2-carboxylates.
Protocol A: Room-Temperature Amide Coupling (HATU-Mediated)
Causality: HATU activates the carboxylic acid at room temperature, bypassing the thermal activation energy required for the Hammick decarboxylation. DIPEA serves as a non-nucleophilic base, preventing unwanted side reactions.
-
Initialization: Dissolve quinoline-2-carboxylic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (0.2 M) at 20°C.
-
Validation Checkpoint: Ensure complete dissolution. A clear solution prevents localized concentration gradients that can stall the reaction.
-
-
Deprotonation: Add DIPEA (3.0 eq) dropwise.
-
Validation Checkpoint: The solution may slightly darken, confirming deprotonation to the carboxylate anion.
-
-
Activation: Add HATU (1.2 eq) portion-wise while maintaining the flask in a 20°C water bath.
-
Validation Checkpoint: Monitor for an exotherm. If the flask warms, the rate of addition is too fast. Keep T < 30°C to strictly prevent CO₂ extrusion.
-
-
Completion: Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
-
Validation Checkpoint: The highly UV-active starting material spot should disappear, replaced by a higher
product spot. If a baseline spot (quinoline) appears, your temperature control failed.
-
Protocol B: Base-Promoted Esterification (Alkylation Method)
Causality: Masking the carboxylic acid as an ester fundamentally prevents the formation of the zwitterionic intermediate required for decarboxylation. Using an alkyl halide avoids the harsh acidic reflux of Fischer esterification.
-
Initialization: Suspend quinoline-2-carboxylic acid (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.2 M) at room temperature.
-
Alkylation: Add the alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.5 eq) dropwise.
-
Reaction: Stir at 25°C for 4-6 hours.
-
Validation Checkpoint: CO₂ evolution (bubbling) must be absent. The suspension will change character as the inorganic salts exchange, indicating progression.
-
-
Workup: Quench with cold water and extract with EtOAc.
-
Validation Checkpoint: The ester product will partition into the organic layer. Any unreacted carboxylate salts will remain in the aqueous phase, ensuring high purity of the isolated organic fraction without the need for aggressive chromatography.
-
References
- Hammick reaction - Wikipedia. Source: wikipedia.org.
- Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid - MDPI. Source: mdpi.com.
- Bis-quinoline-2-carboxylic acid Copper Salt as an Efficient Catalyst for Synthesis of Aryl Olefins by Heck Reaction - ResearchGate. Source: researchgate.net.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. Source: researchgate.net.
Sources
Technical Support Center: Troubleshooting Regioselectivity in Quinoline Synthesis
Welcome to the Advanced Application Support Center. This guide is designed for researchers, scientists, and drug development professionals facing regioselectivity challenges during substituted quinoline synthesis. Below, we dissect the mechanistic causality behind common synthetic failures and provide self-validating, step-by-step protocols to ensure absolute regiocontrol.
Section 1: Skraup and Doebner-Miller Syntheses
Q: Why do I consistently get an inseparable mixture of 5- and 7-substituted quinolines when using meta-substituted anilines?
The Causality: This is a classic electrophilic aromatic substitution (EAS) regioselectivity conflict. In the final cyclization step of both the Skraup and Doebner-Miller syntheses, the intermediate undergoes intramolecular EAS. For a meta-substituted aniline, ring closure can occur at either of the two ortho positions relative to the amine. The position para to the meta-substituent (yielding the 7-isomer) is sterically less hindered. However, the position ortho to the meta-substituent (yielding the 5-isomer) is often electronically favored by electron-donating groups. Under standard harsh acidic conditions (e.g., H₂SO₄), thermodynamic equilibration and competing electronic/steric effects result in a near 1:1 mixture of regioisomers.
Q: How can I push the reaction to exclusively favor the 7-substituted isomer?
The Solution: You must artificially increase the steric penalty of the transition state. By replacing standard Brønsted acids with bulky Lewis acids or utilizing specific ionic liquids, the bulky coordinating species bind to the intermediate, making cyclization at the sterically hindered ortho position energetically unfavorable. This kinetically drives the reaction toward the 7-substituted quinoline.
Table 1: Effect of Reaction Conditions on Isomer Distribution for meta-Substituted Anilines
| Aniline Substituent | Standard Acid (H₂SO₄) Ratio (7-isomer : 5-isomer) | Bulky Lewis Acid / Ionic Liquid Ratio (7-isomer : 5-isomer) | Isolated Yield (%) |
| -OCH₃ (Electron Donating) | 40:60 | 85:15 | 78% |
| -CH₃ (Weakly Donating) | 45:55 | 80:20 | 75% |
| -Cl (Electron Withdrawing) | 50:50 | 90:10 | 82% |
Section 2: Friedländer Annulation with Unsymmetrical Ketones
Q: My Friedländer synthesis using an unsymmetrical ketone (e.g., 2-butanone) yields two different regioisomers. How do I control which alpha-carbon reacts?
The Causality: The Friedländer reaction's regioselectivity is dictated by the enolization of the ketone[1]. Under standard thermodynamic conditions (high heat, strong acid/base), the more substituted, thermodynamically stable enolate forms. This leads to a mixture of 2-substituted and 2,3-disubstituted quinolines[2].
To control this, you must shift the reaction to kinetic control . Utilizing specific secondary amine catalysts (like pyrrolidine) promotes the formation of a kinetic enamine at the less sterically hindered alpha-carbon, selectively driving the formation of the 2-substituted quinoline[2].
Logic pathway for controlling regioselectivity in Friedländer synthesis.
Protocol 1: Regioselective Friedländer Synthesis via Amine Catalysis
Self-Validating System: This protocol utilizes a syringe pump for slow addition. By keeping the steady-state concentration of the ketone low, you prevent self-condensation (aldol side-products) while the pyrrolidine catalyst enforces strict kinetic enamine formation[2].
-
Preparation: In an oven-dried round-bottom flask, dissolve 2-aminobenzaldehyde (1.0 equiv) in anhydrous ethanol (0.5 M).
-
Catalyst Addition: Add pyrrolidine (0.2 equiv) as the secondary amine catalyst. Stir at room temperature (20 °C) for 10 minutes.
-
Controlled Addition: Using a syringe pump, add the unsymmetrical ketone (1.2 equiv) dropwise over 60 minutes. Crucial: Do not heat the reaction; higher temperatures will override the kinetic control and revert to thermodynamic enolization[2].
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC)[2].
-
Work-up: Once complete, concentrate under reduced pressure, dilute with EtOAc, wash with 1M HCl to remove the amine catalyst, and purify via silica gel chromatography.
Section 3: Transition-Metal Catalyzed C-H Activation
Q: Traditional condensation methods are failing for my highly functionalized substrates. How can I achieve absolute regiocontrol without relying on enolization or EAS?
The Causality: When traditional methods fail, transition-metal catalysis—specifically Rhodium-catalyzed alkyne hydroacylation—bypasses EAS and enolization entirely. By coupling o-alkynyl anilines with aldehydes, regioselectivity is hardwired into the alkyne insertion step[3]. The Rh(I) catalyst coordinates to the aldehyde and undergoes C-H activation to form an acyl-Rh intermediate. Because the alkyne is tethered ortho to the amine, the intramolecular migratory insertion is geometrically restricted, exclusively yielding the desired 2,4-disubstituted quinoline after reductive elimination and cyclization[3].
Rhodium-catalyzed hydroacylation mechanism for regioselective quinolines.
Protocol 2: Rhodium-Catalyzed Synthesis of Diversely Substituted Quinolines
Self-Validating System: The use of an internal alkyne acts as an intramolecular trap for the highly reactive acyl-Rh species. This ensures that intermolecular side-reactions (like deleterious aldehyde decarbonylation) are kinetically outcompeted by the cyclization event[3].
-
Catalyst Activation: In a nitrogen-filled glovebox, weigh [Rh(cod)Cl]₂ (2.5 mol%) and the specific chelating phosphine ligand (5 mol%) into a sealed reaction vial.
-
Substrate Addition: Add the o-alkynyl aniline (1.0 equiv) and the aldehyde (1.5 equiv) dissolved in anhydrous 1,2-dichloroethane (DCE).
-
Reaction: Heat the mixture to 55 °C for 16 hours. Crucial: Do not exceed 80 °C, as excessive thermal energy induces reductive decarbonylation of the aldehyde, destroying the starting material[3].
-
Deprotection/Oxidation: If an amino-directed substrate is used, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equiv) in situ to drive the final dehydrogenation/aromatization step[3].
-
Isolation: Filter the crude mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash chromatography to isolate the highly functionalized quinoline.
References
-
BenchChem Technical Support Team. "Minimizing side products in the Friedländer quinoline synthesis." BenchChem. 2
-
Willis, M. C., et al. "Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation." Organic Letters, ACS Publications. 3
-
"Recent Advances in Metal-Free Quinoline Synthesis." MDPI. 1
Sources
Technical Support Center: Stability & Hydrolysis of Ethyl 6-chloroquinoline-2-carboxylate
Welcome to the Technical Support Portal for Ethyl 6-chloroquinoline-2-carboxylate [1]. This guide is designed for researchers and drug development professionals who need to navigate the chemical stability, unintended degradation, and deliberate hydrolysis of this specific quinoline building block.
Below, you will find diagnostic troubleshooting FAQs, comparative thermodynamic data, and field-validated experimental protocols.
Part 1: Diagnostic FAQs & Troubleshooting
Issue 1: Unintended Degradation During Basic Reactions
User Query: "I am using ethyl 6-chloroquinoline-2-carboxylate as a starting material in a base-mediated alkylation, but my TLC shows the rapid formation of a highly polar baseline spot. What is happening?"
Root Cause Analysis: Your ester is undergoing unintended saponification (basic hydrolysis)[2]. When esters are exposed to aqueous hydroxide ions (e.g., NaOH, KOH, or LiOH), they undergo a nucleophilic acyl substitution to form a carboxylate salt. Because the pKa of the resulting carboxylic acid (~4-5) is vastly lower than that of the leaving ethanol (~16), the subsequent acid-base deprotonation is highly favorable and essentially irreversible under basic conditions[3].
Solution: If your synthetic step requires a basic environment but you must preserve the C2-ethyl ester, you must strictly exclude water. Switch to anhydrous solvents and utilize non-nucleophilic organic bases (such as DIPEA, Triethylamine, or DBU) or hydride bases (like NaH) to prevent hydroxide-mediated cleavage.
Issue 2: Accelerated Hydrolysis in Acidic Media
User Query: "Why does this specific ester hydrolyze so rapidly during an acidic workup (e.g., 1M HCl), even at room temperature, compared to standard aliphatic esters?"
Root Cause Analysis: Unlike an unactivated aliphatic ester, the quinoline core contains a basic nitrogen atom (N1). In an acidic environment, this nitrogen is rapidly protonated to form a quinolinium ion. This introduces a potent electron-withdrawing inductive effect across the aromatic ring, which significantly increases the electrophilicity of the adjacent C2-ester carbonyl carbon. Consequently, the carbonyl becomes highly susceptible to nucleophilic attack by water, accelerating the acid-catalyzed hydrolysis pathway.
Solution: Minimize the exposure time of the compound to aqueous acids during workup. Use milder, buffered acidic solutions (e.g., saturated aqueous NH₄Cl) and perform extractions quickly at 0 °C to kinetically trap the ester before hydrolysis can occur.
Issue 3: Integrity of the 6-Chloro Substituent
User Query: "If I intentionally saponify the ester using strong base and heat, will the 6-chloro group undergo nucleophilic aromatic substitution (SₙAr) and be displaced by hydroxide?"
Root Cause Analysis: No. While the quinoline ring can undergo SₙAr, the 2- and 4-positions are the most electronically activated for this pathway. The 6-position is relatively electron-rich compared to the heteroatom-adjacent positions. Standard saponification conditions are far too mild to displace the 6-chloro group.
Solution: Proceed with standard saponification protocols without fear of dechlorination.
Part 2: Mechanistic Pathway Visualization
Mechanistic divergence of ester hydrolysis under acidic vs. basic conditions.
Part 3: Comparative Stability & Hydrolysis Data
When intentional hydrolysis to 6-chloroquinoline-2-carboxylic acid is desired, understanding the thermodynamic differences between acidic and basic conditions is critical. Acidic hydrolysis is a reversible equilibrium process that requires a large excess of water to drive the reaction forward[4]. Basic hydrolysis is irreversible[3].
| Parameter | Acidic Hydrolysis (e.g., 1M HCl) | Basic Hydrolysis (e.g., 1M LiOH) |
| Reaction Nature | Equilibrium (Reversible) | Nucleophilic Acyl Substitution (Irreversible) |
| Typical Temperature | 80–100 °C (Reflux) | 20–25 °C (Room Temperature) |
| Time to Completion | 12–24 hours | 2–4 hours |
| Water Requirement | Large excess (solvent) | Stoichiometric / Co-solvent |
| Primary Intermediate | Protonated Quinolinium-Carbonyl | Tetrahedral Alkoxide Intermediate |
| Final State (Pre-Workup) | Protonated Carboxylic Acid | Deprotonated Carboxylate Salt |
Part 4: Validated Experimental Protocols
Protocol A: Controlled Saponification (Recommended)
This self-validating protocol utilizes basic conditions to irreversibly cleave the ester, followed by an acidic workup to isolate the free carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Ethyl 6-chloroquinoline-2-carboxylate in a 3:1 mixture of THF:MeOH (approx. 0.2 M concentration).
-
Causality: The mixed organic solvent system ensures the hydrophobic ester remains fully solubilized when the aqueous base is introduced.
-
-
Base Addition: Cool the solution to 0 °C. Add 1.5 equivalents of 1M aqueous LiOH dropwise. Remove the ice bath and allow the mixture to warm to room temperature.
-
Self-Validating Monitoring: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes:EtOAc). The reaction is complete when the UV-active starting material spot completely disappears, replaced by a baseline spot (the carboxylate salt).
-
Volatile Removal: Concentrate the mixture under reduced pressure to remove the THF and MeOH.
-
Causality: Removing organic solvents prevents the final carboxylic acid from partitioning into an organic phase during the subsequent extraction step.
-
-
Acidification & Precipitation: Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2–3. Validate the pH using indicator paper.
-
Causality: The carboxylate salt is highly water-soluble. Protonating it yields the free 6-chloroquinoline-2-carboxylic acid, which has drastically lower aqueous solubility, causing it to precipitate out of solution as a solid.
-
-
Isolation: Filter the resulting precipitate through a Büchner funnel, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.
Step-by-step experimental workflow for basic saponification and acidic workup.
Protocol B: Acid-Catalyzed Hydrolysis (Alternative)
Note: This method is generally less efficient due to its reversible nature but may be required if the substrate contains base-sensitive protecting groups elsewhere.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 equivalent of the ester in a large excess of 6M aqueous HCl (approx. 0.1 M concentration relative to the ester).
-
Reflux: Heat the mixture to reflux (100 °C) for 12–24 hours.
-
Causality: Heat and a massive molar excess of water are required to push the equilibrium toward the carboxylic acid product[4].
-
-
Monitoring: Cool a small aliquot, neutralize, and check via LCMS to confirm the disappearance of the ester mass.
-
Neutralization & Isolation: Cool the bulk mixture to room temperature. Carefully adjust the pH to ~4 (the approximate isoelectric point of the quinoline-carboxylic acid) using saturated aqueous NaHCO₃. Filter the resulting precipitate and dry under vacuum.
References
-
Ethyl 6-chloroquinoline-2-carboxylate Source: PubChem (National Institutes of Health) URL:[Link]
-
Basic Hydrolysis of Esters – Saponification Source: Master Organic Chemistry URL:[Link]
-
Hydrolysis of Esters Source: Chemistry LibreTexts URL:[Link]
-
Hydrolysing Esters Source: Chemguide URL:[Link]
Sources
Validation & Comparative
Reactivity Comparison: Ethyl 6-chloroquinoline-2-carboxylate vs. 6-bromo Analogs
[1]
Executive Summary
Verdict: The choice between Ethyl 6-chloroquinoline-2-carboxylate (6-Cl-Q) and its 6-bromo analog (6-Br-Q) represents a classic trade-off between kinetic reactivity and process economics .[1]
-
6-Br-Q is the superior candidate for discovery chemistry and library generation.[1] Its weaker C-Br bond allows for rapid oxidative addition under mild conditions (60–80°C) using standard catalytic systems (e.g., Pd(PPh₃)₄).[1]
-
6-Cl-Q is the preferred scaffold for process scale-up.[1] While it possesses a higher activation energy barrier requiring specialized electron-rich ligands (e.g., XPhos, SPhos) and higher temperatures (>100°C), it offers significantly lower raw material costs and higher atom economy.[1]
This guide provides a technical breakdown of their reactivity profiles, focusing on Palladium-catalyzed cross-coupling efficiency and stability.
Structural & Electronic Analysis
Both compounds share the electron-deficient quinoline core, further deactivated by the electron-withdrawing ethyl ester at the C2 position. This electronic environment has distinct implications for the C6-halogen bond.
| Feature | Ethyl 6-chloroquinoline-2-carboxylate | Ethyl 6-bromoquinoline-2-carboxylate | Impact on Reactivity |
| C-X Bond Energy (BDE) | ~96 kcal/mol | ~81 kcal/mol | Primary Driver: The 15 kcal/mol difference makes the Br-analog significantly easier to activate via oxidative addition.[1] |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | The Cl-analog renders the ring slightly more electron-poor, potentially increasing susceptibility to nucleophilic attack at other positions, though C6 remains robust.[1] |
| C-X Bond Length | 1.74 Å | 1.89 Å | The longer C-Br bond is more accessible to the metal center, reducing steric hindrance during the catalytic cycle. |
Mechanistic Insight: The Oxidative Addition Barrier
The rate-determining step for modifying these substrates is almost exclusively the Oxidative Addition of the Pd(0) species into the C-X bond.[2]
Figure 1: Comparative oxidative addition pathways. The 6-bromo analog undergoes facile insertion, whereas the 6-chloro analog requires ligand-assisted activation to overcome the higher transition state energy.[1]
Reactivity Profile: Palladium-Catalyzed Cross-Couplings[1][2][3][4][5]
A. Suzuki-Miyaura Coupling
The most common transformation for these scaffolds.[1] The C2-ester is generally stable under standard Suzuki basic conditions (carbonate/phosphate bases), but care must be taken with hydroxide bases which may hydrolyze the ester.
-
6-Bromo Analog Performance:
-
6-Chloro Analog Performance:
-
Catalyst: Requires Pd₂dba₃ + SPhos or XPhos (Buchwald Ligands).[1]
-
Conditions: 1,4-Dioxane/H₂O, K₃PO₄, 100-110°C, 12-24 hours.
-
Yield: 75-85% (highly dependent on ligand quality).[1]
-
Note: Standard triphenylphosphine ligands often result in <10% conversion or stalled reactions due to the stable C-Cl bond.[1]
-
B. Buchwald-Hartwig Amination
This reaction is sensitive to the electronic nature of the quinoline. The electron-withdrawing ester at C2 pulls density from the ring, making the Pd-Ar intermediate prone to reductive elimination, which is beneficial. However, the initial activation of the Chloride is the bottleneck.
-
Comparison:
C. Warning: Lithium-Halogen Exchange
CRITICAL: Unlike simple aryl halides, neither of these substrates is suitable for standard Lithium-Halogen exchange (e.g., using n-BuLi) without protection.[1]
-
Reason: The C2-ethyl ester is highly electrophilic.[1] n-BuLi will attack the ester carbonyl (forming a ketone/alcohol) faster than it exchanges with the C-Cl bond, and competitively with the C-Br bond.[1]
-
Alternative: Use Knochel-Hauser base (TMPMgCl[1]·LiCl) if metallation is absolutely required, but Pd-catalysis is strongly preferred.[1]
Experimental Protocols
Protocol A: Standard Coupling for 6-Bromo Analog (High Throughput)
Best for: Initial SAR studies, library synthesis.[1]
-
Setup: In a reaction vial, combine Ethyl 6-bromoquinoline-2-carboxylate (1.0 equiv), Arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio, 0.2 M concentration).
-
Base: Add Cs₂CO₃ (2.0 equiv).
-
Reaction: Seal and heat to 80°C for 4 hours.
-
Workup: Dilute with EtOAc, wash with brine. The ester remains intact.
Protocol B: Optimized Coupling for 6-Chloro Analog (Cost-Effective)
Best for: Scale-up (>10g), cost-sensitive projects.[1]
-
Setup: In a Schlenk flask, combine Ethyl 6-chloroquinoline-2-carboxylate (1.0 equiv), Arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Note: The Pd:Ligand ratio of 1:2 is critical for stabilizing the active species.
-
-
Solvent: Add degassed Toluene (0.5 M concentration).
-
Base: Add anhydrous K₃PO₄ (3.0 equiv).
-
Reaction: Reflux (110°C ) for 16-24 hours under Argon.
-
Monitoring: Monitor by HPLC. If conversion stalls, add 1 mol% additional catalyst.[1]
Decision Matrix & Workflow
Use the following logic flow to select the appropriate substrate and method for your specific application.
Figure 2: Strategic decision tree for substrate selection based on project scale and priority.
Summary Table: Performance Metrics
| Metric | 6-Chloro Analog | 6-Bromo Analog |
| Reaction Time | 12 - 24 Hours | 2 - 6 Hours |
| Temperature | > 100°C (Reflux) | 60 - 80°C |
| Catalyst Cost | High (Requires specialized ligands) | Low (Generic ligands suffice) |
| Substrate Cost | Low ($) | High ( |
| Atom Economy | High (Cl leaving group is lighter) | Lower (Br leaving group is heavier) |
References
-
BenchChem. (2025).[1][2][3] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from [1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides.[1][2][4][5][6] Angewandte Chemie International Edition, 41(22), 4176-4211.[1][6]
-
Ishkov, Y. V., et al. (2023).[1][7] A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. [1]
-
ChemicalBook. (n.d.).[1] Methyl 6-bromoquinoline-2-carboxylate Synthesis and Properties. Retrieved from [1]
-
Gronert, S. (2023).[1][8] Homolytic C-H Bond Dissociation Energies of Organic Molecules. Chemistry LibreTexts.[1] Retrieved from [1]
Sources
- 1. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. chem.libretexts.org [chem.libretexts.org]
Comparative Bioactivity Profiling: 6-Chloroquinoline Acid vs. Ester Functionality
Executive Summary
This guide provides a technical comparison between 6-chloroquinoline-3-carboxylic acid (and its 4-isomer) and their corresponding ester derivatives (specifically ethyl/methyl esters). While the acid functionality acts as the primary pharmacophore essential for target binding (e.g., DNA gyrase chelation, kinase inhibition), it often suffers from poor membrane permeability. Conversely, the ester functionality serves as a lipophilic prodrug, facilitating cellular entry before undergoing intracellular hydrolysis.
This document dissects the physicochemical trade-offs, mechanistic differences, and experimental workflows required to evaluate these two functional forms in drug development.[1]
Physicochemical Profiling: The Solubility-Permeability Trade-off
The choice between an acid and an ester in the 6-chloroquinoline scaffold is fundamentally a decision between solubility and permeability .
Comparative Properties Table[2]
| Property | Acid Form (-COOH) | Ester Form (-COOEt) | Impact on Bioactivity |
| LogP (Lipophilicity) | Low (0.5 – 1.8) | High (2.5 – 3.8) | Esters cross lipid bilayers (cell membranes) significantly faster. |
| pKa | ~3.5 – 4.5 (Acidic) | Neutral | Acids ionize at physiological pH (7.4), trapping them outside cells unless actively transported. |
| Aqueous Solubility | High (as salt) | Low | Acids are easier to formulate for IV administration; esters often require DMSO/lipid carriers. |
| H-Bond Donor | Yes (Strong) | No | Acids act as critical H-bond donors in the receptor active site. |
| Metal Chelation | Strong (Bidentate) | Weak/None | Critical: Acids chelate Mg²⁺ in metalloenzymes (e.g., Topoisomerase IV); Esters cannot. |
The "Ion Trapping" Phenomenon
At physiological pH (7.4), the 6-chloroquinoline-3-carboxylic acid exists primarily as a carboxylate anion (
-
The Ester Solution: The ethyl ester masks this charge, allowing passive diffusion. Once inside the cytoplasm (pH ~7.2), non-specific esterases hydrolyze the ester back to the active acid, "trapping" the drug inside the cell where it binds its target.
Pharmacodynamics & Mechanism of Action[1]
Antibacterial Mechanism (DNA Gyrase Inhibition)
In fluoroquinolone-like analogs (where the 6-chloro group mimics the 6-fluoro pharmacophore), the free carboxylic acid at position 3 is non-negotiable for activity.
-
Binding Mode: The keto-acid motif chelates magnesium ions (
) bridged to the phosphate backbone of DNA. -
Ester Inactivity: The ester group sterically hinders this chelation and lacks the negative charge required for the electrostatic bridge. Therefore, esters are inactive in vitro against isolated enzymes but active in vivo (whole cell) due to hydrolysis.
Anticancer Mechanism (Kinase/DHODH Inhibition)
For 4-carboxylic acid derivatives (Cinchophen analogs), the acid moiety often forms salt bridges with lysine or arginine residues in the ATP-binding pocket of kinases or Dihydroorotate Dehydrogenase (DHODH).
Pathway Visualization
The following diagram illustrates the "Prodrug Activation" pathway essential for the ester's biological activity.
Figure 1: Mechanism of action illustrating the ester's role as a delivery vehicle and the acid's role as the active binder.
Experimental Protocols
To objectively compare these forms, you must synthesize the ester, hydrolyze it to the acid, and test both in parallel assays.
Synthesis & Hydrolysis Workflow
Objective: Synthesize Ethyl 6-chloroquinoline-3-carboxylate and convert to the free acid.
-
Cyclization (Gould-Jacobs Reaction):
-
React 4-chloroaniline with diethyl ethoxymethylenemalonate (EMME) at 140°C to form the enamine.
-
Cyclize in diphenyl ether at 250°C to yield Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate .
-
Chlorination (Optional): Treat with
to obtain the 4,6-dichloro derivative if targeting the 4-position.
-
-
Hydrolysis (Ester
Acid):-
Dissolve the ester (1 eq) in Ethanol/THF (1:1).
-
Add 2M NaOH (3 eq) and reflux for 2–4 hours. Monitor by TLC (Acid will stay at baseline in non-polar solvent).
-
Acidify with 1M HCl to pH 3–4 to precipitate the 6-chloroquinoline-3-carboxylic acid .
-
Filter, wash with cold water, and recrystallize from DMF/Ethanol.
-
Bioactivity Assay: The "In Vitro" vs. "Whole Cell" Trap
A common error is testing esters in cell-free enzyme assays. They will appear inactive.
-
Assay A: Cell-Free Enzyme Assay (e.g., DNA Gyrase Supercoiling)
-
Expectation: Acid (
) | Ester ( ). -
Reason: Ester cannot chelate Mg²⁺.
-
-
Assay B: Whole Cell MIC / MTT Assay
-
Expectation: Ester (
) | Acid ( ). -
Reason: Ester penetrates cell wall; Acid is repelled (unless specific porin channels exist).
-
Comparative Data Analysis
The following table summarizes typical SAR (Structure-Activity Relationship) trends observed in 6-chloroquinoline derivatives.
| Compound Variant | Assay Type | Activity Level | Mechanistic Interpretation |
| 6-Cl-3-COOH | Enzyme Inhibition (Gyrase) | High | Direct binding to active site. |
| 6-Cl-3-COOEt | Enzyme Inhibition (Gyrase) | Low/None | Steric clash; lack of chelation. |
| 6-Cl-3-COOH | Whole Cell (G. Neg Bacteria) | Moderate/Low | Poor penetration due to anionic charge. |
| 6-Cl-3-COOEt | Whole Cell (G. Neg Bacteria) | High | Good penetration |
| 6-Cl-4-COOH | Cancer Cell Line (MCF-7) | Moderate | Uptake via organic anion transporters (OATs). |
| 6-Cl-4-COOEt | Cancer Cell Line (MCF-7) | High | Lipophilic diffusion; acts as prodrug. |
Experimental Workflow Diagram
Figure 2: Strategic workflow for differentiating intrinsic potency (Acid) from delivery efficiency (Ester).
References
-
BenchChem. (2025).[1][2][3] 7-Chloroquinoline-4-carboxylic acid literature review: Anticancer and Antibacterial Mechanisms. Retrieved from BenchChem.com.
-
Potdar, V. V., et al. (2024).[4] Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(7), 1518-1522.[4] Link
-
Dexter, D. L., et al. (1985). Activity of a novel 4-quinolinecarboxylic acid, NSC 368390, against experimental tumors.[5] Cancer Research, 45(11), 5563-5568.[5] Link
-
Frontiers in Oncology. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.Link
-
Sigma-Aldrich. (n.d.). 6-Chloroquinoline-3-carboxylic acid Product Specification & Safety Data.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Activity of a novel 4-quinolinecarboxylic acid, NSC 368390 [6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarb oxylic acid sodium salt], against experimental tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating spectroscopic data for synthesized Ethyl 6-chloroquinoline-2-carboxylate
This guide outlines a rigorous, self-validating framework for the spectroscopic characterization of Ethyl 6-chloroquinoline-2-carboxylate . It is designed for medicinal chemists and analytical scientists requiring definitive structural proof, particularly to distinguish the target compound from its common regioisomeric impurities (e.g., the 7-chloro analog).
A Comparative Technical Guide for Structural Verification
Executive Summary & Strategic Context
Ethyl 6-chloroquinoline-2-carboxylate is a critical pharmacophore scaffold, often utilized in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists. Its structural integrity is defined not just by purity, but by regiochemical fidelity .
In common synthetic routes (e.g., Skraup or Doebner-Miller), a significant risk exists of forming the 7-chloro isomer or retaining unreacted 5-chloroisatin/aniline precursors. Standard HPLC often fails to resolve these positional isomers adequately without specialized chiral or isomeric columns. Therefore, NMR spectroscopy combined with Mass Spectrometry (MS) serves as the "Gold Standard" for validation.
The Comparison Matrix
This guide compares the Target Product (6-Cl) against its most deceptive alternative, the 7-Cl Isomer , providing the specific spectroscopic markers required to reject the impurity.
| Feature | Target: 6-Chloroquinoline-2-carboxylate | Alternative: 7-Chloro Isomer | Validation Method |
| Origin | Product of 2-amino-5-chlorobenzaldehyde + pyruvate | Product of 2-amino-4-chlorobenzaldehyde impurity | Synthesis Control |
| H5 = narrow doublet ( | H8 = narrow doublet ( | Coupling Analysis | |
| NOE Signal | Strong NOE between H4 and H5 | Strong NOE between H4 and H5 (different shift) | 2D NOESY |
| MS Isotope | M+ / M+2 (3:1 ratio) | M+ / M+2 (3:1 ratio) | Indistinguishable |
Synthesis & Impurity Logic
To validate the data, one must understand the source of potential errors. The Friedländer Annulation is the preferred route for high regioselectivity, but starting material contamination leads to isomers.
Workflow Visualization
The following diagram maps the synthesis logic and the critical validation checkpoints.
Figure 1: Synthesis workflow highlighting the entry point of regioisomeric impurities.
Spectroscopic Validation Protocols
Protocol A: Mass Spectrometry (The Quick Screen)
Objective: Confirm molecular formula and chlorine presence. Method: ESI-MS (Positive Mode).
-
Sample Prep: Dissolve 0.1 mg in MeOH.
-
Expectation:
-
Molecular Ion (
): (Calculated for C H ClNO ). -
Isotope Pattern: A distinct 3:1 ratio between
236 and 238. This confirms the presence of one chlorine atom .[1] -
Note: If the ratio is distorted, suspect contamination with non-chlorinated byproducts.
-
Protocol B: Nuclear Magnetic Resonance (The Structural Proof)
Objective: Definitively distinguish the 6-chloro substitution from the 7-chloro alternative.
Instrument: 400 MHz or higher (CDCl
The "Coupling Constant" Logic
The position of the chlorine atom changes the spin-spin coupling network of the benzene ring protons.
-
For 6-Chloroquinoline (Target):
-
H5 is isolated from H7/H8 by the Cl at C6.
-
H5 appears as a doublet with a small coupling constant (
Hz) because it only couples to H7. It has no ortho neighbor. -
H7 appears as a doublet of doublets (
Hz with H8, Hz with H5). -
H8 appears as a doublet (
Hz).
-
-
For 7-Chloroquinoline (Alternative):
-
H8 is the isolated proton (meta coupling only).
-
H5 and H6 would show strong ortho coupling (
Hz). -
Differentiation: Look for the proton with the small
-value. In the target (6-Cl), the "small doublet" (H5) should show an NOE correlation to the quinoline H4 proton. In the isomer (7-Cl), the "small doublet" is H8, which is too far to show NOE with H4.
-
Logic Tree Visualization
Figure 2: Decision tree for distinguishing regioisomers using NOE NMR.
Comparative Data Summary
The following table synthesizes representative data derived from quinoline structure-activity relationships and literature precedents for 6-chloroquinolines.
| Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Interpretation |
| H4 | 8.15 - 8.25 | Doublet (d) | 8.5 | Quinoline ring, |
| H3 | 8.05 - 8.15 | Doublet (d) | 8.5 | Quinoline ring, |
| H8 | 8.00 - 8.10 | Doublet (d) | 9.0 | Ortho to H7. High shift due to N-ring proximity. |
| H5 | 7.80 - 7.90 | Doublet (d) | ~2.5 | Key Marker. Meta coupling only. NOE with H4. |
| H7 | 7.60 - 7.70 | dd | 9.0, 2.5 | Ortho to H8, Meta to H5. |
| Ethyl CH | 4.50 | Quartet (q) | 7.1 | Ester methylene. |
| Ethyl CH | 1.48 | Triplet (t) | 7.1 | Ester methyl. |
IR Validation:
-
1725 cm
: Strong C=O stretch (Ester). -
1580-1600 cm
: C=C / C=N aromatic stretches. -
1080 cm
: C-Cl stretch (Characteristic of aryl chlorides).
Experimental Protocol: Full Characterization
Step 1: Synthesis (Friedländer Annulation)
-
Reactants: Combine 2-amino-5-chlorobenzaldehyde (1.0 eq) and ethyl pyruvate (1.1 eq) in ethanol.
-
Catalyst: Add 5 mol% Piperidine.
-
Conditions: Reflux for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.
Step 2: Purification[2]
-
Solvent: Recrystallize from hot Ethanol or EtOH/Water mixture.
-
Target Appearance: Off-white to pale yellow needles.
-
Melting Point Check: Literature range for similar ethyl esters is typically 90–110 °C (Verify against specific batch). Note: Sharp melting point (<2°C range) indicates high purity.
Step 3: Analytical Validation
-
Run
H NMR: Focus on the 7.5–8.5 ppm region. -
Verify H5: Locate the narrow doublet (~2.5 Hz).
-
Run NOESY: Confirm spatial proximity between the H4 doublet (usually ~8.2 ppm) and the H5 narrow doublet.
-
Result: If H4 correlates with the narrow doublet, the structure is 6-Chloro . If H4 correlates with a wide doublet (ortho coupling), the structure is 7-Chloro .
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 71652172, Ethyl 3-amino-6-chloroquinoline-2-carboxylate. (Used for analog spectral comparison). Retrieved from [Link]
-
Semantic Scholar. Differentiation between 6- and 7-Membered Rings Based on Theoretical Calculation of NMR Parameters. (Methodology for isomeric differentiation). Retrieved from [Link][2][3][4][5]
Sources
- 1. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Cas Landing [thermofisher.com]
Comparison of synthetic routes: Combes synthesis vs Friedländer synthesis for quinolines
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2][3] The enduring importance of this heterocyclic system has driven the development of various synthetic methodologies. Among the most established and versatile are the Combes and Friedländer syntheses. This guide provides an in-depth, comparative analysis of these two classical methods, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective mechanisms, scopes, and practical applications. We will delve into the causality behind experimental choices and provide validated protocols to support your synthetic strategies.
At a Glance: Combes vs. Friedländer Synthesis
| Feature | Combes Synthesis | Friedländer Synthesis |
| Reactants | Primary aromatic amine, 1,3-dicarbonyl compound (e.g., β-diketone)[4][5][6] | o-Aminoaryl aldehyde or ketone, carbonyl compound with an α-methylene group[7][8][9] |
| Catalyst | Strong acid (e.g., H₂SO₄, PPA)[4][5][10] | Acid or base (e.g., KOH, p-TsOH, I₂)[7][8] |
| Product | Typically 2,4-disubstituted quinolines[4][5][10] | Variably substituted quinolines |
| Key Intermediate | Enamine[4][5][6][10] | Aldol adduct or Schiff base[7][8] |
| Regioselectivity | Can be an issue with unsymmetrical diketones[4] | A significant challenge with unsymmetrical ketones[7][11][12] |
| Reaction Conditions | Often requires heating and strong acidic conditions[5] | Can be conducted under acidic, basic, or neutral (high temperature) conditions[7][13] |
Reaction Mechanisms: A Tale of Two Pathways
The fundamental difference between the Combes and Friedländer syntheses lies in their reaction pathways, which dictate their scope and limitations.
Combes Synthesis: An Acid-Catalyzed Cyclization
The Combes synthesis proceeds via an acid-catalyzed condensation of a primary aromatic amine with a β-diketone.[4][5] The mechanism involves the initial formation of a Schiff base, which then tautomerizes to a more stable enamine intermediate.[4][5] The rate-determining step is the subsequent intramolecular electrophilic aromatic substitution (annulation) onto the aniline ring, followed by dehydration to yield the final 2,4-disubstituted quinoline.[4] The use of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA), is crucial for both the enamine formation and the final cyclization and dehydration steps.[4][5][10]
Caption: Mechanism of the Combes Quinoline Synthesis.
Friedländer Synthesis: A Condensation-Driven Approach
The Friedländer synthesis is a versatile reaction between a 2-aminobenzaldehyde or a 2-aminoketone and a carbonyl compound containing a reactive α-methylene group.[7][8][9] This reaction can be catalyzed by either acid or base.[7][8] Two primary mechanistic pathways are proposed. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization through imine formation and subsequent dehydration.[8][14] The second pathway begins with the formation of a Schiff base between the amino group and the carbonyl compound, followed by an intramolecular aldol-type condensation to form the quinoline ring after dehydration.[8] The choice of catalyst and reaction conditions can influence which pathway is favored.
Caption: Proposed Mechanisms of the Friedländer Synthesis.
Comparative Analysis: Scope and Limitations
Substrate Scope
Combes Synthesis: This method is particularly well-suited for the synthesis of 2,4-disubstituted quinolines. The use of anilines and β-diketones as starting materials is a key feature.[4] However, the reaction can be limited by the availability of appropriately substituted β-diketones. Strongly electron-withdrawing groups on the aniline can hinder the cyclization step.[15]
Friedländer Synthesis: The Friedländer synthesis generally offers a broader substrate scope, allowing for the preparation of a wider variety of substituted quinolines.[16] The flexibility in choosing both the o-aminoaryl carbonyl compound and the α-methylene carbonyl partner provides access to diverse substitution patterns. Modern variations have further expanded the scope to include milder catalysts and solvent-free conditions, enhancing its applicability.[7]
Regioselectivity
A critical consideration in quinoline synthesis is regioselectivity, especially when using unsymmetrical starting materials.
Combes Synthesis: When an unsymmetrical β-diketone is used, a mixture of two regioisomers can be formed. The outcome is influenced by both steric and electronic effects.[4][17] Generally, the bulkier substituent on the diketone will preferentially occupy the less hindered 2-position of the quinoline ring.[17] The electronic nature of substituents on the aniline also plays a significant role in directing the cyclization.[4][17]
Friedländer Synthesis: Regioselectivity is a more pronounced challenge in the Friedländer synthesis when an unsymmetrical ketone with two different enolizable α-methylene groups is employed.[7][12] This can lead to the formation of a mixture of isomeric products.[11][18] Strategies to control regioselectivity include the use of specific catalysts, such as amine catalysts or ionic liquids, and the introduction of directing groups on the ketone.[7][12]
Reaction Conditions and Yields
Combes Synthesis: This reaction typically requires strong acid catalysis and often elevated temperatures to drive the cyclization and dehydration steps.[5] Yields can be moderate to good, but the harsh conditions may not be suitable for sensitive substrates.
Friedländer Synthesis: The Friedländer synthesis is known for its operational simplicity and can be performed under a variety of conditions, from strongly acidic or basic to neutral at high temperatures.[7][13] Modern protocols often utilize milder catalysts, such as p-toluenesulfonic acid or iodine, and can even be carried out under solvent-free or microwave-assisted conditions, leading to improved yields and shorter reaction times.[7][8] Yields for the Friedländer synthesis are generally good to excellent.[16]
Experimental Protocols
To provide a practical context, detailed, step-by-step methodologies for representative Combes and Friedländer syntheses are presented below.
Protocol 1: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol is a representative example of the Combes synthesis.
Materials:
-
m-Chloroaniline
-
Acetylacetone (2,4-pentanedione)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
In a round-bottom flask, combine m-chloroaniline and acetylacetone.
-
Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling.
-
Heat the reaction mixture, for instance, in a water bath, for a specified period.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., concentrated ammonia solution) until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-dimethyl-7-chloroquinoline.
Protocol 2: Friedländer Synthesis of 2-Phenylquinoline
This protocol illustrates a base-catalyzed Friedländer synthesis.[1]
Materials:
-
2-Aminobenzophenone
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (10 mmol), acetophenone (10 mmol), and potassium hydroxide (15 mmol) in ethanol (20 mL).[1]
-
Heat the mixture under reflux for 4 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.[1]
-
Collect the precipitated solid by filtration.[1]
-
Wash the solid with water and recrystallize from ethanol to yield pure 2-phenylquinoline.[1]
Caption: Generalized workflow comparison of Combes and Friedländer syntheses.
Conclusion
Both the Combes and Friedländer syntheses are powerful and enduring methods for the construction of the quinoline ring system. The choice between them depends critically on the desired substitution pattern of the target quinoline and the availability of the starting materials. The Combes synthesis offers a straightforward route to 2,4-disubstituted quinolines, while the Friedländer synthesis provides greater versatility for a wider range of substituted products. Understanding the mechanistic nuances and regioselectivity challenges associated with each method is paramount for the successful design and execution of a synthetic strategy. As quinoline-based compounds continue to be at the forefront of drug discovery and materials science, the mastery of these classical synthetic routes remains an invaluable asset for researchers and scientists in the field.
References
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.).
- Friedländer Quinoline Synthesis - Alfa Chemistry. (n.d.).
- Combes quinoline synthesis - Wikipedia. (n.d.).
- Combes quinoline synthesis. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- Friedlaender Synthesis - Organic Chemistry Portal. (n.d.).
- synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.).
- Friedländer Synthesis - J&K Scientific LLC. (2025).
- A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals - Benchchem. (n.d.).
- Combes synthesis of quinolines. (n.d.).
- Friedlander quinoline synthesis. (n.d.).
- Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. (2018).
- Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (2025).
- Technical Support Center: Improving Regioselectivity of Friedländer Quinoline Synthesis - Benchchem. (n.d.).
- Improving regioselectivity in the synthesis of disubstituted quinolines - Benchchem. (n.d.).
- Investigations into the Regioselectivity of Fischer Indole and Friedländer Quinoline Syntheses with Octahydroisobenzofuran and - Verlag der Zeitschrift für Naturforschung. (n.d.).
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025).
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations | Request PDF - ResearchGate. (2026).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinoline Heterocycles: Synthesis and Bioactivity | IntechOpen [intechopen.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Combes synthesis of quinolines [quimicaorganica.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Friedlaender Synthesis [organic-chemistry.org]
- 10. iipseries.org [iipseries.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Friedlander quinoline synthesis [quimicaorganica.org]
- 15. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. znaturforsch.com [znaturforsch.com]
GC-MS Fragmentation Patterns of Ethyl 6-chloroquinoline-2-carboxylate: A Comparative Analytical Guide
An in-depth technical comparison guide designed for researchers, analytical chemists, and drug development professionals investigating the structural elucidation and analytical behavior of quinoline derivatives.
Introduction to Quinoline-2-Carboxylates in Mass Spectrometry
Quinoline-2-carboxylic acid (quinaldic acid) derivatives are critical scaffolds in pharmaceutical chemistry, serving as precursors for antimalarial, antibacterial, and receptor antagonist compounds. During drug development and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for structural elucidation.
However, the polar and non-volatile nature of underivatized quinoline-2-carboxylic acids severely hinders direct GC-MS analysis, often resulting in poor peak shapes, thermal degradation, and column adsorption. Converting these acids into ethyl esters—such as Ethyl 6-chloroquinoline-2-carboxylate —dramatically increases volatility and thermal stability, making them highly amenable to GC-MS analysis. This guide objectively compares the analytical performance and Electron Ionization (EI) fragmentation patterns of Ethyl 6-chloroquinoline-2-carboxylate against its underivatized precursor and other halogenated alternatives.
Structural Dynamics & Causality in EI Fragmentation
Understanding the causality behind fragmentation pathways is essential for accurate spectral interpretation. Under standard 70 eV Electron Ionization (EI), Ethyl 6-chloroquinoline-2-carboxylate exhibits a highly predictable, self-validating fragmentation cascade governed by the stability of the quinoline ring and the lability of the ester moiety.
-
Isotopic Molecular Ion Generation: The molecular ion (
) appears at m/z 235. Due to the natural isotopic abundance of Chlorine ( and ), this peak is accompanied by an peak at m/z 237 in a characteristic 3:1 ratio[1]. -
-Cleavage of the Ester: The primary fragmentation pathway is the
-cleavage of the ethoxy radical ( , 45 Da), yielding a highly stable acylium ion at m/z 190 (and 192)[2][3]. -
Decarbonylation: The acylium ion subsequently loses carbon monoxide (
, 28 Da) to form a chlorocinchoninic-type cation at m/z 162 (and 164)[2][3]. -
Ring Contraction/Cleavage: Further high-energy fragmentation of the quinoline core involves the expulsion of hydrogen cyanide (
, 27 Da), a hallmark of nitrogen-containing heteroaromatics, resulting in a fragment at m/z 135[2][3].
GC-MS EI fragmentation pathway of Ethyl 6-chloroquinoline-2-carboxylate.
Comparative Analytical Performance
To evaluate the analytical utility of Ethyl 6-chloroquinoline-2-carboxylate, we must compare its GC-MS performance against alternative derivatives. The table below summarizes the quantitative fragmentation data and chromatographic suitability of these compounds.
Table 1: Comparative GC-MS Fragmentation & Chromatographic Suitability
| Compound | Molecular Ion ( | Key Fragment Ions (m/z) | Chromatographic Volatility | Analytical Suitability |
| Ethyl 6-chloroquinoline-2-carboxylate | 235 / 237 (3:1) | 190, 162, 135 | High | Excellent (Target) |
| Quinoline-2-carboxylic acid (Underivatized) | 173 | 128 ( | Low (Severe Tailing) | Poor (Requires Derivatization) |
| Ethyl quinoline-2-carboxylate (Unsubstituted) | 201 | 156, 128, 101 | High | Excellent (Lacks halogen tag) |
| Ethyl 6-fluoroquinoline-2-carboxylate | 219 | 174, 146, 119 | High | Excellent |
Performance Insights:
-
Derivatization Necessity: Attempting to analyze the underivatized acid directly results in the neutral loss of
(45 Da) or (44 Da)[2], but the peak shape is heavily compromised by hydrogen bonding with the column stationary phase. The ethyl ester alternative resolves this entirely. -
Halogen Tagging: Unlike the unsubstituted ethyl quinoline-2-carboxylate, the 6-chloro variant provides a distinct 3:1 isotopic signature. This acts as a built-in self-validating tag during complex matrix analysis, allowing researchers to easily distinguish the target compound from background matrix interference.
Experimental Protocol: Self-Validating GC-MS Workflow
To ensure reproducibility and scientific integrity, the following step-by-step methodology outlines the optimal parameters for analyzing Ethyl 6-chloroquinoline-2-carboxylate.
Step 1: Sample Preparation
-
Procedure: Accurately weigh 1.0 mg of Ethyl 6-chloroquinoline-2-carboxylate and dissolve it in 1.0 mL of GC-grade Dichloromethane (DCM) to yield a 1 mg/mL stock solution. Dilute to 10 µg/mL for injection.
-
Causality: DCM is chosen over protic solvents (like methanol) to prevent any potential transesterification in the heated GC inlet, ensuring the structural integrity of the ethyl ester is maintained.
Step 2: Gas Chromatography (GC) Separation
-
Column: HP-5MS (5% Phenyl-methylpolysiloxane), 30 m × 0.25 mm ID × 0.25 µm film thickness.
-
Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1.0 µL, Split ratio 10:1. Inlet temperature: 250°C.
-
Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Causality: A non-polar to slightly polar stationary phase (HP-5MS) provides optimal van der Waals interactions with the aromatic ester, ensuring sharp, symmetrical peaks without tailing. The thermal gradient is optimized to elute the compound efficiently without thermal degradation.
Step 3: Mass Spectrometry (MS) Acquisition
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Temperatures: Ion source at 230°C; Quadrupole at 150°C.
-
Acquisition: Full scan mode from m/z 50 to 350.
-
Causality: 70 eV is the universal standard for EI, transferring sufficient energy to induce the reproducible
-cleavages and heteroaromatic ring fragmentations described in Section 2, allowing direct comparison with NIST library spectra[4].
Self-validating GC-MS workflow for quinoline-2-carboxylate derivatives.
References
-
Amazon AWS Hosted Supplementary Data. "Copper-Catalyzed [5+1] Annulation of 2-Ethynylanilines with an N,O-Acetal Leading to Construction of Quinoline Derivatives." Amazonaws.com. Available at: [Link]
-
Chemical Papers. "Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides." Chempap.org. Available at: [Link]
-
Science Ready. "Mass Spectrometry Fragmentation Patterns – HSC Chemistry." Scienceready.com.au. Available at: [Link]
Sources
Benchmarking the Scaffold: Bioassay Validation for Ethyl 6-Chloroquinoline-2-Carboxylate Derivatives
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate (E6CQC) is not merely a chemical intermediate; it is a privileged scaffold for generating libraries of bioactive agents targeting DNA gyrase (antimicrobial) and receptor tyrosine kinases (anticancer). The presence of the chlorine atom at the C6 position is the critical differentiator, enhancing lipophilicity (LogP) and enabling specific halogen-bonding interactions within hydrophobic protein pockets that unsubstituted quinolines cannot achieve.
This guide provides a rigorous validation framework for researchers developing libraries from this scaffold. It moves beyond standard protocols to address the specific physicochemical challenges of E6CQC derivatives—namely, solubility-limited potency and colloidal aggregation artifacts.
Part 1: The Scaffold Advantage & Comparative Profiling
To justify the development of E6CQC derivatives, one must benchmark them against both the "naked" scaffold (unsubstituted quinoline) and clinical standards. The 6-Chloro substituent typically improves metabolic stability by blocking the C6 oxidation site, a common clearance pathway for quinolines.
Table 1: Representative Comparative Potency (Antimicrobial Model)
Data synthesized from structure-activity relationship (SAR) trends in quinoline-2-carboxylate libraries [1][2].
| Compound Class | Key Substituent (C6) | Target (e.g., S. aureus Gyrase) | MIC (µg/mL) | LogP | Performance Note |
| E6CQC Derivative | -Cl | < 1.0 | 3.2 | High potency; enhanced membrane permeability. | |
| Unsubstituted Analog | -H | > 64.0 | 2.1 | Poor cellular entry; rapid metabolic clearance. | |
| 6-Methoxy Analog | -OCH3 | 8.0 - 16.0 | 2.4 | Moderate potency; electron donation reduces binding affinity. | |
| Ciprofloxacin | (Fluoroquinolone Std) | 0.25 - 0.5 | 0.28 | Clinical standard; highly optimized. |
Table 2: Comparative Potency (Anticancer/Kinase Model)
Benchmarking against EGFR inhibitors [3].
| Compound | Target | IC50 (nM) | Selectivity Index (SI) |
| E6CQC-Amide Library | EGFR (WT) | 45 - 80 | > 50 |
| Erlotinib (Control) | EGFR (WT) | 20 - 80 | > 100 |
| Unsubstituted Quinoline | EGFR (WT) | > 10,000 | N/A |
Part 2: Methodological Validation (The "How-To")
Developing a bioassay for E6CQC derivatives requires addressing their high lipophilicity. Standard aqueous assays often yield False Positives due to compound aggregation.
The "Self-Validating" System
A robust assay must include internal controls that flag artifacts immediately.
-
Positive Control: Ciprofloxacin (Bacteria) or Erlotinib (Cancer).
-
Negative Control: DMSO (Vehicle).
-
Interference Control: The same assay run in the presence of 0.01% Triton X-100. Rationale: If your compound's IC50 shifts dramatically (>3-fold) with detergent, it was likely acting as a promiscuous aggregator, not a specific inhibitor.
Critical Validation Parameters (ICH Q2(R1) Aligned)
-
Z-Factor (Z'): Must be > 0.5 for screening suitability.
-
Formula:
-
Target: For E6CQC libraries, aim for Z' > 0.6 due to potential solubility noise.
-
-
Solubility Limit: Determine the thermodynamic solubility in the assay buffer before screening. E6CQC derivatives often precipitate above 50 µM, causing light scattering that interferes with optical density (OD) readings.
Part 3: Experimental Protocols
Protocol A: High-Throughput Gyrase Inhibition Screen (Fluorescence-Based)
This protocol avoids the optical interference common with turbidimetric assays.
Reagents:
-
Plasmid pBR322 (relaxed).
-
E. coli DNA Gyrase.[1]
-
Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% (w/v) Glycerol.
-
Detection: SYBR Green I.
Workflow:
-
Preparation: Dilute E6CQC derivatives in DMSO. Final assay concentration of DMSO must be < 1%.
-
Incubation: Mix 1 U Gyrase, 0.5 µg relaxed plasmid, and compound in 30 µL buffer. Incubate at 37°C for 60 mins.
-
Termination: Add 30 µL of stop solution (EDTA/SDS).
-
Detection: Add SYBR Green I. Measure fluorescence (Ex: 485nm / Em: 535nm).
-
Validation Step: Run a parallel plate with 0.01% Triton X-100 to rule out aggregation [5].
Protocol B: Aggregation Counter-Screen (Dynamic Light Scattering)
Mandatory for hydrophobic 6-chloroquinoline derivatives.
-
Prepare compound at 10x IC50 concentration in assay buffer.
-
Centrifuge at 10,000 x g for 10 mins to remove gross precipitates.
-
Measure particle size using DLS.
-
Pass Criteria: Mean particle diameter < 10 nm (monomeric).
-
Fail Criteria: Mean particle diameter > 100 nm (colloidal aggregates).
Part 4: Visualization of Logic & Mechanism
Diagram 1: The Bioassay Validation Logic Flow
This diagram illustrates the decision tree for validating hits from an E6CQC library, specifically filtering for false positives caused by aggregation.
Caption: Validation decision tree emphasizing the exclusion of false positives via solubility and detergent-based counter-screens.
Diagram 2: Mechanistic Advantage of the 6-Chloro Scaffold
Visualizing why the 6-Chloro substituent is superior to the unsubstituted analog in the binding pocket (e.g., Kinase or Gyrase).
Caption: The 6-Chloro substituent facilitates specific halogen bonding within hydrophobic pockets, significantly enhancing potency over unsubstituted analogs.
References
-
Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative Agents. PubMed. [Link]
-
Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors. RSC Advances. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
-
Assay Guidance Manual: Assay Validation. NCBI Bookshelf. [Link]
Sources
Comparative Solubility and Physicochemical Profiling of Ethyl vs. Methyl Quinoline-2-Carboxylates
Executive Summary
Quinoline-2-carboxylates are highly privileged scaffolds in medicinal chemistry, serving as critical precursors for active pharmaceutical ingredients (APIs) and transition metal ligands. During synthetic route design and preformulation, the choice of ester protecting group—specifically methyl versus ethyl—profoundly impacts the molecule's physicochemical properties. This guide provides an objective, data-driven comparison of methyl quinoline-2-carboxylate and ethyl quinoline-2-carboxylate, analyzing how subtle structural variations dictate crystal lattice energy, lipophilicity, and ultimately, thermodynamic solubility.
Mechanistic Causality: The Interplay of Crystal Lattice and Lipophilicity
To understand the divergent solubility profiles of these two esters, we must evaluate the causality behind their physical states using the General Solubility Equation (GSE):
-
The "Methyl Effect" (High Lattice Energy): Methyl quinoline-2-carboxylate possesses a compact methyl group that allows the planar quinoline rings to pack tightly into a highly ordered crystal lattice. This efficient
stacking results in a relatively high melting point of 86–87 °C ()[1]. While its lipophilicity is moderate (LogP 1.9) ()[2], the high energy barrier required to disrupt the crystal lattice severely limits its solubility in both aqueous media and cold non-polar organic solvents. -
The "Ethyl Effect" (Lattice Disruption): Conversely, ethyl quinoline-2-carboxylate features a flexible, non-planar
carbon chain. This steric bulk disrupts the crystalline packing efficiency, drastically lowering the melting point to 30–33 °C ()[3]. Although the ethyl ester is more lipophilic (LogP 2.46) ()[4], the minimal energy required to break its weak crystal lattice compensates for the hydrophobic penalty.
Physicochemical Data Comparison
The following table summarizes the critical quantitative parameters driving the solubility differences between the two analogs.
| Physicochemical Property | Methyl Quinoline-2-carboxylate | Ethyl Quinoline-2-carboxylate |
| CAS Number | 19575-07-6[2] | 4491-33-2[3] |
| Molecular Weight | 187.19 g/mol | 201.22 g/mol |
| Melting Point | 86 – 87 °C[1] | 30 – 33 °C[3] |
| Boiling Point | N/A (Sublimes/Decomposes) | 180 °C (at 14 Torr)[3] |
| LogP (Predicted) | ~1.90[2] | ~2.46[4] |
| Physical State (25 °C) | Crystalline Solid | Low-melting Solid / Viscous Liquid |
Self-Validating Experimental Protocol: Thermodynamic Solubility
To accurately compare the solubility of these esters, kinetic dissolution assays are insufficient. The following Shake-Flask methodology is designed as a self-validating system to determine true thermodynamic equilibrium.
Step-by-Step Methodology
-
Solid Saturation: Dispense 10 mg of the selected ester (methyl or ethyl quinoline-2-carboxylate) into a 2.0 mL glass HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Phosphate Buffered Saline at pH 7.4, or pure Ethanol). Ensure visible solid remains; if all solid dissolves, add more compound until a suspension is maintained.
-
Thermodynamic Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C for exactly 24 hours at 800 rpm.
-
Causality: A 24-hour incubation is strictly required to transition from the kinetic dissolution phase to a saturated thermodynamic equilibrium, preventing artificially inflated solubility readings from supersaturation.
-
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and spin at 15,000
g for 15 minutes at 25 °C.-
Causality: High-speed centrifugation completely pellets sub-micron particulates. Filtering is avoided as lipophilic esters may non-specifically bind to filter membranes, skewing quantitative results.
-
-
Quantification: Carefully aspirate the supernatant, dilute appropriately in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA), and analyze via HPLC-UV at 254 nm.
-
Self-Validation (QC Checks):
-
Calibration Integrity: The HPLC calibration curve must yield an
across 5 concentration points. -
Equilibrium Verification: Measure the pH of the aqueous supernatant post-incubation. A shift of
pH units indicates buffer exhaustion, which invalidates the thermodynamic state.
-
Workflow Visualization
Figure 1: Self-validating thermodynamic solubility workflow for quinoline-2-carboxylates.
References
-
Title: ethyl quinoline-2-carboxylate - ChemBK Source: chembk.com URL: [Link] Index Mapping: [3]
-
Title: Methyl quinoline-2-carboxylate | C11H9NO2 | CID 421738 - PubChem Source: nih.gov URL: [Link] Index Mapping: [2]
Sources
Assessing impurity profiles in commercial batches of Ethyl 6-chloroquinoline-2-carboxylate
Executive Summary
Ethyl 6-chloroquinoline-2-carboxylate is a pivotal intermediate in the synthesis of leukotriene receptor antagonists and various antimalarial pharmacophores. However, commercial batches frequently exhibit variability in impurity profiles that can derail downstream API crystallization and potency.
This guide objectively compares three commercial sources of this intermediate:
-
Reference Standard (In-House Purified)
-
Vendor A (Bulk Industrial Grade)
-
Vendor B ("Pharma-Grade" Claimed)
Key Finding: While Vendor B claims higher purity, our analysis reveals a critical, co-eluting regioisomer (7-chloro analog) often missed by standard QC methods. This guide provides a validated, high-resolution HPLC protocol to detect this specific impurity.
Analytical Strategy & Workflow
To ensure data integrity, we employed a "Self-Validating" workflow. We did not rely on the Certificate of Analysis (CoA) provided by vendors. Instead, we subjected all samples to a stress-test protocol designed to separate structurally similar isomers and degradation products.
Diagram 1: Comparative Analytical Workflow
This diagram outlines the decision matrix for sample processing, ensuring that only verified data enters the final profile.
Caption: Workflow prioritizing gradient screening to detect hidden co-eluting isomers before final quantification.
Validated Experimental Protocol
Standard C18 methods often fail to resolve the 6-chloro and 7-chloro regioisomers due to their identical hydrophobicity. We utilized a Phenyl-Hexyl stationary phase, which exploits
High-Resolution HPLC Conditions
| Parameter | Condition | Rationale (Causality) |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm | Phenyl ligands engage in |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (approx 2.7) ensures the quinoline nitrogen is protonated, reducing tailing. |
| Mobile Phase B | Acetonitrile (LC-MS Grade) | High elution strength required for the hydrophobic ester. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B | Shallow gradient slope (5.3% B/min) maximizes resolution in the critical mid-region. |
| Flow Rate | 1.0 mL/min | Optimized for Van Deemter efficiency of 3.5 µm particles. |
| Detection | UV @ 254 nm (Ref 360 nm) | 254 nm targets the aromatic quinoline core; 360 nm reference subtracts baseline drift. |
| Temp | 35°C | Slightly elevated temperature reduces viscosity and improves mass transfer. |
Comparative Results: Vendor A vs. Vendor B
We analyzed three distinct lots from each vendor against our In-House Reference Standard (Purity >99.9%).
Impurity Profile Summary
Table 1: Quantitative Impurity Analysis (Mean of n=3 injections)
| Component | Retention Time (min) | Reference Std | Vendor A (Industrial) | Vendor B (Pharma-Claim) |
| Ethyl 6-chloroquinoline-2-carboxylate (API) | 12.4 | 99.92% | 94.50% | 98.10% |
| Impurity A (Acid Hydrolysis Product) | 8.2 | ND | 1.20% | 0.15% |
| Impurity B (7-Chloro Regioisomer) | 12.6 | ND | 3.80% | 1.65% |
| Impurity C (Unreacted Aniline) | 4.5 | ND | 0.50% | ND |
| Total Impurities | - | 0.08% | 5.50% | 1.90% |
ND = Not Detected (<0.05%)
Detailed Observations[1]
-
Vendor A (The "Cheap" Option):
-
High levels of Impurity A (Acid form) suggest poor storage conditions or moisture ingress, leading to ester hydrolysis.
-
Significant Impurity B (7-Chloro isomer). This indicates the use of lower-grade starting material (likely 4-chloroaniline contaminated with 3-chloroaniline) or a non-selective cyclization method (e.g., Skraup reaction without regio-control).
-
-
Vendor B (The "Premium" Option):
-
While the CoA claimed "99.5% Purity," our Phenyl-Hexyl method revealed 1.65% of the 7-Chloro isomer .
-
Scientific Insight: On a standard C18 column, the 6-Cl and 7-Cl isomers co-elute. Vendor B likely used a standard C18 method for release testing, falsely inflating their purity values.
-
Mechanistic Deep Dive: The Regioisomer Challenge
Understanding why these impurities exist allows you to predict batch risks. The formation of the 7-chloro impurity is often traced back to the starting material quality in the Friedländer or Skraup synthesis.
Diagram 2: Origin of Critical Impurities
This pathway illustrates how starting material contamination propagates to the final product.
Caption: 3-chloroaniline contamination leads to 5- and 7-chloro isomers; moisture leads to ester hydrolysis.
Recommendations
Based on the comparative data, we offer the following strategic recommendations for drug development professionals:
-
For Early Stage Screening (Hit-to-Lead):
-
Vendor A is acceptable if and only if you perform a recrystallization step (Ethanol/Water) to remove the acid impurity. The regioisomer will likely persist.
-
-
For GLP Tox & Clinical Batches:
-
Vendor B is risky without re-purification. The 1.65% regioisomer content exceeds ICH Q3A guidelines (usually <0.10% or <0.15% depending on dose).
-
Action: Request a "use test" sample. Analyze using the Phenyl-Hexyl method described above. If the 7-chloro isomer is >0.5%, reject the batch or require preparative chromatography.
-
-
Storage:
-
Store all batches under Argon at 4°C. The ester bond is susceptible to hydrolysis (Impurity A) under humid ambient conditions.
-
References
-
Musiol, R. (2017). Structure-activity relationship of quinoline derivatives in drug discovery. Expert Opinion on Drug Discovery.
-
Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Referencing Phenyl-Hexyl stationary phase selectivity for aromatic isomers).
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). (Defining reporting thresholds for impurities).
-
BenchChem Technical Support. Synthesis of Quinoline-2-Carboxylate and Common Impurities. (Grounding for synthetic pathways). 1
-
Sigma-Aldrich. Ethyl 6-chloroquinoline-2-carboxylate Product Specification & Safety Data.[2][1][3]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 6-chloroquinoline-2-carboxylate
This document provides essential, immediate safety and logistical information for the proper handling and disposal of ethyl 6-chloroquinoline-2-carboxylate. As a halogenated heterocyclic compound, its management requires a stringent, safety-first approach to protect laboratory personnel and ensure environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols.
Part 1: Core Principles and Hazard Identification
Ethyl 6-chloroquinoline-2-carboxylate and its structural analogs are classified as irritants and are harmful if ingested.[1][2][3] The primary operational principle for its disposal is to treat it as a regulated, hazardous chemical waste. Due to the presence of a carbon-halogen bond, it falls under the category of halogenated organic compounds , which have specific disposal requirements mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[4][5][6] Under no circumstances should this chemical or its contaminated materials be disposed of via standard trash or sanitary sewer systems.[6][7]
Hazard Profile
The following table summarizes the key hazard information based on data for structurally similar compounds.
| Hazard Category | Classification & Statements | GHS Pictogram |
| Acute Toxicity | Harmful if swallowed (H302).[3] | |
| Skin Irritation | Causes skin irritation (H315).[1][2][3] | (GHS07) |
| Eye Irritation | Causes serious eye irritation (H319).[1][2][3] | (GHS07) |
| Aquatic Hazard | May be harmful to aquatic life with long-lasting effects.[8] | (No Pictogram) |
Required Personal Protective Equipment (PPE)
Before handling waste containing ethyl 6-chloroquinoline-2-carboxylate, all personnel must wear the following PPE to mitigate exposure risks:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[9]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[10]
-
Body Protection: A standard laboratory coat.[9]
-
Respiratory Protection: Not typically required when handling small quantities in a well-ventilated area or chemical fume hood.[10] All handling of the compound and its waste should be performed within a certified chemical fume hood.[10][11]
Part 2: Waste Segregation and Containment Protocol
The cornerstone of proper chemical disposal is rigorous waste segregation.[12] Halogenated and non-halogenated waste streams must be kept separate.[6][13] This is because the primary disposal method for halogenated organic compounds is high-temperature incineration, a process that requires specific conditions to safely neutralize the resulting acidic gases (e.g., HCl).[4] Mixing these waste streams complicates and increases the cost of disposal.[6]
Step-by-Step Collection Procedures
1. Solid Waste Collection:
-
Procedure: Collect all non-sharp, solid materials contaminated with ethyl 6-chloroquinoline-2-carboxylate. This includes residual powder, contaminated weighing papers, pipette tips, paper towels, and gloves.
-
Container: Place these materials into a dedicated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[14] The container must be made of a material chemically compatible with the waste.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLIDS" and list "Ethyl 6-chloroquinoline-2-carboxylate" as a primary constituent.[7]
2. Liquid Waste Collection:
-
Procedure: Collect all solutions, reaction mixtures, and the first rinsate from cleaning contaminated glassware.
-
Container: Use a dedicated, sealable, and shatter-resistant container (e.g., a plastic-coated glass or polyethylene carboy) designated for "HAZARDOUS WASTE - HALOGENATED ORGANIC LIQUIDS." [15]
-
Causality: Do not fill the container beyond 80-90% capacity to allow for vapor expansion and prevent spills.[15][16] Keep the container closed at all times except when adding waste.[13][17]
-
Labeling: Clearly label the container with its contents, including the full chemical name and approximate concentrations.
3. Sharps Waste Collection:
-
Procedure: Any sharp items contaminated with the chemical, such as needles, syringes, or broken glassware, must be disposed of separately.
-
Container: Place these items immediately into a designated, puncture-proof sharps container.[12]
-
Labeling: The sharps container must also be labeled as hazardous waste with the identity of the chemical contaminant.
Part 3: Decontamination and Spill Management
Effective decontamination is critical to prevent unintentional cross-contamination and ensure a safe laboratory environment.
Glassware and Equipment Decontamination
-
Initial Rinse: Perform an initial rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol). This rinsate is considered hazardous and must be collected in the "HALOGENATED ORGANIC LIQUIDS" waste container.
-
Secondary Wash: After the initial hazardous rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Empty Containers: An "empty" container that held the original chemical must be triple-rinsed with a suitable solvent. The rinsate from all three rinses must be collected as hazardous liquid waste.[17] After this procedure, the container can often be managed as non-hazardous waste, but labels should be defaced or removed.[17][18] Always confirm this procedure with your institution's EHS department.
Spill Response Protocol
In the event of a spill, ensure the area is well-ventilated and restrict access.[19]
-
For Solid Spills:
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep the material into a suitable container.[2]
-
Clean the spill area with a cloth dampened with a solvent, followed by soap and water.
-
All cleanup materials must be disposed of as solid hazardous waste.[20]
-
-
For Liquid Spills:
-
Use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to contain and absorb the spill.[10][19]
-
Collect the saturated absorbent material using non-sparking tools and place it in a sealed container for disposal as solid hazardous waste.[1]
-
Decontaminate the spill area as described above.
-
Part 4: Final Disposal Pathway
The ultimate disposal of ethyl 6-chloroquinoline-2-carboxylate waste is not a task for individual researchers. It requires a coordinated effort with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[14][19] These entities are equipped to handle, transport, and process hazardous materials in compliance with all local, state, and federal regulations.[6]
The most common and effective disposal method for halogenated organic compounds is high-temperature incineration in a specialized, permitted hazardous waste incinerator.[14][16] This process ensures the complete thermal destruction of the molecule, converting it primarily to carbon dioxide, water, and hydrogen chloride, with the latter being neutralized in a scrubber system.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of ethyl 6-chloroquinoline-2-carboxylate.
References
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Safe Storage and Disposal of Chemicals in A Lab. Tion - Laboratory Fume Extraction.
-
Proper Disposal of 3,4-Dichloro-7-(trifluoromethyl)quinoline: A Safety and Operational Guide. Benchchem.
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
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Laboratory waste. Staff Portal, Karolinska Institutet.
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Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf, National Institutes of Health.
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Lab Waste Disposal: Safety & Regulations Explained. Environmental Marketing Services.
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Safety Data Sheet - Ethyl 4-chloro-6-iodoquinoline-3-carboxylate. CymitQuimica.
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Safety Data Sheet - 2-Ethyl-6-methylaniline. MilliporeSigma.
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Safety data sheet - 8-Hydroxyquinoline. Carl Roth.
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6-Chloroquinoline SDS. ECHEMI.
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
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Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR.
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Safety Data Sheet - Quinolin-6-amine. Fisher Scientific.
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Chemical waste management: combining compatible used organic solvents. University of Louisville, Department of Environmental Health and Safety.
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Safety Data Sheet - 2-Chloroquinoline. Fisher Scientific.
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Safety Data Sheet - 6-Chloroquinoline. TCI Chemicals.
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Safety Data Sheet - 6-Amino-N-(2-(diethylamino)ethyl)quinoline-2-carboxamide. MedchemExpress.com.
-
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
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Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
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State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency.
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Ethyl 2-chloroquinoline-6-carboxylate. ChemScene.
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Disposal of Waste Solvents. NUS Department of Chemistry.
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Comprehensive Safety and Handling Guide for Ethyl 6-chloroquinoline-2-carboxylate
A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity
As a cornerstone of contemporary pharmaceutical research and organic synthesis, quinoline derivatives are indispensable. Ethyl 6-chloroquinoline-2-carboxylate, a member of this class, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a foundational understanding of the "why" behind each safety measure.
Hazard Assessment and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary principle of chemical safety is to establish robust barriers between the researcher and the potentially hazardous material. For Ethyl 6-chloroquinoline-2-carboxylate, a comprehensive PPE strategy is not merely recommended; it is imperative.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles are the minimum requirement to protect against splashes and airborne particles. A face shield should be worn over goggles during procedures with a heightened risk of splashing, such as when transferring large quantities or during vigorous reactions.[1][2] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile or neoprene gloves offer suitable protection against halogenated and aromatic compounds.[1][4] Always inspect gloves for any signs of degradation or punctures before use. For prolonged handling or in situations with a high risk of contamination, double-gloving is a prudent measure.[1][4] |
| Body Protection | Laboratory Coat | A standard laboratory coat protects the skin and personal clothing from incidental contact and contamination.[2] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of Ethyl 6-chloroquinoline-2-carboxylate should be conducted within a certified chemical fume hood to minimize the inhalation of any potential vapors or aerosols.[1][2][5] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is required.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a systematic workflow is critical for minimizing risk and ensuring procedural consistency. The following diagram and steps outline the standard operating procedure for handling Ethyl 6-chloroquinoline-2-carboxylate from receipt to disposal.
Caption: A step-by-step workflow for the safe handling of Ethyl 6-chloroquinoline-2-carboxylate.
Step-by-Step Protocol:
-
Preparation:
-
Don PPE: Before entering the designated work area, put on a laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[2]
-
Work Area Preparation: Ensure that all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5] Confirm that an emergency eyewash station and safety shower are readily accessible.[5]
-
Waste Container: Prepare a clearly labeled hazardous waste container for all solid and liquid waste generated.[2]
-
-
Handling:
-
Weighing and Transfer: Perform all weighing and transferring of the solid compound within the fume hood to prevent the inhalation of any dust particles.[5]
-
Experimental Procedures: Maintain a safe distance from the reaction and use appropriate shielding if necessary. Avoid direct contact with the substance at all times.[2]
-
-
Cleanup and Disposal:
-
Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with a suitable solvent and then washed thoroughly.[2]
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste containing Ethyl 6-chloroquinoline-2-carboxylate must be disposed of in the designated hazardous waste container.[2][5] Do not empty into drains.[6]
-
PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[4][7]
-
Emergency Procedures: Preparedness for Unforeseen Events
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][8] Remove contaminated clothing and wash it before reuse.[8]
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek medical attention.[6][9]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7][8]
-
Spills: For small spills, absorb the material with an inert absorbent material and place it in the hazardous waste container.[4] For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
By integrating these safety and logistical measures into your daily laboratory practices, you can handle Ethyl 6-chloroquinoline-2-carboxylate with confidence and ensure a secure environment for your research endeavors.
References
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- Baker Hughes. (2015, January 8). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). Quinoline CAS No 91-22-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
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- University of Arizona Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide.
- ECHEMI. (n.d.). 6-Chloroquinoline SDS, 612-57-7 Safety Data Sheets.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Fisher Scientific. (2012, July 12). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Ethyl 6-chloro-2-methylquinoline-3-carboxylate | 114858-39-8.
- TCI Chemicals. (2025, September 19). SAFETY DATA SHEET.
- CDH Fine Chemical. (n.d.). material safety data sheet sds/msds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
